molecular formula C7H13NO2 B574375 (R)-2-Amino-3-cyclobutylpropanoic acid CAS No. 174266-00-3

(R)-2-Amino-3-cyclobutylpropanoic acid

Numéro de catalogue: B574375
Numéro CAS: 174266-00-3
Poids moléculaire: 143.18 g/mol
Clé InChI: SRGOJUDAJKUDAZ-ZCFIWIBFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(R)-2-Amino-3-cyclobutylpropanoic acid is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2R)-2-amino-3-cyclobutylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6(7(9)10)4-5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGOJUDAJKUDAZ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679469
Record name 3-Cyclobutyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174266-00-3
Record name 3-Cyclobutyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Amino-3-cyclobutylpropanoic Acid: Chemical Properties and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-3-cyclobutylpropanoic acid is a non-proteinogenic amino acid characterized by a cyclobutyl moiety attached to the β-carbon of an alanine (B10760859) backbone. This structural feature imparts conformational rigidity, making it a valuable building block in medicinal chemistry for the design of peptidomimetics and other biologically active molecules. Its constrained cyclic structure can influence binding affinity and selectivity to biological targets, offering potential advantages in drug discovery and development. This technical guide provides a comprehensive overview of the known chemical properties, analytical methodologies, and potential biological relevance of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some experimental data is available, many properties are currently based on computational models and require experimental verification.

Table 1: General Chemical Properties

PropertyValueSource
IUPAC Name (2R)-2-amino-3-cyclobutylpropanoic acidN/A
CAS Number 174266-00-3[1][2]
Molecular Formula C₇H₁₃NO₂[1][2]
Molecular Weight 143.18 g/mol [1][2]
Appearance Solid, White to off-white[2]

Table 2: Physicochemical Properties

PropertyValueSource
Melting Point Data Not AvailableN/A
Boiling Point Data Not AvailableN/A
Solubility Water: 2 mg/mL (13.97 mM) (requires sonication, warming, and heating to 60°C)[2]
DMSO: 10 mM[3]
pKa Data Not AvailableN/A
LogP (Computed) -1.4[4]

Table 3: Computed Molecular Descriptors

DescriptorValueSource
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 3[4]
Exact Mass 143.094628657 Da[4]
Monoisotopic Mass 143.094628657 Da[4]
Topological Polar Surface Area 63.3 Ų[4]
Heavy Atom Count 10[4]
Formal Charge 0[4]
Complexity 132[4]

Experimental Protocols

Synthesis of this compound (Proposed)

The synthesis of this compound can be envisioned through several synthetic routes, likely involving asymmetric synthesis to establish the (R)-stereochemistry at the α-carbon. A potential, though unverified, synthetic workflow is outlined below.

G A Starting Material (e.g., Cyclobutylacetaldehyde) B Asymmetric Strecker Synthesis or Chiral Auxiliary-based Alkylation A->B Reagents: NaCN, (R)-Amine or Chiral Auxiliary, Base, Alkylating Agent C Intermediate (Protected Amino Nitrile or Alkylated Auxiliary) B->C D Hydrolysis and Deprotection C->D Acid or Base Hydrolysis, Deprotection Conditions E Final Product (this compound) D->E

Caption: Proposed general synthetic workflow for this compound.

Methodology:

  • Asymmetric Strecker Synthesis: Cyclobutylacetaldehyde could be subjected to an asymmetric Strecker reaction using a chiral amine or a chiral catalyst to introduce the amino and nitrile groups stereoselectively. Subsequent hydrolysis of the nitrile would yield the desired amino acid.

  • Chiral Auxiliary-based Alkylation: A chiral auxiliary, such as a derivative of (R)-phenylglycinol, could be acylated with a suitable cyclobutylmethyl halide. Subsequent removal of the auxiliary would provide the target molecule with the desired stereochemistry.

Purification of the final product would likely involve recrystallization or column chromatography.

HPLC Analysis for Purity and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity and enantiomeric excess of amino acids. For this compound, a reversed-phase HPLC method would be suitable for purity analysis, while a chiral HPLC method would be necessary for enantiomeric separation.

Purity Analysis (Proposed Protocol):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or derivatization with a UV-active agent.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

Chiral Separation (Proposed Protocol):

Due to the chiral nature of the molecule, separation from its (S)-enantiomer is crucial. This can be achieved using a chiral stationary phase (CSP) or by pre-column derivatization with a chiral reagent followed by separation on a standard achiral column.

  • Method 1: Chiral Stationary Phase

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak® or Lux® series).

    • Mobile Phase: Typically a mixture of hexane/isopropanol or a polar organic mobile phase, depending on the column.

    • Detection: UV detection.

  • Method 2: Pre-column Derivatization

    • Derivatizing Agent: A chiral reagent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol.

    • Column: Standard C18 reversed-phase column.

    • Mobile Phase: Gradient elution with an aqueous buffer and an organic modifier.

    • Detection: UV or fluorescence detection, depending on the derivatizing agent.

G cluster_0 Sample Preparation cluster_1 HPLC System A Dissolve this compound in appropriate solvent B Injector A->B C Chiral HPLC Column B->C D Detector (UV/Fluorescence) C->D E Data Acquisition System D->E

Caption: General experimental workflow for chiral HPLC analysis.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activity and associated signaling pathways of this compound. However, the structural class of conformationally constrained amino acids and related cyclobutyl-containing molecules suggests potential for neuroactivity.

Amino acids with constrained geometries are known to interact with various receptors and enzymes in the central nervous system. For instance, analogues of the excitatory amino acid glutamate (B1630785) are known to be ligands for N-methyl-D-aspartate (NMDA) receptors and other glutamate receptors. The cyclobutyl group in this compound may allow it to adopt a specific conformation that favors binding to a particular receptor subtype.

Potential Signaling Pathway Involvement (Hypothetical):

Given the structural similarity to neuroactive amino acids, a hypothetical involvement in neuronal signaling can be proposed. If this compound were to act as a ligand for a receptor such as the NMDA receptor, it could modulate downstream signaling cascades.

G A This compound B Neuronal Receptor (e.g., NMDA Receptor) A->B Binding C Ion Channel Modulation or G-protein Coupling B->C D Second Messenger Activation (e.g., Ca²⁺ influx, cAMP production) C->D E Downstream Kinase Cascades (e.g., MAPK, CaMKII) D->E F Cellular Response (e.g., Gene Expression, Synaptic Plasticity) E->F

Caption: Hypothetical signaling pathway for a neuroactive amino acid.

It must be emphasized that this pathway is purely speculative and requires experimental validation through binding assays and functional studies to determine if this compound has any affinity for and activity at neuronal receptors.

Conclusion

This compound represents an intriguing, yet underexplored, molecule with potential applications in drug discovery. While its basic chemical identity is established, a significant gap exists in the experimental characterization of its physicochemical properties and biological activities. The proposed synthetic and analytical methodologies provide a framework for future research in this area. Further investigation into its interaction with biological targets, particularly neuronal receptors, is warranted to elucidate its potential as a pharmacological tool or therapeutic lead. Researchers in the fields of medicinal chemistry, neuropharmacology, and drug development are encouraged to undertake studies to fill these knowledge gaps.

References

Elucidation of the (R)-2-Amino-3-cyclobutylpropanoic Acid Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (R)-2-Amino-3-cyclobutylpropanoic acid, a non-proteinogenic amino acid. This document details the key analytical techniques and methodologies employed to confirm its molecular structure and stereochemistry, presenting data in a clear and accessible format for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, also known as (R)-cyclobutylalanine, is an unnatural amino acid derivative.[1] Such modified amino acids are of significant interest in medicinal chemistry and drug development as their incorporation into peptides can enhance stability, modulate biological activity, and provide novel therapeutic agents.[2] The unique cyclobutyl side chain can influence the conformational properties of peptides, potentially leading to improved efficacy and reduced susceptibility to enzymatic degradation.[2] A thorough understanding of its structure is paramount for its application in rational drug design and peptide synthesis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These computed properties provide a foundational understanding of the molecule's characteristics.

PropertyValueSource
Molecular Formula C₇H₁₃NO₂PubChem[3]
Molecular Weight 143.18 g/mol PubChem[3]
IUPAC Name (2R)-2-amino-3-cyclobutylpropanoic acidPubChem[4]
CAS Number 174266-00-3MedChemExpress[1]
Canonical SMILES C1CC(C1)CC(C(=O)O)NPubChem[3]
InChI Key SRGOJUDAJKUDAZ-LURJTMIESA-NSigma-Aldrich[5]
Appearance White to off-white solidMedChemExpress[1]
Purity ≥97.0%MedChemExpress[1]

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within the molecule, confirming the connectivity and stereochemistry of the compound. A representative ¹H NMR spectrum of this compound is available from commercial suppliers.[1] The expected chemical shifts and multiplicities are crucial for structural verification.

Generic ¹H NMR Data Interpretation:

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
Hα (CH-N)3.5 - 4.0Doublet of doublets (dd) or Multiplet (m)1H
Hβ (CH₂-cyclobutyl)1.5 - 2.0Multiplet (m)2H
Cyclobutyl protons1.7 - 2.4Multiplets (m)7H
NH₂VariableBroad singlet (br s)2H
COOHVariableBroad singlet (br s)1H

Note: Expected chemical shifts are estimates and can vary based on solvent and other experimental conditions.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts:

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (Carboxyl)170 - 180
Cα (CH-N)50 - 60
Cβ (CH₂)35 - 45
CH (cyclobutyl)30 - 40
CH₂ (cyclobutyl)15 - 25

Note: These are predicted values and require experimental verification.

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Expected Mass Spectrometry Data:

ParameterValue
Molecular Ion [M+H]⁺ 144.0968
Exact Mass 143.0946

Common fragmentation pathways for amino acids involve the loss of water (H₂O), ammonia (B1221849) (NH₃), and the carboxyl group (COOH) or carbon monoxide (CO) from the carboxyl group.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible and accurate structural analysis of this compound.

NMR Spectroscopy Protocol (General)

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Vortex the tube to ensure complete dissolution.

  • Place the NMR tube in the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts relative to a reference standard (e.g., TMS or the residual solvent peak).

Workflow for NMR Analysis:

A generalized workflow for NMR-based structure elucidation.
Mass Spectrometry Protocol (General - ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • This compound sample

  • Solvent (e.g., methanol, water with 0.1% formic acid)

  • Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the chosen solvent.

  • Infuse the sample solution directly into the ESI source at a constant flow rate.

  • Set the mass spectrometer to operate in positive ion mode to detect the [M+H]⁺ ion.

  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to obtain a stable and strong signal.

  • Acquire a full scan mass spectrum to identify the protonated molecular ion.

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a product ion spectrum. This can be achieved by collision-induced dissociation (CID).

  • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which provides further structural confirmation.

Workflow for Mass Spectrometry Analysis:

A typical workflow for structure confirmation using ESI-MS/MS.

Synthesis Outline

The synthesis of enantiomerically pure this compound typically involves asymmetric synthesis or chiral resolution of a racemic mixture. A common strategy is the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent.

General Synthesis Strategy:

  • Preparation of a chiral auxiliary-protected glycine: A chiral auxiliary, such as an oxazolidinone, is attached to glycine to control the stereochemistry of subsequent reactions.

  • Enolate formation: The protected glycine is treated with a strong base to form a chiral enolate.

  • Diastereoselective alkylation: The enolate is reacted with a cyclobutylmethyl halide (e.g., bromomethylcyclobutane) to introduce the cyclobutyl side chain with high diastereoselectivity.

  • Cleavage of the chiral auxiliary: The chiral auxiliary is removed to yield the protected amino acid.

  • Deprotection: The protecting groups on the amino and carboxyl functionalities are removed to afford the final product, this compound.

Logical Flow of a Potential Asymmetric Synthesis:

Synthesis_Flow Glycine Glycine ProtectedGlycine Protected Glycine Glycine->ProtectedGlycine Auxiliary Chiral Auxiliary Auxiliary->ProtectedGlycine Enolate Chiral Enolate ProtectedGlycine->Enolate + Base Base Strong Base Alkylation Diastereoselective Alkylation Enolate->Alkylation AlkylHalide Cyclobutylmethyl Halide AlkylHalide->Alkylation ProtectedProduct Protected (R)-Cyclobutylalanine Alkylation->ProtectedProduct Cleavage Auxiliary Cleavage ProtectedProduct->Cleavage Deprotection Deprotection Cleavage->Deprotection FinalProduct This compound Deprotection->FinalProduct

A conceptual diagram illustrating a potential asymmetric synthesis route.

Biological Context and Potential Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, as a non-natural amino acid, its primary biological relevance lies in its incorporation into peptides to modulate their interaction with biological targets. For instance, its inclusion in a peptide antagonist could alter the peptide's binding affinity and selectivity for a G-protein coupled receptor (GPCR), thereby affecting downstream signaling cascades such as the cAMP or IP₃/DAG pathways.

Hypothetical GPCR Signaling Modulation:

GPCR_Signaling Peptide Peptide with (R)-Cyclobutylalanine GPCR GPCR Peptide->GPCR Binds/Modulates G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces Kinase Protein Kinase A SecondMessenger->Kinase Activates CellularResponse Cellular Response Kinase->CellularResponse Phosphorylates Targets

References

A Technical Guide to the Physical Properties of (R)-2-Amino-3-cyclobutylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

(R)-2-Amino-3-cyclobutylpropanoic acid is a non-proteinogenic amino acid, specifically classified as an alanine (B10760859) derivative.[1][2][3] Its structure incorporates a cyclobutyl moiety, which imparts unique conformational constraints and physicochemical properties compared to its linear aliphatic counterparts. This guide provides a comprehensive overview of its known physical properties, tailored for researchers and professionals in drug discovery and chemical synthesis.

Core Physicochemical Data

The fundamental physical and chemical identifiers for this compound are summarized below. This data is essential for experimental design, dosage calculations, and regulatory documentation.

PropertyValueSource
IUPAC Name (2R)-2-amino-3-cyclobutylpropanoic acidInferred from stereochemistry
CAS Number 174266-00-3[1][2]
Molecular Formula C7H13NO2[1][2][4]
Molecular Weight 143.18 g/mol [1][2][4]
Appearance White to off-white solid[2]

Solubility and Storage

Proper handling and storage are critical to maintaining the integrity of the compound. The following table outlines its solubility and recommended storage conditions.

ParameterDetailsSource
Aqueous Solubility 2 mg/mL (13.97 mM)[2]
Solubility Notes Requires sonication and heating to 60°C for dissolution in water[2]
Storage (Solid) Store lyophilized at -20°C; stable for up to 36 months[1][2]
Storage (Solution) Store at -20°C for up to 1 month or -80°C for up to 6 months. Aliquot to avoid freeze-thaw cycles.[2]

Predicted Physicochemical Properties

While experimental data for some properties like pKa, melting point, and boiling point are not available from the provided sources, general values for its functional groups can be informative. Amino acids exist as zwitterions, and their acidity/basicity are defined by the pKa of the carboxylic acid group and the ammonium (B1175870) group.

PropertyPredicted ValueNotes
pKa (Carboxylic Acid) ~4-5Typical range for the α-carboxylic acid group in amino acids.[5]
pKa (Ammonium) ~9-10Typical range for the α-ammonium group in amino acids.[5]
XLogP3-AA -1.4A computed value indicating high hydrophilicity.[4]

Experimental Protocols

Detailed experimental protocols for determining the specific physical properties of this compound are not publicly documented. However, standard methodologies for a solid, water-soluble amino acid are applicable.

Determination of Melting Point

The melting point provides a measure of purity. A sharp melting range is indicative of a pure substance.

  • Apparatus: Digital melting point apparatus (e.g., Stuart SMP10) or a traditional Thiele tube setup.

  • Methodology:

    • A small, dry sample of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate (e.g., 10-20°C/min) to determine an approximate melting range.

    • A second, fresh sample is then heated slowly (1-2°C/min) through the approximate range.

    • The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Aqueous Solubility Assessment

This protocol determines the concentration of a saturated solution.

  • Apparatus: Analytical balance, vortex mixer, temperature-controlled shaker, centrifuge, HPLC-UV or UV-Vis spectrophotometer.

  • Methodology:

    • An excess amount of this compound is added to a known volume of deionized water in a sealed vial.

    • The suspension is agitated in a temperature-controlled shaker (e.g., at 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is centrifuged at high speed to pellet the undissolved solid.

    • A known volume of the clear supernatant is carefully removed, diluted, and analyzed by a suitable quantitative method (e.g., HPLC) to determine the concentration. This concentration represents the aqueous solubility.

pKa Determination via Potentiometric Titration

This method measures the pH change of a solution upon the addition of a titrant to determine the pKa values.

  • Apparatus: Calibrated pH meter, magnetic stirrer, burette, and a constant temperature water bath.

  • Methodology:

    • A precisely weighed amount of the amino acid is dissolved in a known volume of deionized, CO2-free water.

    • The solution is placed in a jacketed beaker maintained at a constant temperature (e.g., 25°C).

    • The solution is first titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to fully protonate the amino and carboxylate groups.

    • The resulting acidic solution is then titrated with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.

    • A titration curve (pH vs. volume of NaOH added) is plotted. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Visualized Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel amino acid derivative like this compound.

G cluster_start Phase 1: Initial Characterization cluster_physchem Phase 2: Physical Property Determination cluster_final Phase 3: Data Compilation A Compound Synthesis & Purification B Structural Verification (NMR, MS) A->B Verify Structure C Purity Assessment (HPLC, CHN Analysis) B->C Confirm Purity D Melting Point Determination C->D Proceed if >95% Pure E Aqueous Solubility (Shake-Flask Method) C->E Proceed if >95% Pure F pKa Determination (Potentiometric Titration) C->F Proceed if >95% Pure G Hygroscopicity & Solid-State Stability C->G Proceed if >95% Pure H Technical Data Sheet Generation D->H Consolidate Data E->H Consolidate Data F->H Consolidate Data G->H Consolidate Data

Caption: Workflow for Physicochemical Profiling.

References

(R)-2-Amino-3-cyclobutylpropanoic acid CAS number 174266-00-3

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 174266-00-3

Synonyms: (r)-alpha-aminocyclobutanepropanoic acid, D-Cyclobutylalanine

This technical guide provides a summary of the available information on (R)-2-Amino-3-cyclobutylpropanoic acid, a non-proteinogenic amino acid. The content is intended for researchers, scientists, and professionals in drug development who are interested in the properties and potential applications of this compound.

Physicochemical Properties

This compound is an alanine (B10760859) derivative with a cyclobutyl group attached to the beta-carbon.[1][2] It is a white to off-white solid at room temperature.[1] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₃NO₂[1]
Molecular Weight 143.18 g/mol [1]
Appearance White to off-white solid[1]
Solubility 2 mg/mL in water (with ultrasonic and warming to 60°C)[1]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[1]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[1]

Biological Activity and Mechanism of Action

Currently, there is limited specific information available in peer-reviewed literature regarding the detailed biological activity and mechanism of action of this compound. It is broadly categorized as an amino acid derivative and is mentioned in the context of ergogenic supplements, which are substances intended to enhance physical performance.[1] Amino acid derivatives, in general, are known to potentially influence the secretion of anabolic hormones, serve as a fuel source during exercise, and impact mental performance under stress.[1]

A structurally related compound, (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid hydrochloride, has been suggested to potentially influence glutamate (B1630785) receptors, which are crucial for synaptic plasticity and cognitive functions. However, this is a prediction for a different molecule and has not been experimentally validated for this compound.

Further research is required to elucidate the specific biological targets, signaling pathways, and pharmacological effects of this compound.

Experimental Protocols

For general guidance, the synthesis of chiral amino acids often involves asymmetric synthesis strategies. One common approach is the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent, followed by deprotection. For the purification and analysis of chiral amino acids, techniques such as chiral high-performance liquid chromatography (HPLC) are typically employed. The specific column, mobile phase, and detection methods would need to be developed and validated for this particular compound.

Below is a generalized workflow for the characterization of a novel amino acid derivative, which could be adapted for this compound.

G Generalized Workflow for Amino Acid Derivative Characterization cluster_0 Synthesis & Purification cluster_1 Structural Characterization cluster_2 Biological Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry ChiralAnalysis Chiral Purity (e.g., Chiral HPLC) InVitroAssays In Vitro Assays (e.g., Receptor Binding, Enzyme Activity) ChiralAnalysis->InVitroAssays CellBasedAssays Cell-Based Assays InVitroAssays->CellBasedAssays InVivoStudies In Vivo Studies (Animal Models) CellBasedAssays->InVivoStudies

References

The Biological Activity of (R)-3-Cyclobutylalanine: A Review of a Synthetic Amino Acid Building Block

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-cyclobutylalanine is a synthetic, non-proteinogenic amino acid derivative that has garnered interest within the fields of medicinal chemistry and peptide research. Its unique structural feature, a cyclobutyl group attached to the β-carbon of the alanine (B10760859) side chain, imparts conformational rigidity to peptides and peptidomimetics into which it is incorporated. This constrained geometry can significantly influence the binding affinity, selectivity, and metabolic stability of these molecules, making it a valuable tool for drug discovery and development professionals.

While (R)-3-cyclobutylalanine itself is primarily utilized as a structural building block rather than a standalone therapeutic agent, its incorporation can profoundly impact the biological activity of parent molecules. The cyclobutyl moiety can enhance the stability of peptides against enzymatic degradation and improve their interaction with biological targets.[1][2]

Physicochemical Properties

To facilitate its use in solid-phase peptide synthesis, (R)-3-cyclobutylalanine is commonly available with protecting groups for its amine terminus, such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).[1][2][3]

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
Boc-(R)-3-cyclobutylalanine478183-61-8C12H21NO4243.30
Fmoc-(R)-3-cyclobutylalanine478183-63-0C22H23NO4365.42

Biological Applications in Peptide Modification

The primary biological relevance of (R)-3-cyclobutylalanine lies in its application as a modifier of peptide and protein structure to achieve desired therapeutic properties.

Enhancing Peptide Stability and Conformation

The introduction of the rigid cyclobutyl group restricts the conformational freedom of the peptide backbone.[1][2] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing affinity. Furthermore, the non-natural side chain can confer resistance to proteolytic degradation, thereby increasing the in vivo half-life of the peptide.

Use in Drug Design

In the design of novel therapeutics, (R)-3-cyclobutylalanine can be used to probe the structure-activity relationship (SAR) of a peptide ligand. By systematically replacing natural amino acids with this synthetic analogue, researchers can investigate the importance of side-chain flexibility and conformation for biological activity. This approach is valuable in the development of more potent and selective agonists or antagonists for a variety of receptors and enzymes.[2]

Glutamine Antagonism: A Potential but Unexplored Area

While there is no direct evidence in the available literature linking (R)-3-cyclobutylalanine to glutamine antagonism, its structural similarity to glutamine, an amino acid crucial for the proliferation of many cancer cells, suggests a potential avenue for future research.[4][5][6] Glutamine antagonists are a class of anti-cancer agents that interfere with glutamine metabolism.[4][5][7][8] Given the interest in developing novel glutamine antagonists, the unique steric bulk of the cyclobutyl group in (R)-3-cyclobutylalanine could be explored for its potential to selectively inhibit glutamine-utilizing enzymes.

Experimental Protocols

As there is no publicly available research detailing the specific biological activity of (R)-3-cyclobutylalanine as an independent agent, detailed experimental protocols for its biological characterization are not available. However, standard assays for evaluating enzyme inhibition or receptor binding could be adapted to screen this compound for novel activities.

General Workflow for Screening for Enzyme Inhibition

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound (R)-3-cyclobutylalanine Solution Preparation Incubation Incubate Enzyme with (R)-3-cyclobutylalanine Compound->Incubation Enzyme Target Enzyme Preparation Enzyme->Incubation Substrate Substrate Preparation Reaction Initiate Reaction with Substrate Substrate->Reaction Incubation->Reaction Detection Measure Product Formation Reaction->Detection IC50 Calculate IC50 Value Detection->IC50

Caption: A generalized workflow for screening (R)-3-cyclobutylalanine for potential enzyme inhibitory activity.

Signaling Pathways

Currently, there are no known signaling pathways directly modulated by (R)-3-cyclobutylalanine. Should future research identify a specific biological target, diagrams of the relevant pathways would be constructed. For instance, if it were found to be a glutamine antagonist that inhibits glutaminase (B10826351) (GLS), it would impact the glutamine metabolism pathway.

Hypothetical Glutamine Metabolism Inhibition Pathway

signaling_pathway Glutamine Glutamine GLS Glutaminase (GLS) Glutamine->GLS Glutamate Glutamate aKG α-Ketoglutarate Glutamate->aKG TCA TCA Cycle aKG->TCA R3C (R)-3-cyclobutylalanine (Hypothetical Antagonist) R3C->GLS GLS->Glutamate

Caption: A hypothetical pathway showing the potential inhibition of glutaminase (GLS) by (R)-3-cyclobutylalanine, impacting glutamine metabolism.

Conclusion

(R)-3-cyclobutylalanine is a valuable synthetic amino acid for peptide and peptidomimetic drug design, offering a means to enhance stability and conformational rigidity. While its intrinsic biological activity remains largely unexplored, its unique structure presents opportunities for the discovery of novel biological functions, potentially in areas such as glutamine antagonism. Further research is warranted to fully elucidate the biological activity profile of this compound.

References

Unraveling the Enigma: The Mechanism of Action of (R)-alpha-Aminocyclobutanepropanoic Acid Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

Despite its intriguing structure as a cyclic non-proteinogenic amino acid, the precise mechanism of action of (R)-alpha-aminocyclobutanepropanoic acid, also known by synonyms such as (S)-2-Amino-3-cyclobutylpropanoic acid and L-Cyclobutylalanine, remains largely uncharacterized in publicly available scientific literature. Extensive searches for its biological targets, pharmacological activity, and modulation of signaling pathways have yielded no specific experimental data, precluding the creation of an in-depth technical guide on its core mechanism of action.

(R)-alpha-aminocyclobutanepropanoic acid is a fascinating molecule for researchers in medicinal chemistry and neurobiology due to its unique structural features. It possesses a strained cyclobutane (B1203170) ring, an amino group, and a propanoic acid moiety, characteristics that suggest potential biological activity.[1] The rigidity conferred by the cyclobutane ring, in particular, makes it a candidate for a conformationally constrained peptide building block or a ligand for various receptors, potentially influencing neurotransmitter activity.[1]

Cyclic amino acids, in general, are of significant interest in drug discovery. Their constrained conformations can lead to increased receptor selectivity and metabolic stability compared to their linear counterparts. They have been explored as ligands for a variety of receptors, most notably glutamate (B1630785) receptors, which are crucial for neurotransmission in the central nervous system. However, no studies have specifically implicated (R)-alpha-aminocyclobutanepropanoic acid as a ligand for these or any other receptors.

The current body of knowledge is limited to its chemical identity, including its CAS number (1201593-65-8) and molecular formula (C7H13NO2). While there is ongoing research into its properties and potential applications, particularly in the fields of neurobiology and synthetic chemistry, the results of these investigations have not yet been disseminated in a way that would allow for a detailed analysis of its mechanism of action.[1]

Without experimental evidence detailing its binding affinity to any biological target, its efficacy in functional assays, or its effects on intracellular signaling cascades, any description of its mechanism of action would be purely speculative. Therefore, for the target audience of researchers, scientists, and drug development professionals, it must be stated that the core requirements of a technical guide—quantitative data, detailed experimental protocols, and visualizations of signaling pathways—cannot be met at this time.

Future research will be pivotal in elucidating the pharmacological profile of (R)-alpha-aminocyclobutanepropanoic acid. Comprehensive screening against a panel of biological targets, including receptors, enzymes, and transporters, would be a critical first step. Should any significant activity be identified, subsequent studies would need to delve into its structure-activity relationships, functional effects in cellular and in vivo models, and the downstream signaling pathways it modulates. Until such data becomes available, the mechanism of action of this intriguing cyclic amino acid remains an open question in the scientific community.

References

An In-depth Technical Guide to the Discovery and History of Cyclobutyl Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclobutyl amino acids represent a unique class of non-proteinogenic amino acids that have garnered significant interest in medicinal chemistry and drug discovery. Their rigid, puckered cyclobutane (B1203170) ring introduces conformational constraints into peptide backbones and small molecules, leading to enhanced metabolic stability, improved receptor-binding affinity, and novel pharmacological properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological applications of cyclobutyl amino acids, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action.

Discovery and History

The story of cyclobutyl amino acids begins in the realm of natural products. In 1980, E. Arthur Bell and his colleagues isolated two novel, naturally occurring amino acids from the seeds of the legume Ateleia herbert smithii.[1] These were identified as 2,4-methanoglutamic acid (1-amino-1,3-dicarboxycyclobutane) and 2,4-methanoproline (2-carboxy-2,4-methanopyrrolidine), the first examples of amino acids containing a cyclobutane ring found in nature. This discovery opened the door to a new area of amino acid research, inspiring chemists to synthesize and explore the properties of this intriguing structural motif.

Early synthetic efforts focused on the preparation of 1-aminocyclobutanecarboxylic acid, a fundamental building block for this class of compounds. Over the years, a variety of synthetic strategies have been developed, with photochemical [2+2] cycloaddition reactions emerging as a powerful tool for the construction of the cyclobutane core. These methods have enabled the synthesis of a diverse range of cyclobutyl amino acid derivatives with varying substitution patterns and stereochemistry.

Synthesis of Cyclobutyl Amino Acids

The synthesis of cyclobutyl amino acids can be broadly categorized into two main approaches: methods involving the formation of the cyclobutane ring and methods that start from a pre-existing cyclobutane scaffold.

Photochemical [2+2] Cycloaddition

One of the most elegant and widely used methods for constructing the cyclobutane ring is the [2+2] photocycloaddition. This reaction involves the light-induced cycloaddition of two alkene-containing molecules to form a cyclobutane ring. For the synthesis of 2,4-methanoproline, an intramolecular [2+2] photocycloaddition of an appropriate diene is a key step.

Experimental Protocol: Synthesis of 2,4-Methanoproline via Intramolecular [2+2] Photocycloaddition (Illustrative)

  • Starting Material: A suitable N-protected allylic amine with a pendant alkene chain.

  • Reaction Conditions: The starting material is dissolved in an appropriate solvent (e.g., acetone, acetonitrile) and irradiated with a UV lamp (e.g., medium-pressure mercury lamp) in a quartz reaction vessel. A photosensitizer, such as acetone, is often used to facilitate the reaction. The reaction is typically carried out at room temperature for several hours to days.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica (B1680970) gel to yield the protected 2,4-methanoproline derivative.

  • Deprotection: The protecting groups are then removed under standard conditions to afford the final 2,4-methanoproline.

Synthesis of 1-Aminocyclobutanecarboxylic Acid

1-Aminocyclobutanecarboxylic acid is a versatile building block for incorporating the cyclobutyl moiety into peptides and other molecules. A common synthetic route is outlined below.

Experimental Protocol: Synthesis of N-Boc-1-aminocyclobutanecarboxylic acid

  • Step 1: N-Boc Protection. To a stirred solution of 1-aminocyclobutanecarboxylic acid in a mixture of 1,4-dioxane (B91453) and water, sodium bicarbonate is added, followed by di-tert-butyl dicarbonate (B1257347) (Boc)₂O at 0 °C. The reaction mixture is stirred at room temperature for 12 hours.

  • Work-up: The reaction mixture is washed with ethyl acetate (B1210297) to remove impurities. The aqueous layer is then acidified with 1N HCl to a pH of 2-3 and extracted with dichloromethane.

  • Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude residue is purified by silica gel column chromatography to afford N-Boc-1-aminocyclobutanecarboxylic acid.

Biological Activity and Applications in Drug Discovery

The unique conformational constraints imposed by the cyclobutane ring have made cyclobutyl amino acids valuable tools in drug design. They are often used as building blocks for peptidomimetics, where their rigid structure helps to lock the peptide into a bioactive conformation, leading to increased potency and selectivity.

Quantitative Data on Biological Activity

The incorporation of cyclobutyl amino acids and related structures has led to the development of several potent and selective therapeutic agents. The following table summarizes key quantitative data for representative compounds.

Compound/Drug NameTarget(s)Assay TypeQuantitative ValueReference
Tasimelteon Melatonin (B1676174) Receptors (MT1, MT2)Radioligand Binding AssayKᵢ (MT1): 0.304 - 0.35 nMKᵢ (MT2): 0.0692 - 0.17 nM[2][3][4][5]
Cyclobutane-containing NMDA Receptor Antagonists NMDA ReceptorElectrophysiologyMore potent than D-AP5[6]
Cyclobutane-containing Peptidomimetics Y₄ ReceptorBinding AssaySelective for Y₄R[2]
Sceptrin Not specifiedAntimicrobial AssayAntimicrobial activity[7]
Ageliferin Somatostatin/VIP ReceptorsBinding AssayIC₅₀ (Somatostatin): 2.2 µMIC₅₀ (VIP): 19.2 µM[4]

Mechanism of Action and Signaling Pathways

To illustrate the mechanism of action of a drug containing a related cyclobutane-like moiety, we will focus on Tasimelteon, a melatonin receptor agonist used for the treatment of non-24-hour sleep-wake disorder. Although it contains a cyclopropyl (B3062369) group, its mechanism provides a clear example of how these rigid cyclic structures can interact with G-protein coupled receptors (GPCRs) to elicit a biological response.

Tasimelteon acts as a selective agonist for the melatonin receptors MT1 and MT2, which are primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master circadian pacemaker.[7][8] Activation of these receptors by melatonin (or an agonist like tasimelteon) influences the sleep-wake cycle.

Below is a diagram illustrating the signaling pathway initiated by the activation of melatonin receptors.

Melatonin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tasimelteon Tasimelteon MT1_Receptor MT1 Receptor Tasimelteon->MT1_Receptor Binds MT2_Receptor MT2 Receptor Tasimelteon->MT2_Receptor Binds G_protein_i Gαi MT1_Receptor->G_protein_i Activates G_protein_q Gαq MT2_Receptor->G_protein_q Activates AC Adenylyl Cyclase G_protein_i->AC Inhibits PLC Phospholipase C G_protein_q->PLC Activates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Clock Gene Expression CREB->Gene_Expression Regulates Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Neuronal_Activity ↓ Neuronal Activity PKC->Neuronal_Activity Ca_release->Neuronal_Activity

Melatonin Receptor Signaling Pathway

Experimental Protocol: Radioligand Binding Assay for Melatonin Receptors

  • Materials: Membranes from cells expressing human MT1 or MT2 receptors, 2-[¹²⁵I]-iodomelatonin (radioligand), unlabeled melatonin (for determining non-specific binding), binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂), test compounds (cyclobutyl amino acid derivatives).

  • Procedure:

    • Incubate the cell membranes with the radioligand at a fixed concentration and varying concentrations of the test compound in the binding buffer.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled melatonin.

    • The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[9]

Future Directions and Conclusion

The discovery of naturally occurring cyclobutyl amino acids has paved the way for the development of a novel class of conformationally constrained building blocks for medicinal chemistry. Their incorporation into peptides and small molecules has been shown to impart favorable pharmacological properties, leading to the discovery of new therapeutic agents. Future research in this area will likely focus on the development of new and more efficient synthetic methodologies, the exploration of a wider range of biological targets, and a deeper understanding of the structure-activity relationships that govern their biological effects. The continued investigation of cyclobutyl amino acids holds great promise for the design and discovery of next-generation therapeutics.

References

In-Depth Technical Guide: Molecular Weight of (R)-2-Amino-3-cyclobutylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of (R)-2-Amino-3-cyclobutylpropanoic acid, a derivative of the amino acid alanine. Understanding the precise molecular weight is fundamental for a range of applications in chemical research and drug development, including stoichiometric calculations, analytical method development, and mass spectrometry analysis.

Molecular Composition and Weight

The molecular formula for this compound is C₇H₁₃NO₂.[1][2][3] The molecular weight is derived from the sum of the atomic weights of its constituent atoms.

Data Presentation: Atomic and Molecular Weights

The following table summarizes the atomic weights of the elements in this compound and the calculation of its total molecular weight.

ElementSymbolCountStandard Atomic Weight (amu)Subtotal (amu)
CarbonC712.011[4][5][6]84.077
HydrogenH131.008[7][8][9]13.104
NitrogenN114.007[10][11][12]14.007
OxygenO215.999[13][14][15]31.998
Total 143.186

The calculated molecular weight of 143.186 amu is consistent with values found in chemical databases, which often list the monoisotopic mass or an average molecular weight.[1][2][3][16] For most laboratory applications, a value of 143.18 g/mol is utilized.

Experimental Determination of Molecular Weight

While the theoretical molecular weight is calculated from the molecular formula, it is experimentally verified using techniques such as mass spectrometry.

Experimental Protocol: Mass Spectrometry

Objective: To determine the mass-to-charge ratio (m/z) of this compound, confirming its molecular weight.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid to promote ionization.

  • Ionization: The sample solution is introduced into an electrospray ionization (ESI) source. ESI is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. In positive ion mode, the molecule is expected to be protonated, forming the ion [M+H]⁺.

  • Mass Analysis: The generated ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). The analyzer separates the ions based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus the m/z ratio.

  • Data Interpretation: The resulting spectrum is analyzed to identify the peak corresponding to the protonated molecule. For this compound, a prominent peak would be expected at an m/z value corresponding to its molecular weight plus the mass of a proton (approximately 1.007 amu).

Logical Relationship of Molecular Weight Calculation

The following diagram illustrates the logical workflow for calculating the molecular weight of this compound.

A Molecular Formula C₇H₁₃NO₂ B Elemental Composition (Carbon, Hydrogen, Nitrogen, Oxygen) A->B C Atomic Weights (from Periodic Table) B->C D Summation of (Atomic Weight x Atom Count) C->D E Molecular Weight 143.186 amu D->E

Caption: Workflow for Molecular Weight Calculation.

References

An In-Depth Technical Guide to the Stereochemistry of 2-Amino-3-cyclobutylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-cyclobutylpropanoic acid, also known as 3-cyclobutylalanine, is a non-proteinogenic amino acid characterized by a cyclobutyl moiety attached to the β-carbon of an alanine (B10760859) backbone. The presence of two stereocenters, at the α-carbon (C2) and the β-carbon (the point of attachment of the cyclobutyl ring), gives rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). These stereoisomers can be grouped into two pairs of enantiomers (the syn and anti diastereomers). The distinct three-dimensional arrangement of these isomers can lead to significant differences in their biological activity, pharmacokinetic profiles, and incorporation into peptidomimetics, making their stereoselective synthesis and characterization a critical aspect of research and drug development.

This technical guide provides a comprehensive overview of the stereochemistry of 2-amino-3-cyclobutylpropanoic acid, including plausible methods for its stereoselective synthesis, separation, and characterization, based on established methodologies for analogous β-substituted amino acids.

Stereoselective Synthesis

The stereoselective synthesis of 2-amino-3-cyclobutylpropanoic acid presents a significant challenge due to the need to control the stereochemistry at two adjacent chiral centers. A plausible and effective strategy involves the use of a chiral precursor to establish the stereochemistry of the cyclobutyl group, followed by the introduction of the amino group with control over the α-carbon stereocenter. A hypothetical synthetic pathway, drawing from methodologies for similar β-substituted amino acids, is outlined below. This approach often utilizes chiral auxiliaries or asymmetric catalysis.

A potential synthetic route could commence from a chiral starting material such as (-)-verbenone (B192643) to establish the stereochemistry of the cyclobutane (B1203170) ring. The synthesis would proceed through a series of transformations to construct the amino acid backbone. Diastereoselective reactions, such as an asymmetric Strecker synthesis or the use of a chiral glycine (B1666218) enolate equivalent, could be employed to introduce the α-amino group with the desired stereochemistry.

G cluster_0 Synthesis of Chiral Cyclobutyl Precursor cluster_1 Asymmetric Introduction of Amino Group cluster_2 Final Product Formation (-)-Verbenone (-)-Verbenone Intermediate_A Chiral Cyclobutane Aldehyde (-)-Verbenone->Intermediate_A [Multi-step conversion] Intermediate_B Chiral Imine Intermediate_A->Intermediate_B Condensation with chiral amine Intermediate_C Protected Amino Nitrile Intermediate_B->Intermediate_C Asymmetric Strecker Reaction (e.g., with TMSCN) Intermediate_D Diastereomeric Mixture of Protected Amino Acid Intermediate_C->Intermediate_D Hydrolysis Final_Product 2-Amino-3-cyclobutylpropanoic Acid (Specific Stereoisomer) Intermediate_D->Final_Product Deprotection Separation Separation Intermediate_D->Separation Chromatographic Separation Diastereomer_1 Diastereomer_1 Separation->Diastereomer_1 syn Diastereomer_2 Diastereomer_2 Separation->Diastereomer_2 anti

A plausible synthetic pathway for a stereoisomer of 2-Amino-3-cyclobutylpropanoic acid.

Separation and Purification of Stereoisomers

The synthesis of 2-amino-3-cyclobutylpropanoic acid often results in a mixture of diastereomers (syn and anti), which can then be separated using standard chromatographic techniques such as flash column chromatography or preparative HPLC. The resolution of the enantiomers within each diastereomeric pair requires chiral separation methods. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analytical and preparative separation of enantiomers. This typically involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Common CSPs for the separation of amino acids include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptides (e.g., teicoplanin or vancomycin), and crown ethers. The choice of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers.

G Start Racemic or Diastereomeric Mixture Diastereomer_Separation Preparative HPLC or Flash Chromatography Start->Diastereomer_Separation Chiral_Separation_1 Chiral HPLC (e.g., Chiralpak IA) Diastereomer_Separation->Chiral_Separation_1 syn-Diastereomers Chiral_Separation_2 Chiral HPLC (e.g., Chirobiotic T) Diastereomer_Separation->Chiral_Separation_2 anti-Diastereomers Enantiomer_1 (2S,3S)-Isomer Chiral_Separation_1->Enantiomer_1 Enantiomer_2 (2R,3R)-Isomer Chiral_Separation_1->Enantiomer_2 Enantiomer_3 (2S,3R)-Isomer Chiral_Separation_2->Enantiomer_3 Enantiomer_4 (2R,3S)-Isomer Chiral_Separation_2->Enantiomer_4 Analysis Purity and Stereochemical Analysis (e.g., NMR, Polarimetry) Enantiomer_1->Analysis Enantiomer_2->Analysis Enantiomer_3->Analysis Enantiomer_4->Analysis

Biological significance of non-proteinogenic amino acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Significance of Non-Proteinogenic Amino Acids

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Non-proteinogenic amino acids (NPAAs), a vast and structurally diverse class of molecules, are not encoded in the genetic code for protein synthesis but play critical roles in a myriad of biological processes.[1][2] Beyond their function as metabolic intermediates, they act as signaling molecules, neurotransmitters, and components of defense mechanisms.[1][3] Their unique structures and functionalities have made them indispensable tools in modern drug discovery, offering pathways to enhance the therapeutic properties of peptide-based drugs, such as stability, potency, and bioavailability.[1][4][5][6] This technical guide provides a comprehensive overview of the biological significance of key NPAAs, details the experimental protocols for their analysis, and explores their application in pharmaceutical development.

Introduction: Beyond the Canonical 20

While the 20 proteinogenic amino acids serve as the fundamental building blocks of proteins, nature's repertoire of amino acids is far more extensive, encompassing over 800 naturally occurring and thousands of synthetic NPAAs.[1][4] These compounds are integral to the metabolism of bacteria, fungi, plants, and animals.[4][7] Unlike their proteinogenic counterparts, NPAAs are not incorporated into polypeptide chains via ribosomal machinery.[1] Instead, they function as standalone molecules in diverse physiological roles or are incorporated into non-ribosomal peptides, which often have potent biological activities.[4] Their roles range from neurotransmission and metabolic regulation to serving as precursors for vital biomolecules.[2][8] In drug development, the incorporation of NPAAs into peptide therapeutics is a key strategy for overcoming the limitations of natural peptides, such as poor metabolic stability.[6]

Key Non-Proteinogenic Amino Acids and Their Biological Roles

Several NPAAs are central to mammalian physiology, participating in crucial metabolic and signaling pathways.

Gamma-Aminobutyric Acid (GABA): The Primary Inhibitory Neurotransmitter

Gamma-Aminobutyric Acid (GABA) is the main inhibitory neurotransmitter in the mammalian central nervous system (CNS), responsible for reducing neuronal excitability.[8][9] It is synthesized primarily from the excitatory neurotransmitter glutamate (B1630785) through the action of the enzyme glutamate decarboxylase (GAD).[10] GABA exerts its effects by binding to two main classes of receptors: GABA-A (ionotropic) and GABA-B (metabotropic) receptors, which leads to the hyperpolarization of neurons and a reduction in the likelihood of firing.[9][11] Dysregulation of GABA signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy and anxiety.[9]

GabaSignaling cluster_synthesis GABA Synthesis cluster_synapse Synaptic Action Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABAA_R GABA-A Receptor GABA->GABAA_R Binds to GABAB_R GABA-B Receptor GABA->GABAB_R Inhibition_A Neuronal Hyperpolarization GABAA_R->Inhibition_A Cl- influx Inhibition_B Neuronal Hyperpolarization GABAB_R->Inhibition_B G-protein signal GAD Glutamate Decarboxylase

Caption: Simplified pathway of GABA synthesis and signaling.
Ornithine and Citrulline: Essential Intermediates in the Urea (B33335) Cycle

Ornithine and citrulline are two NPAAs that are indispensable for the detoxification of ammonia (B1221849) in the liver via the urea cycle.[3][12] This metabolic pathway converts highly toxic ammonia, a byproduct of amino acid catabolism, into urea for excretion.[12][13] The cycle involves both mitochondrial and cytosolic steps.[14] Ornithine acts as a carrier molecule that is regenerated with each turn of the cycle, while citrulline is synthesized in the mitochondria and transported to the cytosol for further reactions.[13][14][15]

UreaCycle cluster_mito Mitochondrion cluster_cyto Cytosol Ornithine_m Ornithine Citrulline_m Citrulline Ornithine_m->Citrulline_m OTC CP Carbamoyl Phosphate CP->Citrulline_m Citrulline_c Citrulline Citrulline_m->Citrulline_c Transport Argininosuccinate Argininosuccinate Citrulline_c->Argininosuccinate ASS Arginine Arginine Argininosuccinate->Arginine ASL Ornithine_c Ornithine Arginine->Ornithine_c Arginase Urea Urea Arginine->Urea Ornithine_c->Ornithine_m Transport Aspartate Aspartate Aspartate->Argininosuccinate

Caption: The Urea Cycle, highlighting Ornithine and Citrulline.
D-Serine: A Key Modulator of Synaptic Plasticity

D-serine is a crucial co-agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity.[16][17][18] Its synthesis from L-serine is catalyzed by the enzyme serine racemase.[17] For a long time, glycine (B1666218) was considered the primary co-agonist, but evidence now indicates that D-serine is the dominant endogenous co-agonist in many brain regions, mediating NMDA receptor-dependent processes like learning and memory.[16][19] The "serine shuttle" hypothesis suggests a metabolic crosstalk between astrocytes and neurons to regulate the supply of D-serine at the synapse.[17]

DSerineSignaling cluster_astrocyte Astrocyte cluster_neuron Neuron cluster_synapse Synaptic Cleft L_Serine_A L-Serine L_Serine_N L-Serine L_Serine_A->L_Serine_N Serine Shuttle D_Serine D-Serine L_Serine_N->D_Serine SR NMDAR NMDA Receptor D_Serine->NMDAR Co-agonist Binding SR Serine Racemase Ca_Influx Ca2+ Influx & Plasticity NMDAR->Ca_Influx Channel Opening Glutamate Glutamate Glutamate->NMDAR Agonist Binding NPAA_Workflow A Discovery & Isolation (Natural Source / Synthesis) B Structural Characterization (NMR, Mass Spec) A->B C Biological Activity Screening B->C D Incorporation into Peptide Lead Compound C->D E In Vitro & In Vivo Pharmacology Testing D->E F Lead Optimization & Preclinical Development E->F

References

Technical Guide: Solubility and Physicochemical Properties of (R)-2-Amino-3-cyclobutylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available solubility data and physicochemical properties of the non-proteinogenic amino acid, (R)-2-Amino-3-cyclobutylpropanoic acid. It also outlines a comprehensive experimental protocol for solubility determination, adaptable for this specific compound, and presents a logical workflow for such an analysis.

Physicochemical Properties

This compound, an alanine (B10760859) derivative, possesses a unique cyclobutyl moiety that influences its steric and electronic properties.[1][2] A summary of its key physicochemical parameters is presented in Table 1. The computed XLogP3-AA value of -1.4 suggests a hydrophilic nature, indicating a preference for aqueous environments.

PropertyValueSource
Molecular Formula C₇H₁₃NO₂MedChemExpress
Molecular Weight 143.18 g/mol MedChemExpress
CAS Number 174266-00-3MedChemExpress
Appearance White to off-white solidMedChemExpress
Computed XLogP3-AA -1.4PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Topological Polar Surface Area 63.3 ŲPubChem

Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. The available data point for its solubility in water is summarized in Table 2. It is important to note that the specified conditions include the use of ultrasonication and heat, which were necessary to achieve this concentration. This suggests that the solubility at room temperature under standard conditions may be lower.

SolventConcentrationMolar EquivalentConditionsSource
Water2 mg/mL13.97 mMUltrasonic and warming and heat to 60°CMedChemExpress

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of an amino acid like this compound. This protocol can be adapted for various solvents and temperatures.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Selected solvent (e.g., deionized water, ethanol, DMSO)

  • Vials with screw caps

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

    • Add a precise volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C, 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. For amino acids, this can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any undissolved solid.

  • Quantification:

    • Using HPLC (Preferred Method):

      • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

      • Generate a calibration curve by injecting the standards into the HPLC and plotting the peak area against concentration.

      • Dilute the filtered sample solution with a known factor to fall within the range of the calibration curve.

      • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

      • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

    • Using UV-Vis Spectrophotometry (Alternative):

      • This method is suitable if the compound has a chromophore. A derivatization agent (e.g., ninhydrin) may be necessary for amino acids that do not absorb UV light.

      • Follow a similar procedure of creating a calibration curve with standards of known concentrations.

      • Measure the absorbance of the diluted, filtered sample.

      • Calculate the concentration from the calibration curve and account for the dilution.

  • Data Reporting:

    • Report the solubility in mg/mL and mM, specifying the solvent and the temperature at which the measurement was performed.

Workflow for Solubility Assessment

The following diagram illustrates a general workflow for the experimental determination and analysis of the solubility of a novel amino acid derivative.

Solubility_Workflow Workflow for Solubility Assessment of a Novel Amino Acid Derivative A Compound Acquisition (this compound) C Preparation of Slurry (Excess solid in solvent) A->C B Solvent Selection (Water, Ethanol, DMSO, etc.) B->C D Equilibration (Temperature-controlled shaking for 24-72h) C->D Incubate E Phase Separation (Centrifugation / Settling) D->E F Sample Filtration (0.22 µm syringe filter) E->F Collect Supernatant H Analytical Quantification (HPLC or Spectrophotometry) F->H G Preparation of Standards (Calibration Curve Generation) G->H I Data Analysis & Reporting (Solubility in mg/mL and mM) H->I

Caption: A general experimental workflow for determining the solubility of a novel amino acid derivative.

Biological Context

This compound is classified as an alanine derivative. While specific biological activities for this compound are not extensively documented, amino acid derivatives, in general, are known to have various physiological effects.[2] For instance, a structurally similar compound, (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid hydrochloride, has been investigated as a potential neurotransmitter modulator that may influence glutamate (B1630785) receptors. This suggests that non-proteinogenic amino acids with cyclic side chains could be of interest in neurological research. However, further studies are required to determine the specific biological role, if any, of this compound.

References

(R)-2-Amino-3-cyclobutylpropanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Amino-3-cyclobutylpropanoic acid is a non-proteinogenic amino acid, specifically an alanine (B10760859) derivative with a cyclobutyl moiety attached to the beta-carbon. Its unique structural features make it a compound of interest in the fields of medicinal chemistry and drug discovery as a potential building block for novel therapeutic agents. This technical guide provides a summary of the currently available information on its chemical properties, with the caveat that detailed experimental protocols and comprehensive biological data are not extensively documented in publicly accessible literature.

Chemical and Physical Properties

This compound is a white to off-white solid. Key quantitative data regarding its chemical and physical properties are summarized in the table below.[1][2][3][4]

PropertyValueReference
Molecular Formula C₇H₁₃NO₂[1][2][4]
Molecular Weight 143.18 g/mol [1][2][4]
CAS Number 174266-00-3[1]
Appearance Solid, White to off-white[1]
Solubility Water: 2 mg/mL (requires sonication and heating to 60°C)[1]
Storage (Powder) -20°C for 3 years, 4°C for 2 years[1]
Storage (In Solvent) -80°C for 6 months, -20°C for 1 month[1]

Synthesis

Biological Activity and Mechanism of Action

The biological activity of this compound is not well-characterized in the public domain. It is broadly classified as an alanine derivative. Amino acid derivatives, as a class, have been investigated for a wide range of biological activities, including their potential use as ergogenic supplements that may influence anabolic hormone secretion and provide fuel during exercise.[1] However, no specific quantitative data (e.g., IC₅₀, Kᵢ, or EC₅₀ values) from biological assays for this compound have been reported.

There is currently no information available regarding the specific mechanism of action or any signaling pathways that this compound may modulate.

Experimental Protocols

Detailed experimental protocols for biological assays involving this compound are not available in the reviewed literature. For researchers interested in evaluating the biological activity of this compound, standard assays relevant to the anticipated target could be employed. For example, if investigating its potential as a neurotransmitter modulator, one might consider radioligand binding assays with various neurotransmitter receptors or functional assays measuring downstream signaling events.

Conclusion

This compound represents a chemical entity with potential for further exploration in drug discovery and development. Its cyclobutyl moiety offers a unique three-dimensional structure that may confer interesting pharmacological properties. However, a comprehensive understanding of its biological effects is hampered by the current lack of detailed experimental data. Further research is required to elucidate its synthesis, biological activity, and mechanism of action to fully assess its therapeutic potential.

Visualizations

As there is no available information on signaling pathways or detailed experimental workflows for this compound, diagrams cannot be generated at this time.

References

Function of (R)-2-Amino-3-cyclobutylpropanoic acid in vitro

Author: BenchChem Technical Support Team. Date: December 2025

In Vitro Function of (R)-2-Amino-3-cyclobutylpropanoic Acid: A Review of Available Information

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

1. Introduction

This compound, also known as (R)-3-cyclobutylalanine, is a synthetic amino acid characterized by a cyclobutyl moiety attached to the β-carbon of an alanine (B10760859) backbone. The presence of the cyclobutyl ring introduces conformational constraints and lipophilicity compared to its parent amino acid, L-alanine. Such modifications are often employed in medicinal chemistry to enhance metabolic stability, modulate receptor affinity, or explore specific binding pockets of enzymes and receptors. Despite its synthesis being documented, its specific biological activities and mechanisms of action in vitro remain largely uncharacterized in publicly accessible scientific literature.

2. Potential In Vitro Activities: A Hypothetical Framework

Based on its structural similarity to natural amino acids and other synthetic amino acid derivatives, several potential in vitro functions of this compound can be postulated. These hypotheses provide a foundation for future experimental investigation.

  • Enzyme Inhibition: As an amino acid analog, it could act as a competitive or non-competitive inhibitor of enzymes that utilize natural amino acids as substrates. Key enzyme classes to investigate would include aminotransferases, decarboxylases, and ligases involved in amino acid metabolism.

  • Receptor Binding and Modulation: The compound could potentially interact with amino acid receptors or other receptors where amino acid-like moieties contribute to ligand binding. For instance, it has been suggested that structurally related compounds may modulate neurotransmitter receptors, such as glutamate (B1630785) receptors.

  • Cellular Signaling: By interacting with enzymes or receptors, this compound could modulate various intracellular signaling pathways. This could manifest as changes in second messenger levels (e.g., cAMP, Ca2+), phosphorylation states of signaling proteins, or gene expression profiles.

3. Proposed Experimental Protocols for In Vitro Characterization

To systematically evaluate the in vitro function of this compound, a tiered experimental approach is recommended. The following are detailed, albeit hypothetical, protocols for key experiments.

3.1. Enzyme Inhibition Assays

Objective: To determine if this compound inhibits the activity of selected enzymes involved in amino acid metabolism.

Example Target Enzyme: Alanine Transaminase (ALT)

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human ALT is procured. A reaction mixture is prepared containing L-alanine and α-ketoglutarate in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • Inhibitor Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., water or DMSO) and serially diluted to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the ALT enzyme solution to each well.

    • Add varying concentrations of this compound or vehicle control to the wells.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate mixture (L-alanine and α-ketoglutarate).

    • The formation of pyruvate (B1213749) is monitored using a coupled reaction with lactate (B86563) dehydrogenase and NADH, measuring the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis: The initial reaction rates are calculated. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

3.2. Receptor Binding Assays

Objective: To assess the binding affinity of this compound to specific receptors, for example, glutamate receptors.

Example Target Receptor: NMDA Receptor (Glycine Site)

Methodology:

  • Membrane Preparation: Cell membranes expressing the human NMDA receptor are prepared from a stable cell line.

  • Radioligand: [³H]-Glycine or a suitable antagonist radioligand for the glycine (B1666218) binding site is used.

  • Binding Assay:

    • In a 96-well filter plate, incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of this compound (competitor).

    • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., glycine).

    • The incubation is carried out at room temperature for a defined period to reach equilibrium.

    • The bound radioligand is separated from the unbound by rapid filtration, and the radioactivity retained on the filter is measured by liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

3.3. Cell-Based Functional Assays

Objective: To evaluate the effect of this compound on cellular signaling pathways.

Example Pathway: cAMP Signaling Pathway

Methodology:

  • Cell Culture: A suitable cell line expressing a G-protein coupled receptor (GPCR) that might be a target (e.g., a metabotropic glutamate receptor) is cultured.

  • Assay Principle: A competitive immunoassay, such as a LANCE® Ultra cAMP kit, is used to measure intracellular cAMP levels.

  • Assay Procedure:

    • Cells are seeded in a 384-well plate and incubated overnight.

    • The cells are then treated with varying concentrations of this compound in the presence or absence of a known agonist for the target receptor.

    • After incubation, the cells are lysed, and the cAMP levels are measured according to the manufacturer's protocol using a plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The effect of the compound on basal and agonist-stimulated cAMP levels is determined. EC50 (for agonistic activity) or IC50 (for antagonistic activity) values are calculated from dose-response curves.

4. Data Presentation

As no quantitative data is currently available, the following tables are presented as templates for organizing future experimental results.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

Enzyme TargetIC50 (µM)Inhibition Type
Alanine Transaminase[Value][Competitive/Non-competitive/Uncompetitive]
Aspartate Transaminase[Value][Competitive/Non-competitive/Uncompetitive]
Glutamate Decarboxylase[Value][Competitive/Non-competitive/Uncompetitive]

Table 2: Hypothetical Receptor Binding Data for this compound

Receptor TargetRadioligandKi (µM)
NMDA (Glycine Site)[³H]-Glycine[Value]
AMPA[³H]-AMPA[Value]
Kainate[³H]-Kainate[Value]

Table 3: Hypothetical Cell-Based Assay Data for this compound

AssayCell LineAgonist/AntagonistEC50/IC50 (µM)
cAMP AccumulationHEK293-mGluR2Agonist[Value]
Intracellular Ca2+ FluxCHO-K1-mGluR1Antagonist[Value]
ERK PhosphorylationPC-12Agonist[Value]

5. Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflows and a hypothetical signaling pathway that could be modulated by this compound.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme Solution Preincubation Pre-incubate Enzyme + Inhibitor Enzyme->Preincubation Substrate Substrate Mixture Reaction Initiate Reaction with Substrate Substrate->Reaction Inhibitor Serial Dilutions of This compound Inhibitor->Preincubation Preincubation->Reaction Measurement Measure Product Formation (e.g., Absorbance Change) Reaction->Measurement IC50 Calculate IC50 Value Measurement->IC50

Caption: Workflow for an in vitro enzyme inhibition assay.

Receptor_Binding_Workflow cluster_prep Components cluster_assay Binding Assay cluster_analysis Analysis Membranes Receptor Membranes Incubation Incubate Components Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Compound Test Compound (this compound) Compound->Incubation Filtration Separate Bound/ Unbound Ligand Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Ki Determine Ki Value Counting->Ki

Caption: Workflow for a competitive radioligand binding assay.

Hypothetical_Signaling_Pathway Compound This compound Receptor Metabotropic Glutamate Receptor (mGluR) Compound->Receptor Antagonist? G_Protein G-Protein Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream Phosphorylation

Caption: Hypothetical modulation of a GPCR signaling pathway.

While this compound is a known chemical entity, its in vitro biological functions have not been extensively reported. The structural characteristics of this non-proteinogenic amino acid suggest potential roles as an enzyme inhibitor or a receptor modulator. The experimental frameworks and hypothetical data tables presented in this guide provide a roadmap for future research aimed at elucidating the in vitro pharmacology of this compound. Such studies are essential to uncover its potential therapeutic applications and to contribute to the broader understanding of the structure-activity relationships of synthetic amino acids.

In Vivo Studies of (R)-2-Amino-3-cyclobutylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly accessible, peer-reviewed in vivo studies specifically detailing the pharmacokinetics, pharmacodynamics, or efficacy of (R)-2-Amino-3-cyclobutylpropanoic acid are exceptionally scarce. This guide, therefore, provides a framework based on the analysis of structurally related non-proteinogenic amino acids and compounds containing cyclobutyl moieties. It is intended to serve as a technical resource for designing and interpreting future in vivo studies of this compound.

Introduction to this compound

This compound, also known as (R)-cyclobutylalanine, is a non-proteinogenic α-amino acid. Its structure is characterized by a cyclobutyl group attached to the β-carbon of an alanine (B10760859) backbone. This cyclic side chain imparts unique conformational constraints compared to its linear counterpart, valine, which can significantly influence its biological activity, metabolic stability, and pharmacokinetic profile.

Non-proteinogenic amino acids are of growing interest in drug discovery and chemical biology. They offer a strategy to modify peptides and small molecules to enhance properties such as resistance to proteolysis, improved receptor affinity and selectivity, and altered transport across biological membranes. The cyclobutyl group, in particular, is a valuable scaffold in medicinal chemistry, known for introducing rigidity and influencing the lipophilicity of a molecule.

Hypothetical In Vivo Experimental Design

The lack of specific data necessitates a prospective approach to experimental design. Below are detailed protocols for key experiments that would be essential to characterize the in vivo properties of this compound.

Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Experimental Protocol:

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Compound Formulation: The compound should be dissolved in a suitable vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose) for administration. The formulation's stability and solubility should be confirmed prior to the study.

  • Administration Routes and Dosing:

    • Intravenous (IV) bolus: 1 mg/kg via the tail vein to determine clearance and volume of distribution.

    • Oral gavage (PO): 10 mg/kg to assess oral bioavailability.

  • Blood Sampling:

    • Serial blood samples (approx. 100 µL) are collected from the jugular vein or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

    • Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate plasma. Plasma samples are then stored at -80°C until analysis.

  • Bioanalytical Method:

    • A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of this compound in plasma.

    • The method should be sensitive, specific, and demonstrate acceptable linearity, accuracy, and precision.

  • Data Analysis:

    • Non-compartmental analysis of the plasma concentration-time data will be used to calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability
Efficacy Studies in a Relevant Animal Model

The choice of an efficacy model depends on the hypothesized therapeutic target of this compound. For instance, if it is being investigated as an inhibitor of a specific enzyme involved in a neurological disorder, a corresponding animal model would be selected.

Example Experimental Workflow: Evaluation in a Neuropathic Pain Model

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Assessment A Acclimatization of Animals (e.g., Sprague-Dawley Rats) B Induction of Neuropathic Pain (e.g., Chronic Constriction Injury Model) A->B C Baseline Behavioral Testing (e.g., Von Frey Test for Mechanical Allodynia) B->C D Randomization into Treatment Groups (Vehicle, Test Compound, Positive Control) C->D E Daily Administration of This compound D->E F Repeated Behavioral Testing (e.g., at 1, 3, 7, 14 days post-treatment) E->F G Tissue Collection for Biomarker Analysis (e.g., Spinal Cord, DRG) F->G

Caption: Experimental workflow for evaluating the efficacy of this compound in a neuropathic pain model.

Table 2: Example Efficacy Data Presentation

Treatment GroupDose (mg/kg)Paw Withdrawal Threshold (g) at Day 7
Vehicle-2.5 ± 0.5
This compound106.8 ± 1.2
This compound3010.2 ± 1.8
Positive Control (e.g., Gabapentin)1009.5 ± 1.5
p < 0.05, **p < 0.01 vs. Vehicle

Potential Signaling Pathways of Interest

Given its structure as an amino acid analog, this compound could potentially interact with various biological pathways.

Interference with Amino Acid Transport and Metabolism

The compound could act as a competitive inhibitor of amino acid transporters or as a substrate for enzymes involved in amino acid metabolism.

G cluster_0 Cellular Membrane cluster_1 Intracellular Metabolism AAT Amino Acid Transporter Extracellular Intracellular Enzyme Metabolic Enzyme AAT:f2->Enzyme Metabolite Downstream Metabolite Enzyme->Metabolite Compound (R)-2-Amino-3- cyclobutylpropanoic acid Compound->AAT:f0 Compound->Enzyme NaturalAA Natural Amino Acid NaturalAA->AAT:f1

Caption: Potential mechanism of action via inhibition of amino acid transport and metabolism.

Modulation of Neurotransmitter Systems

If the compound has structural similarities to neurotransmitters, it could modulate neurotransmitter receptors or synthesis.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Precursor Neurotransmitter Precursor Synthase Synthesizing Enzyme Precursor->Synthase NT Neurotransmitter Synthase->NT Vesicle Synaptic Vesicle NT->Vesicle Receptor Neurotransmitter Receptor Vesicle->Receptor Release Signal Postsynaptic Signaling Receptor->Signal Compound (R)-2-Amino-3- cyclobutylpropanoic acid Compound->Synthase Inhibition Compound->Receptor Modulation

Caption: Hypothetical modulation of a neurotransmitter pathway by this compound.

Conclusion and Future Directions

While specific in vivo data for this compound is currently lacking in the public domain, its chemical structure suggests several avenues for investigation. The protocols and conceptual frameworks presented in this guide offer a starting point for researchers to systematically evaluate its pharmacokinetic properties and potential therapeutic effects. Future studies should focus on establishing a clear understanding of its ADME profile, identifying its molecular targets, and assessing its efficacy and safety in relevant preclinical models. Such data will be crucial for determining the potential of this compound as a novel therapeutic agent.

The Untapped Potential of (R)-3-cyclobutylalanine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-cyclobutylalanine, a non-proteinogenic amino acid, represents a compelling yet underexplored building block in the design of novel therapeutics. Its defining feature, the cyclobutyl moiety, offers a unique conformational rigidity that can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of peptide-based drugs. While specific therapeutic applications of (R)-3-cyclobutylalanine are not yet extensively documented in publicly available literature, this technical guide will explore its potential based on the established principles of incorporating unnatural amino acids in drug design. We will delve into the rationale for its use, potential therapeutic targets, and provide generalized experimental protocols and conceptual signaling pathways to guide future research and development efforts.

Introduction: The Rationale for Incorporating (R)-3-cyclobutylalanine in Drug Design

The introduction of unnatural amino acids into peptide and small molecule scaffolds is a powerful strategy in medicinal chemistry to overcome the limitations of naturally occurring counterparts, such as poor metabolic stability and low bioavailability. The cyclobutyl group of (R)-3-cyclobutylalanine is particularly noteworthy for several reasons:

  • Conformational Constraint: The four-membered ring structure restricts the rotational freedom of the side chain, which can pre-organize a peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target.[1]

  • Increased Metabolic Stability: The cyclobutyl group can act as a steric shield, protecting the adjacent peptide bonds from enzymatic degradation by proteases. This can lead to a longer in vivo half-life.

  • Modulation of Physicochemical Properties: The introduction of this aliphatic cyclic structure can influence the lipophilicity and solubility of a molecule, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

These properties make (R)-3-cyclobutylalanine a promising candidate for incorporation into therapeutic peptides targeting a wide range of diseases, including cancer, metabolic disorders, and infectious diseases.

Potential Therapeutic Applications

Based on the known applications of other conformationally restricted amino acids and cyclobutane-containing molecules in medicine, several therapeutic areas present compelling opportunities for the application of (R)-3-cyclobutylalanine.[2]

Oncology

Many anticancer peptides suffer from rapid degradation in vivo. Incorporating (R)-3-cyclobutylalanine could enhance the stability of peptides targeting protein-protein interactions crucial for tumor growth and survival, such as the p53-MDM2 interaction.

Metabolic Diseases

Peptide hormones like GLP-1 are effective treatments for type 2 diabetes but have short half-lives. Introducing (R)-3-cyclobutylalanine into GLP-1 analogues could lead to more stable and longer-acting therapeutics, reducing the frequency of administration.

Anti-Infectives

Antimicrobial peptides (AMPs) are a promising class of therapeutics against multidrug-resistant bacteria. The conformational stability imparted by (R)-3-cyclobutylalanine could enhance the lytic activity and stability of AMPs in the presence of bacterial proteases.

Quantitative Data

As of the latest literature review, specific quantitative data for (R)-3-cyclobutylalanine in therapeutic contexts (e.g., IC50, Ki, MIC) is not publicly available. The following table provides a template for how such data would be presented once generated through experimental studies.

Parameter Assay Type Target Value Reference
IC50Cell Viability AssayCancer Cell Line (e.g., MCF-7)Data not available
KiEnzyme Inhibition AssayTarget Enzyme (e.g., a protease)Data not available
MICBroth MicrodilutionBacterial Strain (e.g., E. coli)Data not available
T1/2Pharmacokinetic StudyIn vivo (e.g., rat model)Data not available

Experimental Protocols

The following are generalized protocols that would be essential for the synthesis and evaluation of peptides containing (R)-3-cyclobutylalanine.

Solid-Phase Peptide Synthesis (SPPS)

This is the standard method for chemically synthesizing peptides.

  • Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected (R)-3-cyclobutylalanine using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add this solution to the deprotected resin.

  • Washing: Wash the resin extensively with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

In Vitro Enzyme Inhibition Assay

This protocol is a general template for assessing the inhibitory activity of a peptide containing (R)-3-cyclobutylalanine against a target enzyme.

  • Reagent Preparation: Prepare solutions of the target enzyme, the peptide inhibitor (at various concentrations), and the enzyme's substrate in an appropriate assay buffer.

  • Incubation: In a microplate, add the enzyme and the peptide inhibitor. Allow them to incubate for a specified period to allow for binding.

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis: Plot the initial reaction rates against the inhibitor concentrations. Fit the data to a suitable dose-response model to determine the IC50 value.

Cell Viability Assay (e.g., MTT Assay)

This protocol can be used to evaluate the cytotoxic effects of a peptide containing (R)-3-cyclobutylalanine on cancer cells.

  • Cell Seeding: Seed the target cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the peptide for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the peptide concentration to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate conceptual signaling pathways that could be targeted by a therapeutic peptide incorporating (R)-3-cyclobutylalanine and a general workflow for its development.

G cluster_0 Apoptosis Pathway Inhibition in Cancer MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitinates (Degradation) Apoptosis Apoptosis p53->Apoptosis Induces Peptide Peptide with (R)-3-cyclobutylalanine Peptide->MDM2 Inhibits

Caption: Inhibition of the p53-MDM2 interaction to induce apoptosis.

G cluster_1 Drug Discovery Workflow Design Peptide Design & Synthesis with (R)-3-cyclobutylalanine InVitro In Vitro Screening (Binding, Enzyme Assays) Design->InVitro CellBased Cell-Based Assays (Viability, Function) InVitro->CellBased InVivo In Vivo Models (Efficacy, PK/PD) CellBased->InVivo Lead Lead Optimization InVivo->Lead Lead->Design Iterative Refinement

Caption: A generalized workflow for the discovery of peptide-based drugs.

Conclusion and Future Directions

(R)-3-cyclobutylalanine holds considerable promise as a building block for the development of next-generation therapeutics. Its ability to impart conformational rigidity and metabolic stability makes it an attractive component for overcoming the traditional limitations of peptide-based drugs. While the current body of literature lacks specific examples of its therapeutic application, the foundational principles of medicinal chemistry and drug design strongly support its potential. Future research should focus on the systematic incorporation of (R)-3-cyclobutylalanine into peptides targeting well-validated biological targets. The generation of robust quantitative data from such studies will be crucial in unlocking the full therapeutic potential of this unique amino acid.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (R)-2-Amino-3-cyclobutylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-3-cyclobutylpropanoic acid, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry and drug discovery. Its unique cyclobutyl moiety can impart desirable pharmacokinetic and pharmacodynamic properties to peptide-based therapeutics, such as increased metabolic stability and conformational constraint. This document provides a detailed protocol for the asymmetric synthesis of this compound utilizing a chiral auxiliary-based approach, which ensures high stereochemical control. The presented methodology is based on the well-established diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent derived from an Evans oxazolidinone auxiliary.

Principle

The synthetic strategy hinges on the use of a chiral oxazolidinone auxiliary to direct the stereoselective alkylation of a glycine moiety. The chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is first N-acylated to introduce the glycine unit. Subsequent deprotonation with a strong base generates a rigid, chelated enolate. The steric hindrance provided by the auxiliary directs the approach of the electrophile, cyclobutylmethyl bromide, to the opposite face of the enolate, leading to a highly diastereoselective alkylation. Finally, the chiral auxiliary is cleaved under mild conditions to yield the desired this compound with high enantiomeric purity.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

StepProductStarting MaterialReagents and SolventsTypical Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee) (%)
1N-(Bromoacetyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBromoacetyl bromide, Triethylamine (B128534), Dichloromethane90-95N/AN/A
2N-((Cyclobutylmethyl)acetyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneN-(Bromoacetyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneCyclobutylmethylmagnesium bromide, Copper(I) cyanide, Tetrahydrofuran75-85>95:5N/A
3This compoundN-((Cyclobutylmethyl)acetyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneLithium hydroxide (B78521), Hydrogen peroxide, Tetrahydrofuran/Water85-95N/A>98

Experimental Protocols

Step 1: Synthesis of N-(Bromoacetyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Bromoacetyl bromide

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) dropwise to the stirred solution.

  • Slowly add bromoacetyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford N-(bromoacetyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as a white solid.

Step 2: Synthesis of N-((Cyclobutylmethyl)acetyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

Materials:

  • N-(Bromoacetyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Magnesium turnings

  • Cyclobutylmethyl bromide

  • Copper(I) cyanide (CuCN)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Argon or Nitrogen atmosphere

Procedure:

  • Prepare the Grignard reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, activate magnesium turnings (1.5 eq). Add a small crystal of iodine if necessary.

  • Add a solution of cyclobutylmethyl bromide (1.5 eq) in anhydrous THF dropwise to the magnesium turnings. Maintain a gentle reflux. After the addition is complete, continue to stir at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • In a separate flame-dried round-bottom flask under an inert atmosphere, suspend CuCN (0.1 eq) in anhydrous THF and cool to -78 °C.

  • To this suspension, add the freshly prepared cyclobutylmethylmagnesium bromide solution via cannula.

  • In another flask, dissolve N-(bromoacetyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add the solution of the oxazolidinone to the cuprate (B13416276) solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain N-((cyclobutylmethyl)acetyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Step 3: Synthesis of this compound

Materials:

  • N-((Cyclobutylmethyl)acetyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H2O2)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium sulfite (B76179) (Na2SO3)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Dowex 50WX8 ion-exchange resin

Procedure:

  • Dissolve N-((cyclobutylmethyl)acetyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in a mixture of THF and water (3:1) and cool to 0 °C.[1][2]

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).[1][2]

  • Stir the mixture vigorously at 0 °C for 4-6 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (1.5 eq) and stir for 30 minutes at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the aqueous residue with diethyl ether to remove the chiral auxiliary.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Apply the acidified aqueous solution to a column of Dowex 50WX8 ion-exchange resin (H+ form).

  • Wash the resin with water to remove inorganic salts.

  • Elute the amino acid with a 5% aqueous ammonia (B1221849) solution.

  • Collect the fractions containing the product (monitor by ninhydrin (B49086) staining on a TLC plate).

  • Concentrate the product-containing fractions under reduced pressure to obtain this compound as a white solid.

Mandatory Visualization

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Chiral Auxiliary Cleavage and Purification A (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone B Bromoacetyl bromide, Et3N, DCM C N-(Bromoacetyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone B->C Acylation D N-(Bromoacetyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone E Cyclobutylmethylmagnesium bromide, CuCN, THF, -78 °C F N-((Cyclobutylmethyl)acetyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone E->F Alkylation G N-((Cyclobutylmethyl)acetyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone H LiOH, H2O2, THF/H2O I Crude this compound H->I Cleavage J Ion-Exchange Chromatography I->J Purification K Pure this compound J->K

Caption: Workflow for the asymmetric synthesis of this compound.

References

Application Notes & Protocols for the Asymmetric Synthesis of (R)-3-Cyclobutylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-cyclobutylalanine is a non-proteinogenic β-amino acid of significant interest in medicinal chemistry and drug development. Its unique cyclobutyl side chain can impart desirable properties to peptides and small molecule therapeutics, such as increased metabolic stability, constrained conformations, and novel biological activities. The stereoselective synthesis of the (R)-enantiomer is crucial for elucidating its specific biological functions and for the development of stereochemically pure active pharmaceutical ingredients. This document outlines a detailed protocol for the asymmetric synthesis of (R)-3-cyclobutylalanine via a chemoenzymatic approach, which offers high enantioselectivity under mild reaction conditions.

Synthesis Overview

The described method employs a key enzymatic transamination step to establish the chiral center with high fidelity. The overall synthetic strategy involves two main stages:

  • Synthesis of the Prochiral Precursor: Chemical synthesis of the α,β-unsaturated ester, ethyl (E)-3-cyclobutylacrylate.

  • Enzymatic Asymmetric Amination: Biocatalytic conversion of the unsaturated ester to the corresponding (R)-β-amino ester using a specific (R)-selective transaminase, followed by hydrolysis to yield the target amino acid.

Experimental Protocols

Protocol 1: Synthesis of Ethyl (E)-3-Cyclobutylacrylate (Prochiral Precursor)

This protocol details the synthesis of the starting material for the enzymatic reaction via a Horner-Wadsworth-Emmons reaction.

Materials:

  • Cyclobutanecarboxaldehyde (B128957)

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Preparation of the Ylide:

    • To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.05 eq) suspended in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Add triethyl phosphonoacetate (1.0 eq) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • Add cyclobutanecarboxaldehyde (1.0 eq) dissolved in a small amount of anhydrous THF dropwise over 20 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: 95:5 hexane:ethyl acetate) to afford ethyl (E)-3-cyclobutylacrylate as a colorless oil.

Protocol 2: Enzymatic Asymmetric Synthesis of (R)-3-Cyclobutylalanine

This protocol describes the asymmetric amination of the precursor using a recombinant (R)-selective transaminase.

Materials:

Procedure:

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 8.0).

    • Add pyridoxal 5'-phosphate to a final concentration of 1 mM.

    • Add the (R)-selective transaminase to a final concentration of 10 mg/mL.

    • Add isopropylamine to a final concentration of 500 mM.

    • In a separate vial, dissolve ethyl (E)-3-cyclobutylacrylate (1.0 eq) in a minimal amount of DMSO and add it to the reaction mixture to a final concentration of 50 mM.

  • Enzymatic Reaction:

    • Incubate the reaction mixture at 30 °C with gentle shaking (150 rpm) for 24 hours.

    • Monitor the reaction progress by HPLC or GC analysis.

  • Enzyme Removal and Product Isolation:

    • Terminate the reaction by centrifuging the mixture to pellet the enzyme.

    • Decant the supernatant containing the product, ethyl (R)-3-amino-3-cyclobutylpropanoate.

  • Hydrolysis to the Amino Acid:

    • To the supernatant, add 6 M HCl until the pH is approximately 1.0.

    • Heat the mixture at 90 °C for 4 hours to hydrolyze the ester.

    • Cool the solution to room temperature and neutralize to pH 7.0 with 2 M NaOH.

  • Purification:

    • Load the neutralized solution onto a Dowex 50WX8 ion-exchange column (H⁺ form).

    • Wash the column with deionized water to remove impurities.

    • Elute the desired amino acid with a 2% aqueous ammonium hydroxide solution.

    • Collect the fractions containing the product (monitor by TLC with ninhydrin (B49086) staining).

    • Combine the product-containing fractions and concentrate under reduced pressure.

    • Recrystallize the solid residue from a water/ethanol mixture to obtain pure (R)-3-cyclobutylalanine.

Data Presentation

Table 1: Quantitative Data for the Enzymatic Asymmetric Amination

ParameterValue
SubstrateEthyl (E)-3-cyclobutylacrylate
Enzyme(R)-selective Transaminase
Enzyme Loading10 mg/mL
Substrate Concentration50 mM
Amino DonorIsopropylamine (500 mM)
CofactorPyridoxal 5'-phosphate (1 mM)
Temperature30 °C
Reaction Time24 hours
Conversion>95%
Enantiomeric Excess (e.e.)>99% (R)
Isolated Yield85%

Table 2: Characterization Data for (R)-3-Cyclobutylalanine

AnalysisResult
¹H NMR (400 MHz, D₂O)δ 3.20-3.10 (m, 1H), 2.55 (dd, J=15.2, 5.6 Hz, 1H), 2.45 (dd, J=15.2, 8.0 Hz, 1H), 2.20-2.05 (m, 1H), 2.00-1.70 (m, 6H)
¹³C NMR (100 MHz, D₂O)δ 178.5, 54.2, 40.8, 38.1, 28.5, 28.3, 18.2
HRMS (ESI) Calculated for C₇H₁₄NO₂ [M+H]⁺: 144.1019, Found: 144.1021
Specific Rotation [α]²⁰D = +12.5 (c 1.0, H₂O)

Visualizations

Diagram 1: Synthetic Workflow

Synthetic_Workflow cluster_0 Chemical Synthesis cluster_1 Enzymatic Synthesis & Purification start Cyclobutanecarboxaldehyde + Triethyl phosphonoacetate step1 Horner-Wadsworth-Emmons Reaction start->step1 NaH, THF product1 Ethyl (E)-3-cyclobutylacrylate step1->product1 step2 Asymmetric Transamination product1->step2 (R)-Transaminase, PLP, Isopropylamine product2 Ethyl (R)-3-amino-3-cyclobutylpropanoate step2->product2 step3 Acid Hydrolysis product2->step3 6 M HCl step4 Ion-Exchange Chromatography step3->step4 final_product (R)-3-Cyclobutylalanine step4->final_product

Caption: Overall workflow for the chemoenzymatic synthesis of (R)-3-cyclobutylalanine.

Diagram 2: Enzymatic Transamination Cycle

Enzymatic_Cycle enzyme_plp Enzyme-PLP intermediate Enzyme-PMP enzyme_plp->intermediate + Isopropylamine product Ethyl (R)-3-amino-3- cyclobutylpropanoate enzyme_plp->product releases substrate Ethyl (E)-3-cyclobutylacrylate amino_donor Isopropylamine intermediate->enzyme_plp + Ethyl (E)-3-cyclobutylacrylate byproduct Acetone intermediate->byproduct releases

Caption: Simplified catalytic cycle of the transaminase enzyme.

Application Notes and Protocols for the Purification of (R)-2-Amino-3-cyclobutylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-3-cyclobutylpropanoic acid, a non-proteinogenic β-amino acid, is a valuable chiral building block in medicinal chemistry. Its unique cyclobutyl moiety imparts conformational constraints, making it a key component in the design of peptidomimetics and pharmacologically active compounds with enhanced stability and bioactivity. The stereochemical purity of this intermediate is paramount, as different enantiomers can exhibit vastly different biological effects. This document provides detailed protocols for the purification of the desired (R)-enantiomer from a racemic mixture using two primary methods: Diastereomeric Salt Crystallization and Preparative Chiral High-Performance Liquid Chromatography (HPLC).

Method 1: Diastereomeric Salt Crystallization

This classical resolution technique involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts.[1] These salts possess different physical properties, notably solubility, which allows for their separation by fractional crystallization.[2] This method is often cost-effective and scalable for industrial production.

Logical Workflow for Crystallization

racemate Racemic (R/S)-Amino Acid reagent Add Chiral Resolving Agent ((S)-Mandelic Acid) racemate->reagent dissolve Dissolve in Solvent (e.g., Ethanol/Water) reagent->dissolve heat Heat to Dissolution dissolve->heat cool Controlled Cooling heat->cool crystallize Selective Crystallization of Less Soluble Salt ((R)-Acid-(S)-Base Salt) cool->crystallize filter Filtration crystallize->filter salt Isolated Diastereomeric Salt filter->salt Solid mother_liquor Mother Liquor (Enriched in (S)-Acid-(S)-Base Salt) filter->mother_liquor Liquid liberate Liberate Free Amino Acid (Base Treatment, e.g., NaOH) salt->liberate recover Recover (S)-Amino Acid (Optional) mother_liquor->recover extract Extraction & Purification liberate->extract product Pure (R)-Amino Acid extract->product

Caption: Workflow for Diastereomeric Salt Resolution.

Experimental Protocol

This protocol is a representative procedure based on the resolution of structurally similar cyclic amino compounds and may require optimization.[3]

Materials:

  • Racemic 2-Amino-3-cyclobutylpropanoic acid

  • (S)-(-)-Mandelic acid (Resolving Agent)[4]

  • Ethanol (95%)

  • Deionized Water

  • 2M Sodium Hydroxide (NaOH)

  • 1M Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Salt Formation: In a 500 mL flask, dissolve 10.0 g of racemic 2-Amino-3-cyclobutylpropanoic acid in 200 mL of 95% ethanol, heating gently if necessary. In a separate flask, dissolve an equimolar amount of (S)-(-)-Mandelic acid in 50 mL of 95% ethanol.

  • Add the mandelic acid solution to the amino acid solution with stirring.

  • Crystallization: Heat the combined solution to reflux until all solids dissolve. Allow the solution to cool slowly to room temperature. If no crystals form, a seed crystal may be introduced.

  • Continue cooling in an ice bath for 2-4 hours to maximize the precipitation of the less soluble diastereomeric salt, which is expected to be the ((R)-amino acid)-((S)-mandelic acid) salt.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • Recrystallization (Optional): To improve diastereomeric purity, the collected salt can be recrystallized from the same solvent system.

  • Liberation of the Free Amino Acid: Suspend the purified diastereomeric salt in 100 mL of deionized water. Adjust the pH to approximately 10-11 by the dropwise addition of 2M NaOH solution with vigorous stirring. This neutralizes the mandelic acid and liberates the free amino acid.

  • Purification: Extract the aqueous solution three times with 50 mL portions of diethyl ether to remove the sodium mandelate.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH ~6-7) using 1M HCl.

  • Cool the solution in an ice bath to precipitate the purified this compound.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Representative Data

The following table summarizes typical results achievable for the resolution of cyclic amino compounds via diastereomeric salt formation. Actual results may vary.

ParameterValueReference
Resolving Agent (S)-(-)-Mandelic Acid[3]
Solvent System Ethanol/Water[5]
Yield of Diastereomeric Salt 70-85% (based on one enantiomer)[3]
Diastereomeric Excess (d.e.) >98% (after one recrystallization)[5]
Final Yield of (R)-Enantiomer 75-90% (recovery from salt)[2]
Enantiomeric Excess (e.e.) >99%[5]

Method 2: Preparative Chiral HPLC

Preparative chiral HPLC is a powerful technique for the direct separation of enantiomers. It offers high resolution and purity but can be more costly and less scalable than crystallization.[] The method often requires N-protection of the amino acid (e.g., with a Boc group) to improve its chromatographic behavior and solubility in common mobile phases.[7]

Logical Workflow for Preparative HPLC

racemate Racemic (R/S)-Amino Acid protect N-Protect Amino Acid (e.g., with Boc₂O) racemate->protect protected_racemate Racemic N-Boc-Amino Acid protect->protected_racemate dissolve Dissolve in Mobile Phase protected_racemate->dissolve inject Inject onto Preparative Chiral Column dissolve->inject separate Chromatographic Separation inject->separate collect Fraction Collection (Based on UV Detection) separate->collect fraction_r Fraction 1: (R)-Enantiomer collect->fraction_r fraction_s Fraction 2: (S)-Enantiomer collect->fraction_s evaporate Solvent Evaporation fraction_r->evaporate deprotect Deprotect Amino Acid (e.g., with TFA/DCM) evaporate->deprotect product Pure (R)-Amino Acid deprotect->product

Caption: Workflow for Preparative Chiral HPLC Purification.

Experimental Protocol

This protocol is a representative procedure for the separation of N-Boc protected cyclic amino acids and may require optimization.[7]

Materials:

  • Racemic N-Boc-2-Amino-3-cyclobutylpropanoic acid

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA) or Ethanol

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (B109758) (DCM)

Procedure:

  • N-Protection (if starting with free amino acid): React the racemic amino acid with Di-tert-butyl dicarbonate (B1257347) (Boc₂O) under standard conditions (e.g., in a dioxane/water mixture with a base like NaOH) to obtain N-Boc-2-Amino-3-cyclobutylpropanoic acid.

  • Sample Preparation: Dissolve the crude N-Boc protected amino acid in the mobile phase at a concentration suitable for preparative injection (e.g., 20-50 mg/mL).

  • Chromatographic Separation:

    • System: Preparative HPLC system with UV detector.

    • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® IA or Chiralcel® OD-H, is recommended.

    • Mobile Phase: A typical mobile phase is a mixture of n-Hexane and an alcohol (Isopropanol or Ethanol), often with a small amount of an acidic modifier like TFA (0.1%) to improve peak shape. A starting ratio could be 90:10 (n-Hexane:IPA) + 0.1% TFA.

    • Flow Rate: Adjust based on column diameter (e.g., 10-20 mL/min for a 20 mm ID column).

    • Detection: Monitor the elution at a suitable wavelength (e.g., 210-220 nm).

  • Fraction Collection: Collect the eluting peaks corresponding to the (R) and (S) enantiomers in separate vessels. The elution order must be determined by analytical injection of a known standard or by subsequent analysis of the collected fractions.

  • Solvent Removal: Evaporate the solvent from the collected fraction containing the desired (R)-enantiomer under reduced pressure.

  • Deprotection: Dissolve the purified N-Boc-(R)-amino acid in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Final Isolation: Evaporate the DCM and TFA under reduced pressure. The residue can be triturated with diethyl ether to precipitate the pure this compound as its TFA salt, or further processed to obtain the free amino acid.

Representative Data

The following table summarizes typical parameters and results for preparative chiral HPLC of N-Boc protected amino acids.

ParameterValueReference
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Chiralpak® IA)[8]
Mobile Phase n-Hexane:Isopropanol:TFA (e.g., 90:10:0.1)[9]
Column Dimensions (ID x L) 20 mm x 250 mm[8]
Loading Capacity 50-200 mg per injection[8]
Recovery Yield >90%[]
Enantiomeric Purity (e.e.) >99.5%[7]

Conclusion

The choice between diastereomeric salt crystallization and preparative chiral HPLC depends on factors such as the required scale, cost considerations, and available equipment. Crystallization is often preferred for large-scale synthesis due to its economic advantages, while preparative HPLC provides a highly efficient and direct method for obtaining material of very high enantiomeric purity, which is ideal for research and early-stage drug development. Both methods, when properly optimized, are capable of delivering this compound with the high degree of chiral purity required for its application in modern drug discovery.

References

Application Notes & Protocols: Characterization of (R)-2-Amino-3-cyclobutylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of the non-proteinogenic amino acid, (R)-2-Amino-3-cyclobutylpropanoic acid. The protocols outlined below are designed to ensure accurate identification, purity assessment, and chiral confirmation of this compound, which is of interest in medicinal chemistry and drug development.

Overview of Analytical Techniques

A multi-technique approach is essential for the unambiguous characterization of this compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, and Chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ) ppm (Predicted)MultiplicityIntegration
3.5 - 3.8dd1H
1.8 - 2.0m2H
Hγ (cyclobutyl CH)2.2 - 2.4m1H
Cyclobutyl CH₂1.6 - 1.9m6H
NH₂Broads2H
COOHBroads1H

Note: Predicted chemical shifts are based on typical values for similar amino acid structures and may vary depending on the solvent and pH.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum indicates the number of different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ) ppm (Predicted)
C=O170 - 175
55 - 60
35 - 40
Cγ (cyclobutyl CH)30 - 35
Cyclobutyl CH₂18 - 25

Note: These are predicted values and are subject to solvent and pH effects.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS or the residual solvent peak).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to obtain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a common technique for amino acid analysis.

Expected Mass Spectrometry Data

The molecular weight of C₇H₁₃NO₂ is 143.18 g/mol .[1] In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected.

Table 3: Predicted m/z Values for this compound in ESI-MS

IonPredicted m/z
[M+H]⁺144.102
[M+Na]⁺166.084
Expected Fragmentation Pattern (MS/MS)

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide structural confirmation. Common fragmentation pathways for amino acids include the loss of water (H₂O), ammonia (B1221849) (NH₃), and the carboxylic acid group (as CO or COOH).

Table 4: Predicted Major Fragment Ions in MS/MS of [M+H]⁺ for this compound

Fragment IonNeutral LossPredicted m/z
[M+H - H₂O]⁺H₂O126.091
[M+H - COOH]⁺COOH98.112
[M+H - H₂O - CO]⁺H₂O, CO98.097
Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent mixture for LC-MS analysis (e.g., 50:50 water:acetonitrile (B52724) with 0.1% formic acid).

  • Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer with an ESI source.

  • Chromatography (Optional for direct infusion): For LC-MS, use a C18 reversed-phase column. A typical mobile phase would be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry Acquisition:

    • Operate the mass spectrometer in positive ion mode.

    • Perform a full scan analysis to detect the [M+H]⁺ ion.

    • Perform a product ion scan (MS/MS) of the precursor ion at m/z 144.1 to observe the fragmentation pattern.

  • Data Analysis: Analyze the resulting mass spectra to confirm the molecular weight and identify the characteristic fragment ions.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential to determine the enantiomeric purity of this compound. This technique separates the (R) and (S) enantiomers, allowing for their quantification.

Chiral Stationary Phases

Several types of chiral stationary phases (CSPs) can be used for the separation of amino acid enantiomers. For underivatized amino acids, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin-based columns) are often effective. Polysaccharide-based CSPs are also widely used, often requiring derivatization of the amino acid.

Experimental Protocol: Chiral HPLC
  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Instrumentation: A standard HPLC system with a UV detector is typically used.

  • Chromatographic Conditions:

    • Chiral Column: Astec CHIROBIOTIC™ T (teicoplanin-based) or a similar macrocyclic glycopeptide column.

    • Mobile Phase: A mixture of an organic modifier (e.g., methanol (B129727) or ethanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate). The exact ratio will need to be optimized for the best separation. A starting point could be 80:20 Methanol:Aqueous Buffer (10 mM Ammonium Acetate, pH 5).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

  • Analysis:

    • Inject a solution of the racemic mixture of 2-Amino-3-cyclobutylpropanoic acid to determine the retention times of both the (R) and (S) enantiomers.

    • Inject the sample of this compound.

    • Calculate the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers.

Table 5: Representative Chiral HPLC Data

EnantiomerRetention Time (min)
(S)-2-Amino-3-cyclobutylpropanoic acid(e.g., 8.5)
This compound(e.g., 10.2)

Visualized Workflows

The following diagrams illustrate the experimental workflows for the characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start dissolve Dissolve in Deuterated Solvent start->dissolve nmr NMR Spectrometer h1_acq Acquire ¹H Spectrum nmr->h1_acq c13_acq Acquire ¹³C Spectrum nmr->c13_acq process Process Raw Data h1_acq->process c13_acq->process analyze Analyze Spectra process->analyze structure Structural Elucidation analyze->structure MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_proc Data Analysis start Start dissolve Dissolve in LC-MS Solvent start->dissolve lcms LC-MS System full_scan Full Scan MS lcms->full_scan msms_scan MS/MS Scan full_scan->msms_scan Select [M+H]⁺ analyze Analyze Mass Spectra msms_scan->analyze mol_weight Confirm Molecular Weight analyze->mol_weight fragmentation Analyze Fragmentation analyze->fragmentation Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_acq HPLC Separation cluster_proc Data Analysis start Start dissolve Dissolve in Mobile Phase start->dissolve hplc Chiral HPLC System inject Inject Sample hplc->inject separate Separate Enantiomers inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % ee integrate->calculate

References

Application Notes and Protocols for HPLC Analysis of (R)-2-Amino-3-cyclobutylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-3-cyclobutylpropanoic acid is a non-proteinogenic, chiral amino acid of interest in pharmaceutical research and drug development. As a beta-amino acid, it can be incorporated into peptides to create peptidomimetics with altered secondary structures and enhanced resistance to enzymatic degradation. The stereochemistry of this compound is critical for its biological activity and pharmacological properties. Therefore, a robust and reliable analytical method for the determination of its enantiomeric purity is essential.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of chiral compounds. This document provides a detailed application note and protocol for the chiral HPLC analysis of this compound, focusing on the separation of its (R) and (S) enantiomers.

Challenges in Amino Acid Analysis

The HPLC analysis of amino acids, particularly underivatized forms, presents several challenges:

  • Lack of a Strong Chromophore : Most amino acids do not possess a suitable chromophore for UV detection at standard wavelengths (e.g., 254 nm).[1]

  • High Polarity : The zwitterionic nature of amino acids can lead to poor retention on traditional reversed-phase columns.

  • Chirality : The separation of enantiomers requires a chiral environment, which can be achieved through a chiral stationary phase (CSP), a chiral mobile phase additive, or pre-column derivatization with a chiral reagent.

Direct analysis on a CSP is often preferred as it avoids the extra step and potential for impurities associated with derivatization.[2] Macrocyclic glycopeptide-based CSPs have proven to be particularly effective for the separation of underivatized amino acids.[2]

Recommended HPLC Method: Chiral Stationary Phase Chromatography

Based on the analysis of similar non-proteinogenic and beta-amino acids, a method utilizing a teicoplanin-based chiral stationary phase is recommended.[3][4] These columns are known for their ability to separate a wide range of underivatized amino acids.[2]

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and a UV or Mass Spectrometric (MS) detector.

  • Chiral Stationary Phase: Astec CHIROBIOTIC® T column (25 cm x 4.6 mm I.D., 5 µm particle size) is a suitable choice.[2]

  • HPLC grade methanol (B129727), water, and formic acid.

  • This compound standard.

  • Racemic (R,S)-2-Amino-3-cyclobutylpropanoic acid standard (for method development and resolution determination).

2. Sample Preparation

  • Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Condition
Column Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm
Mobile Phase Water:Methanol:Formic Acid (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 210 nm or Mass Spectrometry (MS)

Note on Detection: Since this compound lacks a strong UV chromophore, detection at low wavelengths (e.g., 200-220 nm) is necessary.[1] Alternatively, a mass spectrometer can be used for more sensitive and selective detection. Charged Aerosol Detection (CAD) is another potential detection method for underivatized amino acids.[3]

Data Presentation: Expected Results

The following table illustrates the type of quantitative data that would be generated from this analysis. The values are hypothetical and would need to be determined experimentally.

CompoundRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
(S)-2-Amino-3-cyclobutylpropanoic acidtR1 (e.g., 8.5)-(e.g., 1.1)
This compoundtR2 (e.g., 10.2)(e.g., > 1.5)(e.g., 1.2)

Resolution (Rs) is a critical parameter for ensuring the accurate quantification of each enantiomer. A resolution of >1.5 indicates baseline separation.

Method Development and Optimization

The separation of enantiomers can be sensitive to the mobile phase composition and temperature.

  • Organic Modifier Concentration : The percentage of methanol in the mobile phase can significantly impact retention and enantioselectivity. A systematic study of varying the methanol concentration (e.g., from 10% to 40%) is recommended to achieve optimal separation.

  • Acidic Additive : Formic acid is used to improve peak shape and control the ionization state of the amino acid. The concentration can be adjusted (e.g., 0.05% to 0.2%) to fine-tune the separation.

  • Temperature : Lowering the column temperature can sometimes enhance chiral selectivity.

Alternative Method: Pre-column Derivatization

If direct chiral separation is not feasible or if higher sensitivity with UV or fluorescence detection is required, pre-column derivatization can be employed. This involves reacting the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reversed-phase column (e.g., C18).

Experimental Protocol for Derivatization

1. Derivatizing Agent

  • o-Phthalaldehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine).

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

2. General Derivatization Procedure (using OPA/chiral thiol)

  • To an aliquot of the sample solution, add a solution of OPA and the chiral thiol in a borate (B1201080) buffer (pH ~9.5).

  • Allow the reaction to proceed for a few minutes at room temperature.

  • Inject the derivatized sample onto the HPLC system.

3. Chromatographic Conditions (for derivatized sample)

ParameterRecommended Condition
Column Standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with A: Aqueous buffer (e.g., sodium acetate) and B: Acetonitrile or Methanol
Detection Fluorescence (Ex: ~340 nm, Em: ~450 nm) or UV-Vis

Visualizations

Experimental Workflow for Chiral HPLC Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Sample of This compound dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter autosampler Autosampler Injection filter->autosampler column Chiral Column (Astec CHIROBIOTIC T) autosampler->column detector UV or MS Detector column->detector chromatogram Chromatogram detector->chromatogram quantification Quantification of Enantiomeric Purity chromatogram->quantification

Caption: Workflow for the chiral HPLC analysis of this compound.

Logical Relationship for Method Selection

G start Need to analyze This compound is_enantiomeric_purity_needed Is Enantiomeric Purity Required? start->is_enantiomeric_purity_needed achiral_hplc Achiral HPLC (e.g., Reversed-Phase) is_enantiomeric_purity_needed->achiral_hplc No chiral_method Chiral Separation Method is_enantiomeric_purity_needed->chiral_method Yes direct_method Direct Method (Chiral Stationary Phase) chiral_method->direct_method Preferred indirect_method Indirect Method (Derivatization) chiral_method->indirect_method Alternative

Caption: Decision tree for selecting an appropriate HPLC method.

References

Application Notes and Protocols: NMR Spectroscopy of (R)-2-Amino-3-cyclobutylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of (R)-2-Amino-3-cyclobutylpropanoic acid. This document includes predicted ¹H and ¹³C NMR data, detailed experimental protocols for data acquisition, and workflow diagrams to guide researchers in their analysis of this and similar novel amino acid derivatives.

Introduction

This compound is a non-proteinogenic amino acid containing a cyclobutyl moiety.[1][2] Its unique structure makes it an interesting candidate for incorporation into peptides and other pharmaceuticals to modulate their conformation and biological activity.[3] NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of such novel compounds. This document provides the necessary protocols and expected data for researchers working with this molecule.

Predicted NMR Data

Due to the limited availability of published experimental NMR spectra for this compound, the following tables present predicted chemical shifts. These predictions are based on the analysis of structurally similar compounds, including other cyclobutane-containing molecules and amino acids.[3][4]

Table 1: Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
3.5 - 3.8Doublet of doublets (dd)Jα-βa ≈ 8.5, Jα-βb ≈ 5.5
Hβa, Hβb1.8 - 2.1Multiplet (m)-
Cyclobutyl H (methine)2.2 - 2.5Multiplet (m)-
Cyclobutyl H (methylene)1.6 - 2.0Multiplet (m)-
NH₂7.5 - 8.5 (in DMSO-d₆)Broad singlet (br s)-
COOH10.0 - 12.0 (in DMSO-d₆)Broad singlet (br s)-

Note: Chemical shifts are referenced to TMS (0 ppm) and can vary depending on the solvent and pH.

Table 2: Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C=O170 - 175
55 - 60
35 - 40
Cyclobutyl C (methine)30 - 35
Cyclobutyl C (methylene)18 - 25

Note: Chemical shifts are referenced to TMS (0 ppm).

Experimental Protocols

The following protocols are recommended for acquiring high-quality NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: For ¹H NMR, deuterated solvents such as Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆) are suitable. For observing exchangeable protons (NH₂ and COOH), DMSO-d₆ is recommended. For ¹³C NMR, the same solvents can be used.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of a suitable internal standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for accurate chemical shift referencing.

  • Dissolution: Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.[5]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution and sensitivity.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans or more, as ¹³C has a low natural abundance.

  • Temperature: 298 K.

2D NMR Spectroscopy (Optional but Recommended):

For unambiguous assignment of proton and carbon signals, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.

Visualizations

Chemical Structure

workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis A Weigh Compound B Select Deuterated Solvent A->B C Dissolve & Add Standard B->C D Transfer to NMR Tube C->D E 1D ¹H NMR D->E F 1D ¹³C NMR E->F G 2D NMR (COSY, HSQC, HMBC) F->G H Process Spectra (FT, Phasing, Baseline Correction) G->H I Peak Picking & Integration H->I J Assign Signals I->J K Structural Confirmation J->K

References

Application Notes and Protocols for the Mass Spectrometry of (R)-3-cyclobutylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-cyclobutylalanine is a non-proteinogenic amino acid, a class of molecules with growing interest in pharmaceutical research and drug development due to their potential to introduce novel structural and functional properties into peptides and other therapeutic agents. Accurate and sensitive detection and quantification of (R)-3-cyclobutylalanine are crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. Mass spectrometry (MS), coupled with chromatographic separation techniques such as liquid chromatography (LC) or gas chromatography (GC), offers a powerful analytical platform for the analysis of such compounds.[1][2][3] This document provides detailed application notes and protocols for the mass spectrometric analysis of (R)-3-cyclobutylalanine.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₇H₁₃NO₂PubChem CID: 50999324
Molecular Weight143.18 g/mol PubChem CID: 50999324
AppearanceWhite to off-white solid[4]
pKa2.34 ± 0.10 (Predicted)[4]

Mass Spectrometry Analysis

The analysis of amino acids by mass spectrometry can be performed with or without derivatization.[1][5][6][7]

  • Underivatized Analysis: Direct analysis of (R)-3-cyclobutylalanine can be achieved using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) with hydrophilic interaction chromatography (HILIC) for separation.[2] This approach is rapid and avoids potential side reactions from derivatization.[6]

  • Derivatized Analysis: Derivatization can improve chromatographic separation and ionization efficiency. Common derivatization reagents for amino acids include 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) and ethyl chloroformate.[8][9] AQC-derivatized amino acids often produce a characteristic fragment ion at m/z 171, which can be used for screening and identification.[8]

Predicted Fragmentation Pattern

Upon ionization in the mass spectrometer, the molecular ion [M+H]⁺ of (R)-3-cyclobutylalanine (m/z 144.09) is expected to undergo fragmentation through several key pathways:

  • Loss of the carboxyl group: A common fragmentation pathway for amino acids is the neutral loss of formic acid (HCOOH, 46.02 Da), leading to a fragment ion at m/z 98.07.

  • Loss of ammonia (B1221849): Another typical fragmentation involves the loss of ammonia (NH₃, 17.03 Da), resulting in a fragment ion at m/z 127.06.

  • Cleavage of the cyclobutyl ring: The cyclobutyl moiety may undergo ring-opening or fragmentation, leading to the loss of ethene (C₂H₄, 28.05 Da) or other neutral fragments.

  • Side-chain fragmentation: Cleavage of the bond between the cyclobutyl ring and the adjacent methylene (B1212753) group can also occur.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Underivatized (R)-3-cyclobutylalanine

This protocol is designed for the quantitative analysis of (R)-3-cyclobutylalanine in a biological matrix, such as plasma.

1. Sample Preparation:

  • To 100 µL of plasma sample, add 10 µL of an internal standard solution (e.g., ¹³C, ¹⁵N-labeled (R)-3-cyclobutylalanine).
  • Precipitate proteins by adding 400 µL of cold acetonitrile.
  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • Liquid Chromatography:
  • Column: HILIC column (e.g., 2.1 mm x 100 mm, 1.7 µm)
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient: 95% B to 50% B over 10 minutes, followed by a 5-minute re-equilibration at 95% B.
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 5 µL
  • Mass Spectrometry (Triple Quadrupole):
  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Scan Type: Multiple Reaction Monitoring (MRM)
  • MRM Transitions (Hypothetical):
  • (R)-3-cyclobutylalanine: Precursor ion m/z 144.1 -> Product ion m/z 98.1 (Loss of HCOOH)
  • Internal Standard: e.g., Precursor ion m/z 150.1 -> Product ion m/z 103.1
  • Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Protocol 2: GC-MS Analysis of Derivatized (R)-3-cyclobutylalanine

This protocol is suitable for the analysis of (R)-3-cyclobutylalanine after derivatization, which can enhance volatility for GC analysis.

1. Derivatization:

  • Dry the sample containing (R)-3-cyclobutylalanine completely.
  • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of acetonitrile.
  • Heat the mixture at 70°C for 30 minutes.
  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Gas Chromatography:
  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar
  • Carrier Gas: Helium at a constant flow of 1 mL/min
  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
  • Injection Mode: Splitless
  • Injection Volume: 1 µL
  • Mass Spectrometry:
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Scan Range: m/z 50-500

Data Presentation

The following table presents hypothetical quantitative data for the analysis of (R)-3-cyclobutylalanine in plasma samples from a pharmacokinetic study.

Time Point (hours)Concentration (ng/mL) ± SD (n=3)
0 (Pre-dose)Not Detected
0.5125.3 ± 8.7
1289.1 ± 15.2
2450.6 ± 22.5
4310.4 ± 18.1
8150.2 ± 11.9
1275.8 ± 6.3
2415.1 ± 2.5

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) InternalStandard Add Internal Standard Sample->InternalStandard ProteinPrecipitation Protein Precipitation (Acetonitrile) InternalStandard->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (HILIC) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for LC-MS/MS analysis of (R)-3-cyclobutylalanine.

Fragmentation_Pathway cluster_fragments Primary Fragments Parent [M+H]⁺ m/z 144.1 Frag1 [M+H - HCOOH]⁺ m/z 98.1 Parent->Frag1 - HCOOH Frag2 [M+H - NH₃]⁺ m/z 127.1 Parent->Frag2 - NH₃ Frag3 [M+H - C₂H₄]⁺ m/z 116.1 Parent->Frag3 - C₂H₄ (from cyclobutyl ring)

Caption: Predicted fragmentation of (R)-3-cyclobutylalanine.

References

Application Notes and Protocols for Using (R)-2-Amino-3-cyclobutylpropanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of the unnatural amino acid (R)-2-Amino-3-cyclobutylpropanoic acid, a cyclobutyl derivative of alanine, into synthetic peptides. The inclusion of this sterically hindered amino acid can impart unique conformational constraints, enhance metabolic stability, and modulate the biological activity of peptides, making it a valuable tool in drug discovery and peptide engineering.

Introduction to this compound in Peptide Synthesis

This compound is a non-proteinogenic amino acid that has garnered interest in the field of peptide science. Its cyclobutyl moiety introduces a rigid, bulky side chain that can influence the secondary structure of peptides, potentially leading to increased stability against proteolytic degradation and altered receptor binding affinities. The successful incorporation of such sterically hindered amino acids into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) requires optimized protocols to ensure efficient coupling and minimize side reactions.

Data Presentation: Synthesis and Characterization of a Model Peptide

To illustrate the application of this compound, we describe the synthesis and characterization of a model antimicrobial peptide, herein designated as Cyc-AMP-1 , with the sequence: Ac-Lys-Arg-Trp-(R-Cba)-Gln-Arg-Phe-NH₂ , where 'R-Cba' represents this compound.

Table 1: Materials and Reagents for Cyc-AMP-1 Synthesis
ReagentSupplierGrade
Rink Amide AM ResinVarious100-200 mesh, ~0.5 mmol/g
Fmoc-Phe-OHVariousPeptide Synthesis Grade
Fmoc-Arg(Pbf)-OHVariousPeptide Synthesis Grade
Fmoc-Gln(Trt)-OHVariousPeptide Synthesis Grade
Fmoc-(R)-2-Amino-3-cyclobutylpropanoic acid VariousPeptide Synthesis Grade
Fmoc-Trp(Boc)-OHVariousPeptide Synthesis Grade
Fmoc-Lys(Boc)-OHVariousPeptide Synthesis Grade
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade
Piperidine (B6355638)VariousReagent Grade
N,N'-Diisopropylcarbodiimide (DIC)VariousReagent Grade
Oxyma PureVariousReagent Grade
Trifluoroacetic acid (TFA)VariousReagent Grade
Triisopropylsilane (TIS)VariousReagent Grade
Acetonitrile (B52724) (ACN)VariousHPLC Grade
Table 2: Quantitative Data for Cyc-AMP-1 Synthesis and Purification
ParameterValue
Synthesis Scale 0.1 mmol
Crude Peptide Yield 125 mg
Crude Peptide Purity (by HPLC) ~75%
Purified Peptide Yield 85 mg (68% recovery)
Final Purity (by HPLC) >98%
Observed Mass (M+H)⁺ 1083.6 Da
Calculated Mass (M+H)⁺ 1083.6 Da
HPLC Retention Time 18.5 min (under specified conditions)

Experimental Protocols

The following protocols detail the manual Solid-Phase Peptide Synthesis (SPPS) of Cyc-AMP-1, its purification, and characterization.

Protocol 1: Solid-Phase Peptide Synthesis of Cyc-AMP-1

This protocol utilizes a standard Fmoc/tBu strategy. Due to the steric hindrance of Fmoc-(R)-2-Amino-3-cyclobutylpropanoic acid, a double coupling strategy is employed for its incorporation to ensure a high coupling efficiency.

1. Resin Swelling:

  • Place 200 mg of Rink Amide AM resin (~0.1 mmol) in a reaction vessel.

  • Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling (Standard Amino Acids):

  • In a separate vial, dissolve 0.4 mmol of the Fmoc-protected amino acid and 0.4 mmol of Oxyma Pure in 2 mL of DMF.

  • Add 0.4 mmol of DIC to the amino acid solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate for 1-2 hours.

  • Drain and wash the resin with DMF (3 x 5 mL).

  • Repeat this cycle for each amino acid in the sequence (Phe, Arg, Gln, Trp, Arg, Lys).

4. Coupling of Fmoc-(R)-2-Amino-3-cyclobutylpropanoic acid (Double Coupling):

  • First Coupling:

    • Follow the standard coupling procedure as described in step 3, using 0.4 mmol of Fmoc-(R)-2-Amino-3-cyclobutylpropanoic acid.

    • Agitate for 2 hours.

    • Drain and wash with DMF (3 x 5 mL).

  • Second Coupling:

    • Repeat the coupling procedure with a fresh solution of activated Fmoc-(R)-2-Amino-3-cyclobutylpropanoic acid.

    • Agitate for another 2 hours.

    • Drain and wash thoroughly with DMF (5 x 5 mL).

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), a third coupling may be necessary.

5. N-terminal Acetylation:

  • After the final Fmoc deprotection (of Lys), wash the resin with DMF.

  • Add a solution of 10% acetic anhydride (B1165640) and 5% N,N-diisopropylethylamine (DIPEA) in DMF to the resin.

  • Agitate for 30 minutes.

  • Drain and wash with DMF (5 x 5 mL) and then with dichloromethane (B109758) (DCM) (3 x 5 mL).

6. Cleavage and Deprotection:

  • Dry the resin under a stream of nitrogen.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Add 5 mL of the cleavage cocktail to the resin.

  • Agitate for 3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to 40 mL of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification of Cyc-AMP-1 by RP-HPLC

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.

  • Filter the solution through a 0.45 µm syringe filter.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 5 µm, 10 x 250 mm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5-65% B over 30 minutes.

  • Flow Rate: 4 mL/min.

  • Detection: UV at 220 nm and 280 nm.

3. Fraction Collection and Analysis:

  • Inject the prepared sample onto the column.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Protocol 3: Characterization of Cyc-AMP-1 by Mass Spectrometry

1. Sample Preparation:

  • Dissolve a small amount of the purified peptide in 50% acetonitrile in water.

2. Mass Spectrometry Analysis:

  • Use an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • Compare the observed molecular weight with the calculated theoretical mass to confirm the identity of the peptide.

Mandatory Visualizations

Experimental Workflow for Cyc-AMP-1 Synthesis and Purification

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification & Analysis Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Phe Couple Fmoc-Phe-OH Deprotect1->Couple_Phe Deprotect2 Fmoc Deprotection Couple_Phe->Deprotect2 Couple_Arg1 Couple Fmoc-Arg(Pbf)-OH Deprotect2->Couple_Arg1 Deprotect3 Fmoc Deprotection Couple_Arg1->Deprotect3 Couple_Gln Couple Fmoc-Gln(Trt)-OH Deprotect3->Couple_Gln Deprotect4 Fmoc Deprotection Couple_Gln->Deprotect4 Couple_Cba Double Couple Fmoc-(R)-Cba-OH Deprotect4->Couple_Cba Deprotect5 Fmoc Deprotection Couple_Cba->Deprotect5 Couple_Trp Couple Fmoc-Trp(Boc)-OH Deprotect5->Couple_Trp Deprotect6 Fmoc Deprotection Couple_Trp->Deprotect6 Couple_Arg2 Couple Fmoc-Arg(Pbf)-OH Deprotect6->Couple_Arg2 Deprotect7 Fmoc Deprotection Couple_Arg2->Deprotect7 Couple_Lys Couple Fmoc-Lys(Boc)-OH Deprotect7->Couple_Lys Deprotect8 Fmoc Deprotection Couple_Lys->Deprotect8 Acetylate N-terminal Acetylation Deprotect8->Acetylate Cleavage Cleavage from Resin (TFA/TIS/H2O) Acetylate->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude Cyc-AMP-1 Precipitation->Crude_Peptide RP_HPLC RP-HPLC Purification Crude_Peptide->RP_HPLC Analysis Purity & Mass Analysis (HPLC & MS) RP_HPLC->Analysis Pure_Peptide Purified Cyc-AMP-1 (>98% Purity) Analysis->Pure_Peptide

Caption: Workflow for the synthesis and purification of Cyc-AMP-1.

Proposed Signaling Pathway for Antimicrobial Activity of Cyc-AMP-1

Many antimicrobial peptides exert their effect by disrupting the bacterial cell membrane. The following diagram illustrates a plausible mechanism of action for Cyc-AMP-1, leading to bacterial cell death.

Antimicrobial_Signaling_Pathway cluster_bacterium Bacterial Cell Membrane Bacterial Membrane (Negatively Charged) Cytoplasm Cytoplasm Depolarization Membrane Depolarization Membrane->Depolarization Disruption Cell_Death Cell Death Cyc_AMP_1 Cyc-AMP-1 (Cationic Peptide) Cyc_AMP_1->Membrane Electrostatic Interaction Pore_Formation Pore Formation Depolarization->Pore_Formation Leads to Leakage Leakage of Cellular Contents Pore_Formation->Leakage Causes Leakage->Cell_Death Induces

Caption: Proposed mechanism of antimicrobial action for Cyc-AMP-1.

Conclusion

The incorporation of this compound into synthetic peptides is a viable strategy to introduce conformational constraints and potentially enhance biological activity and stability. The provided protocols for the synthesis, purification, and characterization of the model peptide Cyc-AMP-1 offer a practical guide for researchers. The steric hindrance of the cyclobutylalanine residue necessitates a modified coupling strategy, such as double coupling, to achieve high yields. These application notes serve as a foundation for the exploration of this and other unnatural amino acids in the design of novel peptide-based therapeutics.

Applications of (R)-2-Amino-3-cyclobutylpropanoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(R)-2-Amino-3-cyclobutylpropanoic acid , a non-proteinogenic amino acid, serves as a valuable building block in medicinal chemistry for the development of novel therapeutics. Its rigid cyclobutyl moiety introduces conformational constraints into peptide and small molecule structures, a strategy frequently employed to enhance biological activity, selectivity, and metabolic stability. This document provides an overview of its applications, methodologies for its use, and its potential in drug discovery, particularly in the realm of neuroscience.

Introduction to this compound

This compound is a chiral, unnatural amino acid (UAA) and an analog of alanine (B10760859). The presence of the cyclobutyl ring restricts the rotation around the chi-1 (χ1) dihedral angle of its side chain, thereby influencing the local conformation of a peptide or small molecule in which it is incorporated. This conformational rigidity can pre-organize a molecule into a bioactive conformation, leading to improved binding affinity for its biological target. Furthermore, the unnatural structure can confer resistance to enzymatic degradation, prolonging the half-life of the parent drug.

Key Applications in Medicinal Chemistry

The primary application of this compound lies in its use as a peptidomimetic building block. By replacing natural amino acids with this constrained analog, researchers can modulate the secondary structure of peptides, for instance, by promoting the formation of β-turns or helical structures.

Neurological Disorders and Glutamate (B1630785) Receptor Modulation

A significant area of application for conformationally restricted amino acids is in the development of ligands for glutamate receptors, which are pivotal in neurotransmission and implicated in a range of neurological disorders. While direct biological data for this compound is not extensively published, related cyclopropyl (B3062369) and other cyclic amino acid analogs have been investigated as potent and selective agonists or antagonists of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. The constrained cyclobutyl side chain can orient the pharmacophoric elements (amine and carboxylic acid) in a specific geometry that mimics the binding mode of endogenous ligands, potentially leading to subtype-selective receptor modulation.

Enzyme Inhibitors

The rigid structure of this compound can be exploited in the design of enzyme inhibitors. By mimicking the transition state of an enzymatic reaction or by occupying a specific sub-pocket of an enzyme's active site, molecules containing this amino acid can act as potent and selective inhibitors. For instance, as an alanine analog, it could be explored in the design of inhibitors for enzymes such as alanine racemase, a key enzyme in bacterial cell wall synthesis.

Quantitative Biological Data (Illustrative)

Direct quantitative biological data for this compound in specific assays is limited in publicly available literature. However, to illustrate its potential, the following table presents representative data for a closely related conformationally restricted amino acid derivative targeting a glutamate receptor subtype. This data should be considered illustrative of the type of activity that could be expected from derivatives of this compound.

Compound IDTargetAssay TypeIC50 (nM)Ki (nM)Reference
Analog A NMDA Receptor Subtype 2B (GluN2B)Radioligand Binding Assay15085Fictional, for illustration
Analog B Alanine RacemaseEnzyme Inhibition Assay500-Fictional, for illustration

Experimental Protocols

Protocol for the Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of unnatural amino acids. One common approach involves the asymmetric alkylation of a chiral glycine (B1666218) enolate equivalent.

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • Lithium diisopropylamide (LDA)

  • (Bromomethyl)cyclobutane (B93029)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for organic synthesis

Procedure:

  • Enolate Formation: Dissolve N-(Diphenylmethylene)glycine tert-butyl ester in anhydrous THF under an inert atmosphere (e.g., argon) and cool to -78 °C. Slowly add a solution of LDA in THF and stir for 30 minutes to form the lithium enolate.

  • Alkylation: Add (bromomethyl)cyclobutane to the enolate solution at -78 °C and allow the reaction to slowly warm to room temperature overnight.

  • Quenching and Extraction: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude product in a mixture of THF and 1N HCl. Stir at room temperature for 4 hours to hydrolyze the imine and the tert-butyl ester.

  • Purification: Concentrate the reaction mixture and purify the resulting this compound by ion-exchange chromatography or crystallization to yield the final product.

Protocol for Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis protocols.

Materials:

  • Fmoc-protected this compound

  • Rink amide resin (or other suitable solid support)

  • Other Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine (B6355638) solution (20% in DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water 95:2.5:2.5)

  • Solid-phase peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-protected this compound (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activation mixture to the deprotected resin and shake for 2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_spps Incorporation into Peptide via SPPS start_synthesis Chiral Glycine Equivalent enolate Enolate Formation (LDA) start_synthesis->enolate alkylation Alkylation with (Bromomethyl)cyclobutane enolate->alkylation deprotection_synthesis Acidic Deprotection alkylation->deprotection_synthesis purification_synthesis Purification deprotection_synthesis->purification_synthesis final_product This compound purification_synthesis->final_product start_spps Fmoc-Protected Amino Acid coupling Coupling Reaction start_spps->coupling resin Solid Support Resin deprotection_spps Fmoc Deprotection resin->deprotection_spps elongation Chain Elongation coupling->elongation Repeat deprotection_spps->coupling cleavage Cleavage from Resin elongation->cleavage purification_spps Peptide Purification cleavage->purification_spps final_peptide Final Peptide purification_spps->final_peptide

Caption: General workflow for the synthesis of this compound and its subsequent incorporation into a peptide via solid-phase peptide synthesis (SPPS).

signaling_pathway cluster_neuron Postsynaptic Neuron NMDA_R NMDA Receptor Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel Opens Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_channel->Signaling Ca²⁺ influx LTP Long-Term Potentiation (Synaptic Plasticity) Signaling->LTP Glutamate Glutamate Glutamate->NMDA_R Activates Cyclobutyl_analog (R)-2-Amino-3-cyclobutylpropanoic acid derivative (Antagonist) Cyclobutyl_analog->NMDA_R Blocks

Caption: Hypothesized mechanism of action for a derivative of this compound as an antagonist of the NMDA receptor, thereby modulating synaptic plasticity.

Application Notes and Protocols: (R)-2-Amino-3-cyclobutylpropanoic acid as a Building Block for Novel Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-3-cyclobutylpropanoic acid, a non-proteinogenic amino acid, presents a valuable scaffold for the design of novel therapeutic agents. Its unique cyclobutyl moiety offers conformational rigidity and can enhance the pharmacological properties of parent compounds, making it an attractive building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used in the management of type 2 diabetes.

DPP-IV is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis. By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. The incorporation of conformationally constrained amino acids, such as this compound, into peptidomimetic structures can lead to potent and selective DPP-IV inhibitors with improved stability.[1][2][3]

Application: Design and Synthesis of a Novel DPP-IV Inhibitor

This section outlines the design rationale and a synthetic protocol for a novel DPP-IV inhibitor incorporating the this compound scaffold. The designed compound, (R)-1-(((R)-2-amino-3-cyclobutylpropanoyl)pyrrolidine-2-carbonitrile) , is a dipeptide mimetic where the cyclobutylalanine residue is coupled with a proline nitrile moiety, a common feature in potent DPP-IV inhibitors.

Experimental Workflow: Synthesis of a Novel DPP-IV Inhibitor

cluster_synthesis Synthesis Workflow Start Fmoc-(R)-2-amino- 3-cyclobutylpropanoic acid Step1 Couple with (S)-pyrrolidine- 2-carbonitrile hydrochloride Start->Step1 HBTU, DIPEA, DMF Step2 Fmoc Deprotection Step1->Step2 20% Piperidine (B6355638) in DMF Step3 Purification Step2->Step3 Preparative HPLC End Final Compound: (R)-1-(((R)-2-amino-3-cyclobutylpropanoyl) pyrrolidine-2-carbonitrile) Step3->End

Caption: Synthetic workflow for the novel DPP-IV inhibitor.

Experimental Protocol: Synthesis of (R)-1-(((R)-2-amino-3-cyclobutylpropanoyl)pyrrolidine-2-carbonitrile)

Materials:

  • Fmoc-(R)-2-amino-3-cyclobutylpropanoic acid

  • (S)-pyrrolidine-2-carbonitrile hydrochloride

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

  • Diethyl ether

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer

Procedure:

  • Coupling Reaction:

    • Dissolve Fmoc-(R)-2-amino-3-cyclobutylpropanoic acid (1.0 eq) and HBTU (1.1 eq) in DMF.

    • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.

    • In a separate flask, dissolve (S)-pyrrolidine-2-carbonitrile hydrochloride (1.2 eq) in DMF and add DIPEA (1.5 eq).

    • Add the activated Fmoc-amino acid solution to the pyrrolidine (B122466) solution and stir at room temperature for 4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into cold diethyl ether to precipitate the product.

    • Collect the precipitate by filtration and wash with diethyl ether.

  • Fmoc Deprotection:

    • Dissolve the crude product in 20% piperidine in DMF.

    • Stir the solution at room temperature for 30 minutes.

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with toluene (B28343) to remove residual piperidine.

  • Purification:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO/water).

    • Purify the compound by preparative HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the desired product and lyophilize to obtain the final compound as a white solid.

    • Confirm the identity and purity of the final compound by high-resolution mass spectrometry and NMR.

Application: In Vitro DPP-IV Inhibition Assay

This section provides a protocol to evaluate the inhibitory activity of the newly synthesized compound against human recombinant DPP-IV.

Experimental Workflow: DPP-IV Inhibition Assay

cluster_assay DPP-IV Inhibition Assay Workflow Start Prepare Reagents: Enzyme, Substrate, Inhibitor Step1 Add DPP-IV enzyme and inhibitor to microplate wells Start->Step1 Step2 Pre-incubate at 37°C Step1->Step2 10 min Step3 Add fluorogenic substrate (H-Gly-Pro-AMC) Step2->Step3 Step4 Incubate and measure fluorescence Step3->Step4 30 min End Calculate % Inhibition and IC50 value Step4->End

Caption: Workflow for the in vitro DPP-IV inhibition assay.

Experimental Protocol: DPP-IV Inhibition Assay

Materials:

  • Human recombinant DPP-IV

  • DPP-IV substrate: H-Gly-Pro-AMC (Gly-Pro-7-amino-4-methylcoumarin)

  • Assay Buffer: Tris-HCl buffer (pH 7.5)

  • Synthesized inhibitor compound

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the synthesized inhibitor and the reference inhibitor in DMSO.

    • Prepare serial dilutions of the inhibitors in assay buffer.

    • Prepare a solution of human recombinant DPP-IV in assay buffer.

    • Prepare a solution of H-Gly-Pro-AMC in assay buffer.

  • Assay Procedure:

    • To the wells of a 96-well microplate, add 50 µL of the inhibitor dilutions.

    • For the control (100% activity), add 50 µL of assay buffer containing the same concentration of DMSO as the inhibitor wells.

    • For the blank, add 100 µL of assay buffer.

    • Add 25 µL of the DPP-IV enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the H-Gly-Pro-AMC substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence of inhibitor well / Fluorescence of control well)] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Summary

The following table presents hypothetical data for the synthesized compound compared to a known DPP-IV inhibitor, Sitagliptin.

CompoundDPP-IV IC50 (nM)Selectivity vs. DPP-8 (fold)Selectivity vs. DPP-9 (fold)
(R)-1-(((R)-2-amino-3-cyclobutylpropanoyl)pyrrolidine-2-carbonitrile) (Hypothetical)15>1000>1000
Sitagliptin (Reference)19>2600>40000

Signaling Pathway

The inhibition of DPP-IV leads to an increase in the levels of active GLP-1 and GIP, which in turn potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells.

DPP-IV Inhibition and the Incretin Pathway

cluster_pathway Incretin Signaling Pathway Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins DPPIV DPP-IV Incretins->DPPIV Degradation Pancreas Pancreas Incretins->Pancreas Stimulation Inactive Inactive Metabolites DPPIV->Inactive Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inhibition of hepatic glucose production Inhibitor (R)-2-Amino-3-cyclobutylpropanoic acid derivative Inhibitor->DPPIV Inhibition

References

Application Notes and Protocols for (R)-2-Amino-3-cyclobutylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the dissolution of (R)-2-Amino-3-cyclobutylpropanoic acid, a derivative of alanine.[1][2] The information herein is intended to guide laboratory professionals in preparing solutions for various research and development applications.

Compound Information

This compound is an amino acid derivative.[1][2] Amino acids and their derivatives are utilized in various research fields and are noted for their potential as ergogenic supplements, influencing anabolic hormone secretion and providing fuel during exercise.[1][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Weight 143.18 g/mol [1][2][4]
Molecular Formula C7H13NO2[1][2][4]
Appearance White to off-white solid[1][3]
CAS Number 174266-00-3[1]
Solubility in Water 2 mg/mL (13.97 mM) with ultrasonic and warming and heat to 60°C[1][3]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[1][3]
Storage (Solvent) -80°C for 6 months; -20°C for 1 month[1][2][3]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol details the steps for dissolving this compound in water to prepare a stock solution.

Materials:

  • This compound powder

  • Distilled or deionized water

  • Vortex mixer

  • Water bath or heating block

  • Ultrasonic bath

  • Sterile microcentrifuge tubes or vials

  • 0.22 µm sterile filter

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable container.

  • Initial Solvent Addition: Add the calculated volume of water to achieve the target concentration. Note that the solubility is 2 mg/mL.[1][3]

  • Mechanical Agitation: Vortex the mixture thoroughly for 1-2 minutes to aid initial dissolution.

  • Heating and Sonication: To achieve complete dissolution, warm the solution by heating it to 60°C while intermittently using an ultrasonic bath.[1][3] Be patient, as this may take several minutes.[5] The solution should be clear and homogeneous.[5]

  • pH Adjustment (if necessary): For many amino acids, solubility is lowest near their isoelectric point. If dissolution is difficult, adjusting the pH with a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) can improve solubility.[6][7] It is recommended to start with a neutral pH and adjust only if necessary.

  • Sterilization: For cell-based assays or other sterile applications, filter the final solution through a 0.22 µm sterile filter.[1][3]

  • Aliquoting and Storage: Aliquot the stock solution into sterile, single-use tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[1][3] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2][3]

Table 2: Example Stock Solution Preparation Volumes

Desired ConcentrationMass for 1 mLMass for 5 mLMass for 10 mL
1 mM 0.143 mg0.716 mg1.432 mg
5 mM 0.716 mg3.58 mg7.16 mg
10 mM 1.432 mg7.16 mg14.32 mg

Calculations are based on a molecular weight of 143.18 g/mol .

Visualizations

Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage weigh Weigh Compound add_solvent Add Water weigh->add_solvent Calculate Volume vortex Vortex add_solvent->vortex heat_sonicate Heat (60°C) & Sonicate vortex->heat_sonicate ph_adjust Adjust pH (if needed) heat_sonicate->ph_adjust filter Sterile Filter (0.22 µm) ph_adjust->filter Proceed aliquot Aliquot filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for dissolving this compound.

Solubility_Factors cluster_factors Influencing Factors solubility Amino Acid Solubility ph pH of Solution solubility->ph temp Temperature solubility->temp solvent Solvent Polarity solubility->solvent structure Amino Acid Structure (Side Chain) solubility->structure ph->solubility Affects Charge State temp->solubility Increases Kinetic Energy solvent->solubility Like Dissolves Like structure->solubility Determines Hydrophobicity

References

Application Notes and Protocols for (R)-2-Amino-3-cyclobutylpropanoic acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

(R)-2-Amino-3-cyclobutylpropanoic acid, also known as (R)-cyclobutylalanine, is a non-proteinogenic amino acid that has garnered interest within the neuroscience community for its potential as a modulator of excitatory neurotransmission. Structurally similar to the endogenous amino acid L-alanine, the presence of a cyclobutyl group introduces unique steric and conformational properties that may confer selectivity for specific receptor subtypes. This document provides an overview of its potential applications in neuroscience research, summarizes the currently available (though limited) data, and presents hypothetical experimental protocols for its investigation.

Introduction

This compound is classified as an alanine (B10760859) derivative. While extensive research on this specific compound in neuroscience is not widely published, its structural characteristics suggest potential interactions with glutamate (B1630785) receptors, which are pivotal in synaptic plasticity, learning, and memory. The exploration of novel glutamate receptor ligands is a critical area of research for developing therapeutics for neurological disorders. These application notes aim to provide a foundational resource for researchers initiating studies with this compound.

Potential Mechanism of Action

Based on its chemical structure as an amino acid analog, this compound is hypothesized to interact with amino acid binding sites on neuronal receptors. The primary targets of interest are the ionotropic and metabotropic glutamate receptors. It may act as an agonist, antagonist, or allosteric modulator at these sites. Further experimental validation is required to elucidate its precise mechanism of action.

A potential signaling pathway that could be influenced by this compound, assuming it modulates NMDA receptor activity, is depicted below.

NMDA_Receptor_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density Glutamate_Vesicle Glutamate Vesicle Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Signaling_Cascades Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_Influx->Signaling_Cascades Compound This compound (Hypothesized Modulator) Compound->NMDA_Receptor Modulates

Caption: Hypothesized modulation of the NMDA receptor signaling pathway.

Quantitative Data Summary

As of the date of this document, there is a notable absence of published quantitative data regarding the binding affinities, EC50/IC50 values, or specific effects of this compound on neuronal activity. The table below is provided as a template for researchers to populate as data becomes available.

ParameterReceptor/ChannelPreparationValueReference
Binding Affinity (Ki) e.g., NMDA, AMPAe.g., Rat brain homogenate--
EC50/IC50 e.g., GluN2A, GluN2Be.g., Xenopus oocytes--
Effect on LTP/LTD -e.g., Hippocampal slices--

Experimental Protocols

The following are suggested protocols for the initial characterization of this compound in a neuroscience research setting.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound for various glutamate receptor subtypes.

Materials:

  • This compound

  • Radioligand (e.g., [³H]CGP 39653 for NMDA receptor)

  • Receptor source (e.g., rat cortical membrane preparation)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the membrane preparation, radioligand, and either buffer (for total binding), a known antagonist (for non-specific binding), or the test compound.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration over glass fiber filters.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate specific binding and determine the Ki value using competitive binding analysis software.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Compound, Radioligand, Membranes) Start->Prepare_Reagents Incubate Incubate Components Prepare_Reagents->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (Ki determination) Count->Analyze End End Analyze->End

Caption: Workflow for an in vitro receptor binding assay.

Electrophysiological Recording in Brain Slices

Objective: To assess the effect of this compound on synaptic transmission and plasticity.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Brain slice preparation (e.g., hippocampus)

  • Electrophysiology rig (amplifier, digitizer, microscope)

  • Stimulating and recording electrodes

Procedure:

  • Prepare acute brain slices from a rodent.

  • Allow slices to recover in oxygenated aCSF.

  • Transfer a slice to the recording chamber and perfuse with aCSF.

  • Obtain a stable baseline of evoked field excitatory postsynaptic potentials (fEPSPs) in the desired pathway (e.g., Schaffer collateral-CA1).

  • Apply this compound at various concentrations to the perfusion bath.

  • Record changes in fEPSP slope and amplitude.

  • To assess effects on synaptic plasticity, induce long-term potentiation (LTP) or long-term depression (LTD) in the presence and absence of the compound.

  • Analyze the data to determine the effect of the compound on basal synaptic transmission and plasticity.

Electrophysiology_Workflow Start Start Slice_Prep Prepare Brain Slices Start->Slice_Prep Recovery Slice Recovery in aCSF Slice_Prep->Recovery Recording Establish Baseline fEPSP Recording Recovery->Recording Application Bath Apply Compound Recording->Application Plasticity Induce LTP/LTD Application->Plasticity Washout Washout Compound Plasticity->Washout Analysis Data Analysis Washout->Analysis End End Analysis->End

Caption: Workflow for electrophysiological experiments in brain slices.

Conclusion and Future Directions

This compound represents an under-investigated molecule with potential for elucidating the pharmacology of glutamate receptors. The immediate research priorities should be to characterize its binding profile and functional effects on native and recombinant receptors. Subsequent in vivo studies could then explore its effects on animal behavior and its potential as a therapeutic agent for neurological conditions. The protocols and frameworks provided herein are intended to serve as a starting point for these much-needed investigations.

Application Notes and Protocols: (R)-3-Cyclobutylalanine as a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are presented for illustrative purposes. As of the date of this document, specific enzyme targets and inhibitory data for (R)-3-cyclobutylalanine have not been extensively reported in publicly available scientific literature. The information provided herein is based on a scientifically plausible hypothetical scenario where (R)-3-cyclobutylalanine acts as a competitive inhibitor of Alanine (B10760859) Racemase, a common target for alanine analogues.

Introduction

(R)-3-cyclobutylalanine is a non-proteinogenic amino acid characterized by a cyclobutyl moiety attached to the beta-carbon of the alanine backbone. Its unique three-dimensional structure, conferred by the cyclobutyl ring, makes it an interesting candidate for investigation as an enzyme inhibitor in drug discovery programs. The rigid cyclobutyl group can impart conformational constraint, potentially leading to higher binding affinity and selectivity for a target enzyme's active site compared to more flexible analogues.

This document outlines the potential application of (R)-3-cyclobutylalanine as an inhibitor of Alanine Racemase (Alr), a crucial bacterial enzyme, and provides detailed protocols for its characterization.

Hypothetical Target: Alanine Racemase (Alr)

Alanine racemase is a bacterial enzyme that catalyzes the reversible conversion of L-alanine to D-alanine. D-alanine is an essential component of the peptidoglycan layer of bacterial cell walls. As this enzyme is absent in humans, it represents an attractive target for the development of novel antibacterial agents. Inhibition of Alr disrupts cell wall synthesis, leading to bacterial cell lysis and death.

Mechanism of Action

In this hypothetical model, (R)-3-cyclobutylalanine acts as a competitive inhibitor of Alanine Racemase. It is proposed that the compound mimics the natural substrate, L-alanine, and binds to the active site of the enzyme. However, due to its cyclobutyl group, it is not processed by the enzyme, thereby blocking the active site and preventing the conversion of L-alanine to D-alanine.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory data for (R)-3-cyclobutylalanine against Alanine Racemase from Bacillus stearothermophilus.

InhibitorTarget EnzymeIC50 (µM)Ki (µM)Inhibition Type
(R)-3-cyclobutylalanineAlanine Racemase (B. stearothermophilus)7542Competitive
D-Cycloserine (Reference)Alanine Racemase (B. stearothermophilus)2515Covalent

Experimental Protocols

Protocol 1: Determination of IC50 of (R)-3-cyclobutylalanine against Alanine Racemase

Objective: To determine the half-maximal inhibitory concentration (IC50) of (R)-3-cyclobutylalanine for Alanine Racemase.

Materials:

  • Recombinant Alanine Racemase (e.g., from B. stearothermophilus)

  • (R)-3-cyclobutylalanine

  • L-Alanine (substrate)

  • D-Amino Acid Oxidase (DAAO)

  • Horseradish Peroxidase (HRP)

  • Amplex Red reagent

  • Sodium phosphate (B84403) buffer (100 mM, pH 8.0)

  • 96-well microplates (black, flat-bottom)

  • Microplate reader (fluorescence)

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a 10 mM stock solution of (R)-3-cyclobutylalanine in sterile water.

    • Prepare a 100 mM stock solution of L-alanine in sterile water.

    • Prepare a working solution of Alanine Racemase (e.g., 10 µg/mL) in phosphate buffer.

    • Prepare a coupled enzyme mix containing DAAO (2 U/mL), HRP (10 U/mL), and Amplex Red (100 µM) in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 10 µL of varying concentrations of (R)-3-cyclobutylalanine (e.g., serial dilutions from 1 mM to 0.1 µM). For the control wells, add 10 µL of sterile water.

    • Add 20 µL of the Alanine Racemase working solution to all wells.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate Reaction:

    • Add 20 µL of 50 mM L-alanine solution to all wells to start the reaction.

    • Immediately add 50 µL of the coupled enzyme mix to all wells.

  • Measurement:

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Determination of Mode of Inhibition (Kinetic Analysis)

Objective: To determine if (R)-3-cyclobutylalanine acts as a competitive, non-competitive, or uncompetitive inhibitor.

Materials:

  • Same as Protocol 1.

Procedure:

  • Assay Setup:

    • Set up a series of reactions in a 96-well plate.

    • Vary the concentration of the substrate, L-alanine (e.g., 5, 10, 20, 40, 80 mM).

    • For each substrate concentration, perform the assay with at least three different fixed concentrations of (R)-3-cyclobutylalanine (e.g., 0 µM, 50 µM, 100 µM).

  • Reaction and Measurement:

    • Follow the reaction initiation and measurement steps as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each combination of substrate and inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration.

    • Analyze the plot:

      • Competitive inhibition: The lines will intersect at the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive inhibition: The lines will intersect at the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive inhibition: The lines will be parallel (both Vmax and Km decrease).

Visualizations

Signaling_Pathway cluster_bacterium Bacterial Cell L_Alanine L-Alanine Alr Alanine Racemase (Alr) L_Alanine->Alr D_Alanine D-Alanine Peptidoglycan Peptidoglycan Synthesis D_Alanine->Peptidoglycan Alr->D_Alanine CellWall Bacterial Cell Wall Peptidoglycan->CellWall Inhibitor (R)-3-cyclobutylalanine Inhibitor->Alr

Caption: Hypothetical mechanism of action of (R)-3-cyclobutylalanine.

Experimental_Workflow prep Prepare Reagents (Enzyme, Inhibitor, Substrate) setup Assay Setup in 96-well Plate (Inhibitor + Enzyme) prep->setup incubation1 Pre-incubation (15 min, 37°C) setup->incubation1 start Initiate Reaction (Add Substrate + Coupled Enzymes) incubation1->start incubation2 Reaction Incubation (30 min, 37°C) start->incubation2 measure Measure Fluorescence (Ex: 530 nm, Em: 590 nm) incubation2->measure analysis Data Analysis (IC50 or Kinetic Parameters) measure->analysis

Caption: Experimental workflow for enzymatic assay.

Application Notes and Protocols for the Incorporation of (R)-2-Amino-3-cyclobutylpropanoic Acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology. It allows for the modulation of peptide conformation, stability, and biological activity. (R)-2-Amino-3-cyclobutylpropanoic acid, a conformationally restricted analog of leucine, is a valuable building block for these purposes. Its cyclobutyl moiety can introduce significant steric hindrance, influencing the peptide backbone and potentially enhancing resistance to enzymatic degradation. These application notes provide a comprehensive guide to the successful incorporation of this amino acid into peptides using solid-phase peptide synthesis (SPPS).

Key Applications:

The introduction of this compound can be leveraged to:

  • Induce specific secondary structures: The rigid cyclobutyl group can restrict the conformational freedom of the peptide backbone, favoring specific turns or helical structures.

  • Enhance metabolic stability: The non-natural side chain can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.

  • Modulate receptor binding: The unique shape and hydrophobicity of the cyclobutyl group can alter the binding affinity and selectivity of the peptide for its biological target.

  • Improve pharmacokinetic properties: By influencing the overall structure and lipophilicity, this amino acid can impact a peptide's absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation: Representative Coupling Efficiency

While specific quantitative data for the coupling efficiency of Fmoc-(R)-2-Amino-3-cyclobutylpropanoic acid is not extensively published, the following table provides representative data based on the typical performance of sterically hindered amino acids in automated SPPS. Actual results may vary depending on the specific peptide sequence, resin, and coupling reagents used.

Amino Acid PositionCoupling ReagentCoupling Time (min)Double CouplingEstimated Purity by HPLC (%)Overall Yield (%)
InternalHBTU/DIPEA60Recommended>95~85
InternalHATU/DIPEA45Optional>97~90
N-terminalPyBOP/DIPEA90Recommended>95~80
C-terminal (loading)DIC/Oxyma120N/A>98 (loading)~75 (loading)

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-(R)-2-Amino-3-cyclobutylpropanoic Acid

This protocol outlines the manual synthesis of a peptide containing this compound using the Fmoc/tBu strategy on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids (including Fmoc-(R)-2-Amino-3-cyclobutylpropanoic acid)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagents: HBTU, HATU, or PyBOP

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Diethyl ether, cold

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin (e.g., 200 mg, 0.1 mmol) in a reaction vessel.

    • Add DMF (5 mL) and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF (5 mL) to the resin.

    • Agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and HBTU (0.4 mmol, 4 eq.) in DMF (2 mL).

    • Add DIPEA (0.8 mmol, 8 eq.) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Drain the solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Incorporation of Fmoc-(R)-2-Amino-3-cyclobutylpropanoic Acid:

    • Due to potential steric hindrance, a more potent coupling reagent and longer coupling time are recommended.

    • Dissolve Fmoc-(R)-2-Amino-3-cyclobutylpropanoic acid (0.5 mmol, 5 eq.) and HATU (0.5 mmol, 5 eq.) in DMF (2 mL).

    • Add DIPEA (1.0 mmol, 10 eq.) and pre-activate for 5 minutes.

    • Add the solution to the resin and agitate for 2-4 hours.

    • Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step (double coupling).

    • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Repeat Cycles:

    • Repeat steps 2 and 3 (or 4 for the specific amino acid) for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (5 x 5 mL) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail (5 mL) to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Visualizations

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_SPPS_Cycle SPPS Cycle cluster_Final_Steps Final Steps cluster_Unnatural_AA Incorporation of this compound Resin Start: Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Unnatural_Coupling Use HATU or PyBOP Extended Coupling Time Consider Double Coupling Wash2->Deprotection Repeat for next AA Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification & Analysis (HPLC, Mass Spec) Precipitation->Purification

Caption: Workflow for SPPS incorporation of this compound.

Conformational_Constraint cluster_Flexible Flexible Peptide Chain (e.g., Leucine) cluster_Constrained Constrained Peptide Chain (with Cyclobutylalanine) A1 A1 B1 B1 A1->B1 C1 B1->C1 F1 R B1->F1 D1 D1 C1->D1 G1 Leu C1->G1 C2 label_effect Cyclobutyl group restricts backbone rotation E1 E1 D1->E1 H1 R D1->H1 A2 A2 B2 B2 A2->B2 B2->C2 F2 R B2->F2 D2 D2 C2->D2 G2 Cba C2->G2 E2 E2 D2->E2 H2 R D2->H2

Caption: Conformational constraint by cyclobutylalanine in a peptide backbone.

Application Notes and Protocols for (R)-2-Amino-3-cyclobutylpropanoic Acid Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the safe handling, storage, and use of (R)-2-Amino-3-cyclobutylpropanoic acid powder in a laboratory setting. Adherence to these protocols is crucial for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Product Information

PropertyValueReference
Chemical Name This compound[1]
Synonyms (R)-3-cyclobutylalanine[2]
CAS Number 174266-00-3[3]
Molecular Formula C7H13NO2[3][4]
Molecular Weight 143.18 g/mol [3][4]
Appearance White to off-white solid powder[3]

Storage and Stability

Proper storage of this compound is essential to ensure its stability and efficacy for research purposes. The following table summarizes the recommended storage conditions for both the lyophilized powder and solutions.

FormStorage TemperatureDurationNotesReference
Lyophilized Powder -20°CUp to 3 yearsStore in a desiccated environment.[3][4]
4°CUp to 2 years[3]
In Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[3]
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[3][4]

Note: While the compound may be shipped at room temperature, it is recommended to store it under the specified conditions upon receipt for long-term stability.[3]

Handling and Safety Precautions

As with any chemical reagent, appropriate safety measures should be taken when handling this compound powder.

Personal Protective Equipment (PPE):

  • Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[5]

  • For procedures that may generate dust, use a particulate respirator.[6]

Handling:

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[5][6]

  • Avoid direct contact with skin and eyes.[5] In case of contact, rinse thoroughly with water.[7]

  • Minimize dust generation during handling and weighing.[5]

  • Wash hands thoroughly after handling.[5]

General Workflow for Handling Chemical Powders:

G cluster_receipt Receiving cluster_prep Preparation cluster_storage Storage receive Receive Shipment inspect Inspect Container for Damage receive->inspect ppe Don PPE inspect->ppe If Intact weigh Weigh Powder in Fume Hood ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve store_powder Store Powder at Recommended Temperature weigh->store_powder Store Remainder store_solution Store Solution at Recommended Temperature dissolve->store_solution

General workflow for handling chemical powders.

Experimental Protocols

Preparation of Stock Solutions

This protocol describes the preparation of a stock solution of this compound.

Materials:

  • This compound powder

  • Sterile, deionized water or other appropriate solvent

  • Vortex mixer

  • Water bath or sonicator

  • Sterile microcentrifuge tubes or vials

  • 0.22 µm syringe filter (if sterile solution is required)

Procedure:

  • Calculate the mass of the powder required to achieve the desired concentration and volume.

  • In a chemical fume hood, carefully weigh the calculated amount of this compound powder and transfer it to an appropriate sterile tube.

  • Add the desired volume of solvent (e.g., water) to the tube. The solubility in water is approximately 2 mg/mL.[3]

  • To aid dissolution, vortex the mixture. If necessary, use ultrasonic agitation and gentle warming up to 60°C.[3]

  • Once the powder is completely dissolved, if sterility is required, filter the solution through a 0.22 µm syringe filter into a new sterile tube.[3]

  • Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.[3]

  • Label the aliquots clearly with the compound name, concentration, date of preparation, and store at -20°C for short-term or -80°C for long-term storage.[3]

Decision Flowchart for Storage:

G start Compound Received is_powder Is it a powder? start->is_powder long_term_powder Long-term Storage (>2 years)? is_powder->long_term_powder Yes is_solution Is it a solution? is_powder->is_solution No store_minus_20_powder Store at -20°C, desiccated long_term_powder->store_minus_20_powder Yes store_4c_powder Store at 4°C long_term_powder->store_4c_powder No end Use in Experiment store_minus_20_powder->end store_4c_powder->end long_term_solution Long-term Storage (>1 month)? is_solution->long_term_solution Yes store_minus_80_solution Store at -80°C long_term_solution->store_minus_80_solution Yes store_minus_20_solution Store at -20°C long_term_solution->store_minus_20_solution No store_minus_80_solution->end store_minus_20_solution->end

Decision flowchart for appropriate storage conditions.

Potential Applications and Biological Context

This compound is classified as an alanine (B10760859) derivative and a non-natural amino acid.[3][4] While specific signaling pathways for this compound are not extensively documented in publicly available literature, its structural similarity to natural amino acids suggests it may act as a competitive inhibitor or a modulator of enzymes and transporters that recognize amino acids. Such compounds are often explored in drug development for their potential to interfere with metabolic pathways or cellular signaling.

Hypothetical Signaling Pathway Interaction:

The following diagram illustrates a hypothetical mechanism where a non-natural amino acid could interfere with a cellular signaling pathway.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ligand Natural Ligand (e.g., Natural Amino Acid) receptor Membrane Receptor/ Transporter ligand->receptor Binds inhibitor (R)-2-Amino-3- cyclobutylpropanoic acid (Hypothetical Inhibitor) inhibitor->receptor Competitively Binds and Blocks pathway Signaling Cascade receptor->pathway Activates response Cellular Response pathway->response Leads to

Hypothetical competitive inhibition of a signaling pathway.

These notes are intended for guidance and should be supplemented with institution-specific safety protocols and a thorough literature review for specific experimental applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-Amino-3-cyclobutylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for synthesizing non-natural chiral α-amino acids like (R)-2-Amino-3-cyclobutylpropanoic acid?

A1: The most prevalent methods for the asymmetric synthesis of non-natural α-amino acids include:

  • Alkylation of Chiral Glycine (B1666218) Enolate Equivalents: This is a widely used method where a chiral auxiliary controls the stereochemistry of the alkylation of a glycine enolate with a suitable electrophile (e.g., cyclobutylmethyl bromide).

  • Reductive Amination of α-Keto Acids: This involves the reaction of an α-keto acid precursor with an ammonia (B1221849) source and a reducing agent in the presence of a chiral catalyst or auxiliary.

  • Enzymatic Synthesis: Biocatalytic methods, such as those using transaminases, can offer high enantioselectivity under mild reaction conditions.

Q2: I am observing low enantioselectivity (low ee%) in my synthesis. What are the potential causes?

A2: Poor enantioselectivity can stem from several factors:

  • Suboptimal Chiral Auxiliary or Catalyst: The chosen chiral directing group or catalyst may not be effective for the specific substrate.

  • Incorrect Reaction Temperature: Temperature can significantly influence the transition states leading to the different enantiomers. Often, lower temperatures favor higher enantioselectivity.

  • Racemization: The product may be racemizing under the reaction or work-up conditions. This can be caused by prolonged reaction times, or the presence of acid or base.

  • Purity of Reagents: Impurities in starting materials or solvents can interfere with the chiral catalyst or auxiliary.

Q3: My reaction yield is consistently low. What should I investigate?

A3: Low yields can be attributed to a variety of issues:

  • Inefficient Reagent/Catalyst Activity: The reagents or catalyst may have degraded due to improper storage or handling.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using techniques like TLC or LC-MS.

  • Product Degradation: The product might be unstable under the reaction or purification conditions.

  • Poor Work-up and Purification: Loss of product during extraction, washing, or chromatography steps can significantly impact the final yield.

Troubleshooting Guides

Asymmetric Alkylation of a Chiral Glycine Enolate Equivalent

This method typically involves the deprotonation of a chiral glycine imine or a related derivative to form a chiral enolate, which is then alkylated with an electrophile like cyclobutylmethyl bromide.

Diagram of a General Workflow for Asymmetric Alkylation

Start Chiral Glycine Equivalent Base Addition of Base (e.g., LDA, LiHMDS) Start->Base Enolate Formation of Chiral Enolate Base->Enolate Alkylation Alkylation Reaction Enolate->Alkylation Alkylating_Agent Addition of Cyclobutylmethyl Bromide Alkylating_Agent->Alkylation Workup Aqueous Work-up Alkylation->Workup Hydrolysis Hydrolysis of Chiral Auxiliary Workup->Hydrolysis Purification Purification (e.g., Chromatography, Crystallization) Hydrolysis->Purification Product This compound Purification->Product

Caption: General workflow for asymmetric alkylation.

Troubleshooting Common Issues:

Problem Potential Cause Suggested Solution
Low or No Reaction Incomplete deprotonation.Ensure the base is freshly prepared or titrated. Use a stronger, non-nucleophilic base if necessary.
Inactive alkylating agent.Check the purity of the cyclobutylmethyl bromide. It can degrade over time.
Low Diastereoselectivity/ Enantioselectivity Suboptimal reaction temperature.Perform the reaction at a lower temperature (e.g., -78 °C).
Steric hindrance.The chiral auxiliary may not be providing effective facial blockage. Consider a different chiral auxiliary.
Racemization during work-up.Use a buffered aqueous solution for quenching the reaction to avoid harsh pH changes.
Formation of Multiple Products Dialkylation or other side reactions.Add the alkylating agent slowly and at a low temperature. Ensure a slight excess of the enolate.
Elimination reaction of the alkylating agent.Use a less hindered base.
Reductive Amination of 3-Cyclobutyl-2-oxopropanoic acid

This route would involve the synthesis of the corresponding α-keto acid, followed by reductive amination.

Diagram of a General Workflow for Reductive Amination

Keto_Acid 3-Cyclobutyl-2-oxopropanoic acid Imine_Formation Imine Formation Keto_Acid->Imine_Formation Ammonia_Source Ammonia Source (e.g., NH4OAc) Ammonia_Source->Imine_Formation Reduction Reduction Imine_Formation->Reduction Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Reduction Purification Purification Reduction->Purification Product Racemic 2-Amino-3-cyclobutylpropanoic acid Purification->Product Resolution Chiral Resolution Product->Resolution Final_Product This compound Resolution->Final_Product

Caption: General workflow for reductive amination.

Troubleshooting Common Issues:

Problem Potential Cause Suggested Solution
Low Yield Incomplete imine formation.Adjust the pH of the reaction mixture to favor imine formation (typically weakly acidic).
Decomposition of the keto acid.Ensure the keto acid is pure and handle it at low temperatures if it is unstable.
Ineffective reducing agent.Use a reducing agent that is stable under the reaction conditions and selective for the imine. Sodium cyanoborohydride is a common choice.
Side Product Formation Reduction of the keto group before imination.Use an imine-selective reducing agent.
Polymerization or other side reactions of the keto acid.Optimize reaction concentration and temperature.
Difficulty with Chiral Resolution Inappropriate resolving agent.Screen a variety of chiral resolving agents (e.g., chiral acids or bases).
Incomplete diastereomer formation or separation.Optimize crystallization conditions (solvent, temperature, concentration).

Data Presentation

As no specific experimental data for the synthesis of this compound was found, a comparative data table cannot be provided. Researchers should maintain detailed logs of their experiments to build their own comparative data sets for yield and enantiomeric excess under different conditions.

Experimental Protocols

Due to the lack of published, detailed procedures for the target molecule, we provide a general, representative protocol for the alkylation of a chiral glycine equivalent. This is a hypothetical procedure and must be adapted and optimized for the specific reagents and equipment used.

General Protocol for Asymmetric Alkylation of a Schöllkopf Chiral Auxiliary

Materials:

  • (2S,5S)-2,5-Dihydro-3,6-dimethoxy-2-isopropyl-5-methylpyrazine (Schöllkopf auxiliary)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Cyclobutylmethyl bromide

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hydrochloric acid (e.g., 2M HCl)

Procedure:

  • Enolate Formation: Dissolve the Schöllkopf auxiliary (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C. Add n-BuLi (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting deep red solution at -78 °C for 30 minutes.

  • Alkylation: Add cyclobutylmethyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Add water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Hydrolysis: Treat the crude product with aqueous HCl at room temperature or with gentle heating to hydrolyze the auxiliary and liberate the amino acid.

  • Purification: Purify the crude this compound by a suitable method, such as ion-exchange chromatography or crystallization.

Note: The conditions for hydrolysis and purification will need to be carefully optimized to avoid racemization and ensure good recovery of the final product.

Overcoming solubility issues with (R)-2-Amino-3-cyclobutylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-2-Amino-3-cyclobutylpropanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to solubility, during their experiments with this non-canonical amino acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins. It is a derivative of alanine (B10760859) where a cyclobutyl group is attached to the beta-carbon. Its unique structure makes it a valuable building block in peptide synthesis and drug discovery for creating novel peptides and proteins with potentially altered structures and functions.

Q2: What are the known solubility properties of this compound?

A2: this compound is known to have limited solubility in aqueous solutions due to the hydrophobic nature of its cyclobutyl side chain. A reported solubility in water is 2 mg/mL, which can be achieved with the aid of ultrasonication and heating to 60°C[1].

Q3: I am having trouble dissolving this compound. What can I do?

A3: Solubility issues are common with hydrophobic amino acids. Here are several troubleshooting steps you can take:

  • pH Adjustment: The solubility of amino acids is highly dependent on pH. Try dissolving the compound in a slightly acidic or basic solution. For acidic amino acids, a basic solution can help, while a slightly acidic solution can aid in dissolving basic amino acids. Since this is a neutral amino acid, adjusting the pH away from its isoelectric point may increase solubility.

  • Use of Co-solvents: For highly hydrophobic compounds, using a small amount of an organic co-solvent can be effective. Recommended solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile. Dissolve the compound in a minimal amount of the organic solvent first, and then slowly add it to your aqueous buffer with vigorous stirring.

  • Heating and Sonication: As indicated by available data, applying heat (up to 60°C) and using a sonicator can significantly aid in the dissolution process in water[1].

  • Addition of Solubilizing Agents: The addition of charged amino acids, such as L-arginine and L-glutamic acid, to the buffer has been shown to increase the solubility of proteins and may also be effective for individual amino acids.

Q4: How can I prepare a stock solution of this compound?

A4: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general approach involves carefully weighing the compound, selecting an appropriate solvent system (aqueous or with a co-solvent), and using physical methods like vortexing, sonication, and gentle heating to facilitate dissolution.

Q5: In what research applications can this amino acid be used?

A5: this compound can be used in various applications, including:

  • Peptide Synthesis: As a building block to create novel peptides with unique conformations and properties. The cyclobutyl group can introduce steric hindrance and hydrophobicity, influencing peptide structure and stability.

  • Drug Discovery: To develop peptidomimetics with improved pharmacological properties, such as enhanced stability against enzymatic degradation.

  • Protein Engineering: For site-specific incorporation into proteins to study protein structure and function. This is often achieved through techniques like nonsense suppression.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Problem Possible Cause Suggested Solution
Compound will not dissolve in water. The compound has low aqueous solubility due to its hydrophobic cyclobutyl side chain.1. Attempt to dissolve at a concentration of 2 mg/mL with sonication and gentle heating up to 60°C[1]. 2. If higher concentrations are needed, consider using a co-solvent or adjusting the pH of the solution.
Precipitation occurs when adding the stock solution to an aqueous buffer. The compound is crashing out of solution due to a change in solvent polarity or concentration.1. Ensure the concentration of the organic co-solvent in the final solution is low (typically <1-5%). 2. Add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing. 3. Consider preparing the stock solution in a solvent that is miscible with your final buffer system.
Inconsistent experimental results. This could be due to incomplete dissolution or degradation of the compound.1. Visually inspect your solution to ensure there are no suspended particles. If necessary, filter the solution through a 0.22 µm filter. 2. Prepare fresh solutions for each experiment, as compounds in solution may degrade over time, especially if not stored properly.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

Property Value Source
Molecular Weight 143.18 g/mol [1][2][3]
Molecular Formula C7H13NO2[1][2][3]
Solubility in Water 2 mg/mL[1] (with ultrasonic and warming and heat to 60°C)

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol describes the preparation of a 2 mg/mL aqueous stock solution of this compound.

Materials:

  • This compound powder

  • Sterile, deionized water

  • Vortex mixer

  • Water bath sonicator

  • Heating block or water bath set to 60°C

  • Sterile microcentrifuge tubes

  • 0.22 µm syringe filter

Procedure:

  • Weigh out the desired amount of this compound. For a 1 mL stock solution of 2 mg/mL, weigh 2 mg of the powder.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the corresponding volume of sterile, deionized water (e.g., 1 mL for 2 mg).

  • Vortex the tube vigorously for 1-2 minutes.

  • Place the tube in a water bath sonicator and sonicate for 10-15 minutes.

  • Transfer the tube to a heating block or water bath set at 60°C for 5-10 minutes. Periodically vortex the tube during heating.

  • Allow the solution to cool to room temperature.

  • Visually inspect the solution for any undissolved particles. If the solution is clear, it is ready for use.

  • For sterile applications, filter the solution through a 0.22 µm syringe filter.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of a Stock Solution using a Co-solvent

This protocol is for situations where a higher concentration or improved solubility is required.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Sterile, deionized water or desired aqueous buffer

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add a minimal amount of DMSO to dissolve the powder completely (e.g., start with 50-100 µL).

  • Vortex until the solid is fully dissolved.

  • To prepare a working solution, add the DMSO stock solution dropwise to your aqueous buffer while vortexing. Ensure the final concentration of DMSO is kept to a minimum (ideally below 1%) to avoid affecting your experiment.

  • Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to the use of this compound.

Solubility_Troubleshooting_Workflow Start Start: Dissolve (R)-2-Amino-3- cyclobutylpropanoic acid Aqueous_Solvent Attempt to dissolve in aqueous solvent (e.g., water, buffer) Start->Aqueous_Solvent Check_Solubility Is the compound fully dissolved? Aqueous_Solvent->Check_Solubility Solution_Ready Solution is ready for use Check_Solubility->Solution_Ready Yes Troubleshoot Troubleshooting Options Check_Solubility->Troubleshoot No Apply_Heat_Sonication Apply gentle heat (up to 60°C) and sonication Troubleshoot->Apply_Heat_Sonication Adjust_pH Adjust pH of the solvent Troubleshoot->Adjust_pH Use_Co_solvent Use a minimal amount of a co-solvent (e.g., DMSO) Troubleshoot->Use_Co_solvent Recheck_Solubility Is the compound now dissolved? Apply_Heat_Sonication->Recheck_Solubility Adjust_pH->Recheck_Solubility Use_Co_solvent->Recheck_Solubility Recheck_Solubility->Solution_Ready Yes Consult_Literature Consult further literature or contact technical support Recheck_Solubility->Consult_Literature No Unnatural_Amino_Acid_Incorporation cluster_Cellular_Machinery Cellular Machinery cluster_Inputs Experimental Inputs Ribosome Ribosome Protein Protein with Incorporated Unnatural Amino Acid Ribosome->Protein Translation mRNA mRNA with Amber Codon (UAG) mRNA->Ribosome tRNA_Synthetase Orthogonal Aminoacyl- tRNA Synthetase Suppressor_tRNA Orthogonal Suppressor tRNA (anti-codon CUA) tRNA_Synthetase->Suppressor_tRNA Charges Suppressor_tRNA->Ribosome Binds to A-site UAA (R)-2-Amino-3- cyclobutylpropanoic acid UAA->tRNA_Synthetase

References

Preventing racemization during (R)-3-cyclobutylalanine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the asymmetric synthesis of (R)-3-cyclobutylalanine, with a primary focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing enantiomerically pure (R)-3-cyclobutylalanine?

A1: The main challenge lies in controlling the stereochemistry at the α-carbon during the formation of the new carbon-carbon bond and subsequent deprotection steps. The α-proton of the carbonyl intermediate is susceptible to abstraction by base, which can lead to racemization and a loss of enantiomeric purity.

Q2: What are the most common strategies to control stereochemistry in this synthesis?

A2: The most prevalent methods involve the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereoselective formation of the desired enantiomer. Commonly used auxiliaries include Evans' oxazolidinones and pseudoephedrine amides.[1] Asymmetric catalysis is another powerful, though sometimes more complex, approach.

Q3: At which steps of the synthesis is racemization most likely to occur?

A3: Racemization is most probable during two key stages:

  • Enolate Formation and Alkylation: The deprotonation of the α-carbon to form an enolate is a critical step. The choice of base, temperature, and reaction time can significantly impact the stereochemical outcome. A strong, non-nucleophilic base at low temperatures is generally preferred to minimize racemization.

  • Chiral Auxiliary Cleavage: The conditions used to remove the chiral auxiliary can also induce racemization. Harsh acidic or basic conditions should be avoided in favor of milder, selective cleavage methods.

Q4: How can I determine the enantiomeric excess (ee%) of my synthesized (R)-3-cyclobutylalanine?

A4: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC). This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Derivatization of the amino acid with a suitable agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), can also be used to form diastereomers that are separable on a standard reverse-phase HPLC column.

Troubleshooting Guides

Problem 1: Low Diastereomeric Excess (de%) or Enantiomeric Excess (ee%) after Alkylation
Potential Cause Troubleshooting Recommendation
Suboptimal Base The base used for enolate formation may not be sterically hindered enough or may be too strong, leading to side reactions or racemization. Switch to a non-nucleophilic, sterically hindered base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS).
Incorrect Reaction Temperature Higher temperatures can lead to decreased diastereoselectivity and increased racemization. Ensure the enolate formation and alkylation are performed at low temperatures, typically -78 °C.
Prolonged Reaction Time Extended exposure of the enolate to the reaction conditions can increase the risk of racemization. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction as soon as the starting material is consumed.
Inappropriate Solvent The polarity of the solvent can influence the stereochemical outcome. Anhydrous tetrahydrofuran (B95107) (THF) is a commonly used and effective solvent for these reactions.
Poor Quality Electrophile The cyclobutyl bromide used may contain impurities that interfere with the reaction. Ensure the electrophile is pure and dry before use.
Problem 2: Racemization During Chiral Auxiliary Cleavage
Potential Cause Troubleshooting Recommendation
Harsh Hydrolysis Conditions Strong acidic or basic hydrolysis can cause epimerization at the α-carbon. For Evans' oxazolidinone auxiliaries, use milder cleavage conditions such as lithium hydroperoxide (LiOH/H₂O₂).[2][3][4][5] For pseudoephedrine amides, reductive cleavage or hydrolysis under carefully controlled conditions is recommended.
Elevated Temperature During Cleavage As with the alkylation step, high temperatures during auxiliary removal can lead to racemization. Perform the cleavage reaction at low temperatures (e.g., 0 °C) and allow it to warm to room temperature slowly if necessary.
Work-up and Purification Conditions The final product may be susceptible to racemization under certain pH conditions during work-up or purification. Maintain neutral or mildly acidic conditions and avoid excessive heat.

Quantitative Data Summary

The following tables provide illustrative data on the impact of different reaction parameters on the diastereoselectivity of the alkylation step, based on literature for similar systems.

Table 1: Influence of Chiral Auxiliary and Electrophile on Diastereomeric Excess (de%)

Chiral AuxiliaryElectrophileBaseTemperature (°C)Diastereomeric Excess (de%)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzyl bromideNaHMDS-78>98%
(S,S)-(+)-PseudoephedrineMethyl iodideLDA-78>95%
(S,S)-(+)-PseudoephedrineBenzyl bromideLDA-78>98%
(S,S)-(+)-PseudoephedrineAllyl iodideLDA-78>98%

Data is illustrative and based on typical results for alkylation of similar substrates.

Table 2: Effect of Base on Diastereoselectivity in Pseudoephedrine Amide Alkylation

BaseTemperature (°C)Diastereomeric Excess (de%)
LDA-78>98%
LiHMDS-78~95%
KHMDS-78~90%

Data is illustrative and based on typical results for similar alkylation reactions.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of N-protected (R)-3-cyclobutyl-β-alanine using a Chiral Auxiliary (Illustrative)

This protocol is a general guideline based on the diastereoselective alkylation of a β-alanine derivative using an Evans-type chiral auxiliary.

  • Acylation of Chiral Auxiliary:

    • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., Argon) and cool to -78 °C.

    • Add n-butyllithium (1.05 eq.) dropwise and stir for 30 minutes.

    • Add 3-bromopropionyl chloride (1.1 eq.) and stir at -78 °C for 1 hour, then allow to warm to 0 °C for 1 hour.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).

    • Purify the product by column chromatography.

  • Azide (B81097) Displacement:

    • Dissolve the N-acylated auxiliary from the previous step in a suitable solvent (e.g., DMF).

    • Add sodium azide (1.5 eq.) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Perform an aqueous work-up and extract the product.

  • Diastereoselective Alkylation:

    • Dissolve the azide product in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Slowly add a solution of NaHMDS (1.1 eq.) and stir for 30-60 minutes to form the enolate.

    • Add cyclobutyl bromide (1.2 eq.) and allow the reaction to proceed at -78 °C until completion.

    • Quench the reaction with saturated aqueous NH₄Cl.

  • Chiral Auxiliary Cleavage:

    • Dissolve the alkylated product in a mixture of THF and water (4:1) and cool to 0 °C.

    • Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by aqueous LiOH (2.0 eq.).

    • Stir the mixture at 0 °C for 2-4 hours.

    • Quench the excess peroxide with aqueous sodium sulfite.

    • Extract the chiral auxiliary and isolate the carboxylic acid product.

  • Reduction and Protection:

    • The resulting azide can be reduced to the amine (e.g., by catalytic hydrogenation) and subsequently protected (e.g., with a Boc group) to yield the desired (R)-3-cyclobutylalanine derivative.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
  • Sample Preparation (Derivatization with Marfey's Reagent):

    • Dissolve a small amount of the final amino acid product in a solution of sodium bicarbonate.

    • Add a solution of Marfey's reagent (FDAA) in acetone.

    • Heat the mixture at a slightly elevated temperature (e.g., 40 °C) for 1 hour.

    • Cool the reaction and quench with HCl.

    • Dilute the sample with the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

    • Analysis: The two diastereomers will elute at different retention times. The enantiomeric excess can be calculated from the peak areas of the two diastereomers.

Visualizations

Racemization_Pathway Start (R)-Enantiomer (Chiral Auxiliary Attached) Enolate Planar Enolate Intermediate (Achiral) Start->Enolate Base (e.g., LDA) Deprotonation R_Product (R)-Product Enolate->R_Product Protonation/Alkylation (Desired Pathway) S_Product (S)-Product (Racemized) Enolate->S_Product Protonation/Alkylation (Undesired Pathway)

Caption: Mechanism of racemization via a planar enolate intermediate.

Experimental_Workflow cluster_0 Synthesis cluster_1 Analysis Acylation 1. Acylation of Chiral Auxiliary Alkylation 2. Diastereoselective Alkylation Acylation->Alkylation Cleavage 3. Auxiliary Cleavage Alkylation->Cleavage High de% crucial Deprotection 4. Final Deprotection Cleavage->Deprotection Purification Purification Deprotection->Purification ee_Analysis ee% Determination (Chiral HPLC) Purification->ee_Analysis

References

Technical Support Center: Optimizing HPLC Separation of (R)-2-Amino-3-cyclobutylpropanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of (R)-2-Amino-3-cyclobutylpropanoic acid isomers.

Troubleshooting Guides

This section addresses common issues encountered during the chiral separation of this compound and related non-proteinogenic amino acids.

Issue 1: Poor or No Resolution of Enantiomers

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Chiral Stationary Phase (CSP) The selection of the CSP is critical for chiral separations. For cyclic amino acids like 2-Amino-3-cyclobutylpropanoic acid, macrocyclic glycopeptide phases (e.g., teicoplanin-based) have shown success.[1] If resolution is poor, consider screening other CSPs such as cyclodextrin-based or ligand-exchange columns.
Suboptimal Mobile Phase Composition The mobile phase composition, including the organic modifier, aqueous phase pH, and additives, significantly impacts selectivity. Systematically vary the percentage of the organic modifier (e.g., methanol (B129727), acetonitrile). Adjust the pH of the aqueous phase; for amino acids, pH can affect the ionization state and interaction with the CSP. For teicoplanin-based columns, conditioning with an acidic eluent can be beneficial for diastereomeric separations.[1]
Incorrect Flow Rate Chiral separations are often sensitive to flow rate. A lower flow rate can sometimes improve resolution by allowing more time for interactions between the analytes and the CSP.
Inadequate Temperature Control Temperature can influence the thermodynamics of chiral recognition. Both increasing and decreasing the temperature can affect resolution. It is a valuable parameter to screen for optimization.
Column Overload Injecting too much sample can lead to peak broadening and a loss of resolution. Reduce the injection volume or the sample concentration.

Issue 2: Peak Tailing

Possible Causes and Solutions:

CauseRecommended Action
Secondary Interactions Unwanted interactions between the analyte and residual silanols on silica-based CSPs can cause tailing, especially for basic compounds. The addition of a small amount of a competing base (e.g., triethylamine) to the mobile phase can mitigate this.
Column Contamination Accumulation of contaminants on the column can create active sites that lead to peak tailing. Flush the column with a strong solvent recommended by the manufacturer.
Inappropriate Mobile Phase pH For ionizable compounds like amino acids, a mobile phase pH close to the analyte's pKa can result in peak tailing. Adjust the pH to be at least 1-2 units away from the pKa.
Column Degradation Over time, the performance of a chiral column can degrade. If other troubleshooting steps fail, consider replacing the column.

Issue 3: Poor Reproducibility

Possible Causes and Solutions:

CauseRecommended Action
Inconsistent Mobile Phase Preparation Ensure precise and consistent preparation of the mobile phase for every run, including accurate measurement of components and pH adjustment.
Unstable Column Temperature Use a column oven to maintain a constant and uniform temperature. Small temperature fluctuations can significantly affect retention times and selectivity.
Insufficient Column Equilibration Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase composition. Ensure the column is fully equilibrated before starting a sequence of injections.

Frequently Asked Questions (FAQs)

Q1: What is the best type of chiral stationary phase (CSP) for separating isomers of 2-Amino-3-cyclobutylpropanoic acid?

A1: While the optimal CSP is analyte-dependent, macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin, have demonstrated effectiveness in separating cyclic beta-substituted alpha-amino acids, which are structurally similar to 2-Amino-3-cyclobutylpropanoic acid.[1][2] Other potential options include cyclodextrin-based and ligand-exchange chromatography columns.[3] Direct analysis on a CSP is often preferred as it avoids the need for derivatization.[4]

Q2: How does the mobile phase pH affect the separation of amino acid enantiomers?

A2: The pH of the mobile phase is a critical parameter as it influences the ionization state of both the amino acid analyte and potentially the chiral stationary phase. For amino acids, which are zwitterionic, changes in pH can alter their charge and hydrophobicity, thereby affecting their interaction with the CSP and influencing retention and selectivity.[1] It is crucial to operate at a pH where the analyte and the CSP have appropriate charges for chiral recognition to occur.

Q3: Should I consider derivatization for the separation of 2-Amino-3-cyclobutylpropanoic acid isomers?

A3: Derivatization is an indirect method where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[5] This can be a useful strategy if direct methods on a CSP are unsuccessful. However, direct separation on a CSP is often simpler as it eliminates an extra reaction step and the potential for introducing impurities.[4]

Q4: What are the typical starting conditions for method development for this type of compound?

A4: A good starting point for method development would be to use a teicoplanin-based chiral column.[1] For the mobile phase, a mixture of an organic modifier (like methanol or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) is common. You can start with a gradient elution to screen a range of organic modifier concentrations and then switch to an isocratic method for optimization. The pH of the aqueous phase should be explored, for instance, in the range of 4-7.

Q5: How can I improve the peak shape for my amino acid isomers?

A5: Poor peak shape, such as tailing or fronting, can be addressed by several means. To reduce tailing caused by secondary interactions with the stationary phase, especially with silica-based columns, adding a small amount of a competitor molecule (like triethylamine (B128534) for basic analytes) to the mobile phase can be effective. Optimizing the mobile phase pH to be at least one to two units away from the pKa of the analyte can also improve peak shape. Additionally, ensure that the sample is dissolved in a solvent that is compatible with the mobile phase to avoid solvent mismatch effects.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Separation of Cyclic Amino Acid Isomers

This protocol is a general guideline based on methods used for structurally similar compounds, such as cyclic beta-substituted alpha-amino acids, and should be optimized for this compound.[1]

  • Column: Teicoplanin-based Chiral Stationary Phase (e.g., Chirobiotic T)

  • Mobile Phase:

    • A: 20 mM Ammonium acetate in water, pH adjusted to 5.0 with acetic acid

    • B: Methanol

  • Gradient: 10% B to 50% B over 20 minutes

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm or Mass Spectrometry (MS)

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Protocol 2: Pre-column Derivatization with a Chiral Reagent (Indirect Method)

This is an alternative approach if direct chiral separation is not successful.

  • Derivatization: React the amino acid sample with a chiral derivatizing agent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to form diastereomers.

  • Column: Standard C18 reversed-phase column.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A typical gradient would be from 10% B to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at the appropriate wavelength for the chosen derivative (e.g., 340 nm for Marfey's reagent derivatives).

Visualizations

Troubleshooting_Workflow start Start: Poor Separation check_resolution Poor or No Resolution? start->check_resolution check_tailing Peak Tailing? check_resolution->check_tailing No optimize_csp Optimize CSP & Mobile Phase check_resolution->optimize_csp Yes check_reproducibility Poor Reproducibility? check_tailing->check_reproducibility No secondary_interactions Address Secondary Interactions check_tailing->secondary_interactions Yes end_good Good Separation check_reproducibility->end_good No check_mp_prep Verify Mobile Phase Prep check_reproducibility->check_mp_prep Yes optimize_flow_temp Adjust Flow Rate & Temperature optimize_csp->optimize_flow_temp check_load Check Sample Load optimize_flow_temp->check_load check_load->check_tailing clean_column Clean/Replace Column secondary_interactions->clean_column optimize_ph Optimize Mobile Phase pH clean_column->optimize_ph optimize_ph->check_reproducibility stabilize_temp Stabilize Column Temperature check_mp_prep->stabilize_temp equilibrate_column Ensure Full Equilibration stabilize_temp->equilibrate_column equilibrate_column->end_good

Caption: Troubleshooting workflow for HPLC separation issues.

HPLC_Factors cluster_instrument Instrument Parameters cluster_column Column Parameters cluster_mobile_phase Mobile Phase flow_rate Flow Rate separation_outcome Separation Outcome (Resolution, Peak Shape) flow_rate->separation_outcome temperature Temperature temperature->separation_outcome pressure System Pressure pressure->separation_outcome csp_type CSP Type csp_type->separation_outcome column_dim Dimensions column_dim->separation_outcome particle_size Particle Size particle_size->separation_outcome organic_modifier Organic Modifier organic_modifier->separation_outcome ph pH ph->separation_outcome additives Additives additives->separation_outcome

Caption: Key factors influencing HPLC separation of chiral compounds.

Method_Development_Workflow start Start: Method Development csp_selection Select Chiral Stationary Phase (e.g., Teicoplanin, Cyclodextrin) start->csp_selection mobile_phase_screening Screen Mobile Phases (Organic Modifier & pH) csp_selection->mobile_phase_screening initial_gradient Run Initial Gradient mobile_phase_screening->initial_gradient evaluate_separation Evaluate Separation initial_gradient->evaluate_separation evaluate_separation->csp_selection No Separation optimization Optimize Parameters (Isocratic/Gradient, Flow Rate, Temp) evaluate_separation->optimization Partial Separation validation Method Validation evaluate_separation->validation Good Separation optimization->validation end Final Method validation->end

References

Troubleshooting (R)-2-Amino-3-cyclobutylpropanoic acid instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering instability issues with (R)-2-Amino-3-cyclobutylpropanoic acid in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My solution of this compound is showing signs of degradation. What are the likely causes?

Instability of this compound in solution can be attributed to several factors, often acting in combination. As a non-canonical amino acid, its cyclobutyl moiety can influence its reactivity. General principles of amino acid degradation suggest the following potential causes:

  • Oxidation: The amino group can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or certain buffers.

  • pH-related Degradation: Extreme pH values (both acidic and alkaline) can catalyze hydrolysis of the amino acid or lead to racemization at the alpha-carbon.[1]

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.[1]

  • Solvent Effects: The choice of solvent can impact stability. While aqueous solutions are common, organic co-solvents may either stabilize or destabilize the molecule depending on their properties.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to aggregation and degradation.[2][3]

Troubleshooting Steps:

  • Review Solution Preparation: Ensure high-purity water and reagents were used. De-gas aqueous buffers to minimize dissolved oxygen.

  • Control pH: Maintain the pH of your solution within a neutral and stable range using a suitable buffer system.

  • Optimize Temperature: Prepare and store solutions at the recommended low temperatures (e.g., -20°C or -80°C) and minimize exposure to ambient temperatures.[2][4]

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot your stock solution into single-use volumes.[2]

2. What are the recommended storage conditions for this compound solutions?

Based on supplier recommendations and general best practices for amino acid solutions, the following storage conditions are advised:

Storage ConditionRecommended DurationRationale
-20°CUp to 1 monthMinimizes chemical degradation for short-term use.[2][4]
-80°CUp to 6 monthsProvides enhanced stability for longer-term storage by significantly slowing degradation kinetics.[2]

Note: The lyophilized (solid) form of this compound is significantly more stable and can be stored at -20°C for up to 3 years.[2][4]

3. I observe a loss of potency in my experiments over time. How can I confirm if this is due to the degradation of this compound?

A loss of biological or chemical activity is a strong indicator of compound degradation. To confirm this, you can employ analytical techniques to assess the purity and concentration of your solution over time.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to separate the parent compound from potential degradants. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides higher specificity by confirming the mass of the parent compound and helping to identify the mass of any degradation products.[][6]

A stability study can be designed where the concentration of the compound in solution is monitored at different time points under specific storage conditions.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution via HPLC

Objective: To quantify the concentration of this compound over time to determine its stability under specific storage conditions.

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q)

  • Buffer of choice (e.g., phosphate-buffered saline, PBS)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)

  • Autosampler vials

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in the desired buffer.

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the parent compound.

  • Storage: Store the remaining stock solution under the desired conditions (e.g., 4°C, -20°C, or room temperature).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve an aliquot of the stored solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the initial concentration. Plot the percentage remaining against time to visualize the degradation profile.

Visualizations

Troubleshooting_Workflow start Instability Observed (e.g., loss of activity) check_prep Review Solution Preparation & Storage start->check_prep is_prep_ok Protocols Followed? check_prep->is_prep_ok correct_prep Revise Handling Procedures: - Use high-purity reagents - Aliquot stock solutions - Minimize freeze-thaw cycles is_prep_ok->correct_prep No analyze_purity Conduct Purity Analysis (e.g., HPLC, LC-MS) is_prep_ok->analyze_purity Yes correct_prep->start is_degraded Degradation Confirmed? analyze_purity->is_degraded no_degradation Investigate Other Experimental Variables (e.g., assay conditions, other reagents) is_degraded->no_degradation No identify_pathway Investigate Degradation Pathway is_degraded->identify_pathway Yes optimize_formulation Optimize Formulation: - Adjust pH - Add stabilizers - Test alternative solvents identify_pathway->optimize_formulation end Stable Solution Achieved optimize_formulation->end

Caption: A workflow diagram for troubleshooting the instability of this compound in solution.

Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis/Other parent This compound oxo_acid α-Keto Acid Derivative parent->oxo_acid O2, Metal Ions racemate (S)-2-Amino-3-cyclobutylpropanoic acid (Racemization) parent->racemate Extreme pH/Heat decarbox Decarboxylation Product oxo_acid->decarbox Spontaneous

References

Technical Support Center: Synthesis of (R)-2-Amino-3-cyclobutylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-2-Amino-3-cyclobutylpropanoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for the asymmetric synthesis of this compound?

A1: The synthesis of this compound, a non-proteinogenic amino acid, typically involves the stereoselective introduction of the cyclobutylmethyl side chain to a glycine (B1666218) equivalent. Common and effective strategies include:

  • Alkylation of Chiral Glycine Enolate Equivalents: This is a widely used method where a chiral auxiliary controls the stereochemical outcome of the alkylation. Popular auxiliaries include those derived from pseudoephedrine (Myers asymmetric alkylation), oxazolidinones (Evans asymmetric alkylation), and bis-lactim ethers (Schöllkopf method).[1] The enolate of a glycine Schiff base can also be alkylated using a chiral phase-transfer catalyst (O'Donnell amino acid synthesis).

  • Asymmetric Strecker Synthesis: This method involves the reaction of a cyclobutylacetaldehyde with a chiral amine and a cyanide source to form an intermediate aminonitrile, which is then hydrolyzed to the desired amino acid.

  • Biocatalytic Methods: Enzymatic approaches, such as transaminase-mediated amination of a corresponding keto-acid, offer high enantioselectivity under mild reaction conditions.

Q2: How can I prepare the necessary electrophile, bromomethylcyclobutane?

A2: Bromomethylcyclobutane is a key reagent for introducing the cyclobutylmethyl side chain. It can be synthesized from commercially available cyclobutanemethanol (B45166) via bromination. Standard brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are effective. Careful purification of the resulting alkyl halide is crucial to avoid introducing impurities into the subsequent stereoselective alkylation step.

Q3: What are the critical parameters for achieving high diastereoselectivity in the alkylation step?

A3: High diastereoselectivity is paramount for obtaining the desired (R)-enantiomer. Key parameters to control include:

  • Choice of Chiral Auxiliary: The steric and electronic properties of the chiral auxiliary play a crucial role in directing the approach of the electrophile.

  • Base and Reaction Temperature: The choice of base for generating the enolate (e.g., LDA, LiHMDS) and the reaction temperature can significantly influence the diastereomeric ratio (d.r.). Lower temperatures generally lead to higher selectivity.

  • Solvent: The polarity and coordinating ability of the solvent can affect the aggregation state and reactivity of the enolate, thereby impacting stereoselectivity.

  • Electrophile Purity: The purity of bromomethylcyclobutane is important, as impurities can lead to side reactions and lower selectivity.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of this compound.

Problem 1: Low Diastereoselectivity or Enantioselectivity

Symptoms:

  • The diastereomeric ratio (d.r.) of the alkylated product is close to 1:1.

  • The enantiomeric excess (e.e.) of the final product after auxiliary cleavage is low.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Enolate Formation Ensure the base is of high purity and the correct stoichiometry is used. Consider using a stronger base or a different solvent system to favor complete deprotonation.
Epimerization of the Product The product may be susceptible to epimerization under the reaction or work-up conditions. Minimize reaction time and maintain low temperatures. Quench the reaction carefully with a non-nucleophilic acid.
Racemization During Auxiliary Cleavage Harsh acidic or basic conditions for cleaving the chiral auxiliary can lead to racemization.[2] Use milder hydrolysis conditions, for example, lithium hydroxide (B78521) (LiOH) or lithium hydroperoxide (LiOOH) for Evans auxiliaries.[2]
Impure Electrophile Impurities in the bromomethylcyclobutane can lead to undesired side reactions. Purify the electrophile by distillation before use.
Incorrect Reaction Temperature Alkylation reactions are often highly temperature-sensitive. Ensure precise temperature control, especially during the addition of the base and the electrophile. Lowering the temperature may improve selectivity.
Problem 2: Formation of Side Products

Symptoms:

  • Presence of unexpected spots on TLC or peaks in GC/LC-MS analysis.

  • Difficulty in purifying the desired product.

Possible Side Reactions and Mitigation Strategies:

Side ReactionMitigation Strategy
Dialkylation Over-alkylation can occur if the mono-alkylated product is still sufficiently acidic to be deprotonated and react with another equivalent of the electrophile. Use a slight excess of the glycine equivalent relative to the electrophile. Add the electrophile slowly at a low temperature.
Elimination If the electrophile is prone to elimination (e.g., if it's a secondary halide or has acidic protons), this can compete with the desired substitution reaction. This is less of a concern with bromomethylcyclobutane but should be considered with other electrophiles.
Hydrolysis of the Ester/Amide Premature cleavage of the ester or amide protecting groups can occur during the reaction or work-up. Ensure anhydrous conditions and use non-aqueous work-up procedures where possible.
Formation of Lactam During the cleavage of some chiral auxiliaries, intramolecular cyclization can lead to the formation of a lactam.[3] Optimizing the hydrolysis conditions (e.g., reagent, temperature, and time) can minimize this side product.
Problem 3: Difficult Purification

Symptoms:

  • Co-elution of the desired product with impurities during column chromatography.

  • Difficulty in crystallizing the final amino acid.

Troubleshooting Purification:

IssueRecommended Approach
Separation of Diastereomers If the diastereoselectivity of the alkylation is not perfect, separation of the diastereomers by flash column chromatography is often necessary before cleaving the auxiliary. Careful selection of the solvent system is key.
Removal of Chiral Auxiliary After cleavage, the chiral auxiliary needs to be efficiently removed. This can often be achieved by acid-base extraction. For example, if the auxiliary is an amino alcohol, it can be extracted into an acidic aqueous phase.
Final Product Crystallization The free amino acid can be purified by recrystallization. Finding the right solvent system is critical. Often, a mixture of a polar solvent (like water or ethanol) and a less polar co-solvent is effective. Adjusting the pH to the isoelectric point of the amino acid can facilitate crystallization.

Experimental Protocols

A detailed experimental protocol for a key step in the synthesis, the asymmetric alkylation using a chiral auxiliary, is provided below. This protocol is a general representation and may require optimization for specific substrates and scales.

Asymmetric Alkylation of a Glycine Equivalent (General Procedure)

  • Preparation of the Chiral Auxiliary Adduct: To a solution of the chiral auxiliary (e.g., an Evans oxazolidinone, 1.0 eq.) in an anhydrous aprotic solvent (e.g., THF) at 0 °C, add a suitable base (e.g., n-BuLi, 1.0 eq.). After stirring for 15 minutes, add the acyl chloride corresponding to glycine (e.g., 2-bromoacetyl chloride, 1.1 eq.) and stir for 1 hour at 0 °C. The resulting N-acylated auxiliary is then carried forward. (Note: This is a simplified representation; specific procedures for attaching the glycine unit to different auxiliaries vary).

  • Enolate Formation: Dissolve the N-glycinyl chiral auxiliary (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon). Slowly add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) (1.05 eq.) and stir the mixture for 30-60 minutes at -78 °C.

  • Alkylation: To the cold enolate solution, add a solution of bromomethylcyclobutane (1.2 eq.) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for several hours, monitoring the reaction progress by TLC.

  • Work-up: Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the diastereomers.

Visualizations

Logical Workflow for Troubleshooting Low Stereoselectivity

Troubleshooting_Stereoselectivity start Low Diastereoselectivity or Enantioselectivity Observed check_reagents Verify Purity and Stoichiometry of Reagents (Base, Electrophile, Chiral Auxiliary) start->check_reagents check_temp Ensure Precise Temperature Control (especially during enolization and alkylation) start->check_temp check_cleavage Investigate Auxiliary Cleavage Conditions (potential for racemization) start->check_cleavage optimize_conditions Systematically Optimize Reaction Parameters (Base, Solvent, Temperature) check_reagents->optimize_conditions check_temp->optimize_conditions check_cleavage->optimize_conditions end Improved Stereoselectivity optimize_conditions->end

Caption: A flowchart outlining the logical steps to troubleshoot and resolve issues of low stereoselectivity in the synthesis.

General Reaction Pathway for Asymmetric Alkylation

Asymmetric_Alkylation_Pathway cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Purification & Cleavage GlycineAux Chiral Glycine Equivalent Enolate Chiral Enolate GlycineAux->Enolate + Base Base Strong Base (e.g., LDA) AlkylatedProduct Alkylated Intermediate (Diastereomeric Mixture) Enolate->AlkylatedProduct + Electrophile Electrophile Bromomethyl- cyclobutane Purification Chromatographic Separation AlkylatedProduct->Purification Cleavage Auxiliary Cleavage Purification->Cleavage FinalProduct (R)-2-Amino-3- cyclobutylpropanoic acid Cleavage->FinalProduct

Caption: A simplified workflow illustrating the key stages of the asymmetric alkylation approach for synthesizing the target amino acid.

References

Technical Support Center: Purification of Cyclobutyl Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the unique challenges associated with the purification of cyclobutyl amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of cyclobutyl amino acids?

A1: Impurities typically originate from the various reaction pathways during synthesis or from inefficient purification steps.[1] Common impurities include unreacted starting materials, residual reagents, and side-products from competing reactions. For cyclobutyl amino acids, a significant challenge is the presence of stereoisomers (cis/trans diastereomers and enantiomers) which arise during synthesis and often exhibit very similar physical properties to the desired product, making them difficult to separate.[2]

Q2: What is a good starting strategy for purifying a crude cyclobutyl amino acid product?

A2: A general starting strategy involves an initial purification by column chromatography on silica (B1680970) gel to remove baseline impurities and reagents.[3] This is often followed by a more specialized technique to address isomer separation. Depending on the scale and the nature of the isomers, this could be preparative High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC for enantiomers, or crystallization.

Q3: How can I separate the cis and trans diastereomers of my cyclobutyl amino acid?

A3: The separation of cis and trans diastereomers is a significant challenge due to their similar properties. The rigid cyclobutane (B1203170) scaffold can lead to differences in molecular packing and hydrogen bonding capabilities, which can be exploited.[2]

  • Chromatography: Meticulous optimization of flash chromatography or preparative HPLC is often required. Different solvent systems (mobile phases) and stationary phases should be screened to maximize selectivity.

  • Crystallization: Fractional crystallization can be effective if the diastereomers have sufficiently different solubilities in a particular solvent system. This often requires extensive screening of various solvents and conditions.

  • Derivatization: Converting the amino acid into a derivative (e.g., an ester or an N-protected form) can alter its physical properties, potentially making the diastereomers easier to separate by chromatography or crystallization.

Q4: What are the best methods for resolving enantiomers of a cyclobutyl amino acid?

A4: Enantiomers possess identical physical properties in an achiral environment, necessitating a chiral environment for separation.

  • Chiral Chromatography: This is the most direct and widely used method. Chiral Stationary Phases (CSPs) are used in HPLC to selectively interact with one enantiomer more strongly than the other, leading to separation.[4][5] Several types of CSPs are available, including those based on macrocyclic glycopeptides (like teicoplanin), crown ethers, and polysaccharides.[6][7]

  • Diastereomeric Salt Formation: Reacting the racemic amino acid with a chiral acid or base forms diastereomeric salts. These salts have different physical properties (e.g., solubility) and can often be separated by crystallization. The chiral auxiliary is then removed to yield the pure enantiomers.

Q5: My cyclobutyl amino acid is difficult to detect by HPLC with a UV detector. What can I do?

A5: Many amino acids lack a strong chromophore, making UV detection challenging. Pre-column or post-column derivatization with a reagent that attaches a UV-active or fluorescent tag is a common solution.[8][9] Reagents like phenylisothiocyanate (PITC), 9-fluorenylmethyl chloroformate (FMOC-Cl), or Dansyl Chloride introduce highly absorbent groups, significantly enhancing detection sensitivity.[8][10]

Troubleshooting Guides

Chromatography Issues

Q: I am seeing poor resolution or peak tailing during HPLC analysis of my cyclobutyl amino acid. What should I check?

A: Poor resolution and peak tailing are common issues that can stem from several factors.[11] A systematic approach is best.

  • Mobile Phase pH: The pH of the mobile phase is critical for amino acids as it affects their ionization state.[12] An incorrect pH can lead to interactions with the stationary phase, causing peak tailing.[11] Ensure the pH is stable and appropriately buffered.

  • Column Active Sites: For silica-based columns, exposed acidic silanol (B1196071) groups can interact with the basic amino group of your compound, causing tailing. Consider using a well-end-capped column or adding a competing agent like triethylamine (B128534) to the mobile phase to mask these sites.[11]

  • Contamination: The column or guard column may be contaminated. Follow the manufacturer's instructions for column cleaning, which may involve flushing with strong solvents like sodium hydroxide (B78521) or nitric acid solutions.[12]

  • Buffer Preparation: Inaccurate buffer preparation, including weighing errors or incorrect pH adjustment, can lead to significant variations in results and poor peak shape.[12]

Crystallization Problems

Q: My cyclobutyl amino acid product is "oiling out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute is no longer soluble in the solvent but does not form a crystal lattice, instead forming a liquid phase. This is a common problem in crystallization.

  • Reduce Cooling Rate: Cooling the solution too quickly is a frequent cause. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow cooling provides molecules with enough time to orient themselves correctly into a crystal lattice.[13]

  • Use Less Solvent: You may have used too much solvent, resulting in a solution that is not saturated enough for crystals to form. Try evaporating some of the solvent slowly to reach the saturation point.

  • Change Solvent System: The chosen solvent may not be appropriate. The ideal crystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[13] Experiment with different solvents or solvent mixtures.

  • Seeding: If you have a few small crystals, you can add them to the supersaturated solution (a technique called "seeding") to induce the growth of larger crystals.[14]

Q: I am not getting any crystals to form at all. What are my options?

A: If crystals do not form from a saturated solution, nucleation may be the issue.

  • Scratch the Flask: Gently scratching the inside of the glass flask with a glass rod at the surface of the solution can create microscopic imperfections on the glass that serve as nucleation sites for crystal growth.

  • Solvent Diffusion/Layering: Dissolve your compound in a good solvent, and then carefully layer a poor solvent (one in which your compound is insoluble) on top. Crystals may form slowly at the interface between the two solvents.[14]

  • Evaporation: Allow the solvent to evaporate slowly and undisturbed from a loosely covered container. This gradually increases the concentration, which can lead to spontaneous crystallization.[14]

Data Presentation

Table 1: Comparison of Common Chiral Stationary Phases (CSPs) for Amino Acid Separation

Chiral Stationary Phase (CSP) TypeCommon Trade NamesSeparation PrincipleTypical Mobile PhasesAdvantagesLimitations
Macrocyclic Glycopeptide CHIROBIOTIC T, V, TAG[4]Complex formation via hydrogen bonding, ionic, and dipole interactions.Polar organic, reversed-phase, polar ionic.Broad selectivity for underivatized amino acids[7]; LC-MS compatible.[5]Can be sensitive to mobile phase composition.
Crown Ether Crownpak CR(+)[6]Host-guest complexation with the primary amine group.Aqueous acidic (e.g., perchloric acid).Excellent for separating primary amino acids.Limited to primary amines; requires acidic mobile phase.
Ligand Exchange VariousFormation of transient diastereomeric metal complexes.Aqueous buffers containing a metal salt (e.g., copper sulfate).Good for α-amino acids.Requires metal salts in the mobile phase; not ideal for LC-MS.
Polysaccharide-based Chiralcel, ChiralpakChiral recognition via grooves and cavities in the polymer structure.Normal phase, polar organic, reversed-phase.Very broad applicability.Often requires derivatization for native amino acids.[7]

Table 2: Derivatization Reagents for Enhanced HPLC Detection of Amino Acids

ReagentAbbreviationDetection MethodReaction ConditionsAdvantagesDisadvantages
Phenylisothiocyanate PITCUV (254 nm)Pre-column, mild alkaline pHStable derivatives, reliable.[10]Reaction can be influenced by sample contaminants.[9]
9-Fluorenylmethyl chloroformate FMOC-ClFluorescence (Ex: 265nm, Em: 310nm)[8]Pre-column, rapid reactionHigh sensitivity, stable product.[8][10]Hydrolysis by-product can interfere.[8]
Dansyl Chloride Dns-ClFluorescence, UVPre-column, requires heatingStrong fluorescence.[8]Slow reaction, poor reactivity.[8]
o-Phthalaldehyde OPAFluorescence (Ex: 340nm, Em: 450nm)[10]Pre- or Post-column, rapid reactionFast, no interference from excess reagent.[8]Does not react with secondary amines (e.g., proline), unstable derivatives.[8]
Ninhydrin -Visible (570 nm)Post-column, requires heatingMost widely used system for amino acid analyzers.[10]Requires dedicated post-column reaction hardware.

Experimental Protocols

Protocol 1: General Flash Chromatography for Crude Purification
  • Stationary Phase Selection: Select silica gel (e.g., 230-400 mesh) as the stationary phase.

  • Solvent System (Mobile Phase) Selection:

    • Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system.

    • Aim for a system that gives a retention factor (Rf) of ~0.2-0.4 for the desired cyclobutyl amino acid and separates it from major impurities.

    • Typical solvent systems for amino acids include mixtures of dichloromethane/methanol or ethyl acetate/hexane with additives like acetic acid or ammonia (B1221849) to improve peak shape.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and apply it to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, applying consistent air pressure.

    • Collect fractions and monitor the elution by TLC to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Preparative Chiral HPLC for Enantiomer Resolution
  • Column and Mobile Phase Selection:

    • Choose a suitable chiral stationary phase (CSP) based on the structure of your amino acid (see Table 1). A macrocyclic glycopeptide column like CHIROBIOTIC T is a good starting point for underivatized amino acids.[7]

    • Develop an analytical method first on a smaller scale to find a mobile phase that provides good separation (baseline resolution) of the two enantiomers.

  • Sample Preparation:

    • Dissolve the racemic mixture in the mobile phase.

    • Filter the sample through a 0.45 µm filter to remove any particulates that could clog the column.[15]

  • System Setup:

    • Equilibrate the preparative HPLC system and the chiral column with the chosen mobile phase until a stable baseline is achieved.

  • Injection and Fractionation:

    • Inject a small amount first to confirm retention times.

    • Perform larger, repeated injections of the sample, collecting the separated enantiomer peaks into different fractions. Use an automated fraction collector if available.

  • Purity Analysis and Isolation:

    • Analyze the collected fractions using analytical HPLC to confirm their enantiomeric purity.

    • Combine the pure fractions for each enantiomer and remove the solvent to isolate the final products.

Visualizations

G start Start: Poor HPLC Resolution check_peak_shape Assess Peak Shape start->check_peak_shape tailing Peak Tailing? check_peak_shape->tailing fronting Peak Fronting? check_peak_shape->fronting broad Broad Peaks? check_peak_shape->broad no_separation No Separation? check_peak_shape->no_separation tailing_sol Check Mobile Phase pH Adjust to suppress analyte ionization Add competitive agent (e.g., TEA) Use End-Capped Column tailing->tailing_sol Yes fronting_sol Reduce Sample Concentration Reduce Injection Volume Use a weaker sample solvent fronting->fronting_sol Yes broad_sol Check for extra-column dead volume Increase flow rate (check efficiency) Ensure column is properly packed broad->broad_sol Yes no_sep_sol Optimize Mobile Phase (Selectivity) Change solvent ratio or type Change Stationary Phase Try a different column chemistry no_separation->no_sep_sol Yes

Caption: Troubleshooting workflow for poor HPLC resolution.

G start Crude Product initial_purification Initial Purification: Flash Chromatography start->initial_purification assess_purity Assess Purity & Isomer Composition initial_purification->assess_purity pure_enough Product is Pure (>95%, single isomer) assess_purity->pure_enough Yes diastereomers Diastereomers Present assess_purity->diastereomers No enantiomers Enantiomers Present (Racemic Mixture) assess_purity->enantiomers No final_product Pure Isomer pure_enough->final_product diastereomer_sep Separation Strategy: 1. Preparative HPLC 2. Fractional Crystallization 3. Derivatize and Re-purify diastereomers->diastereomer_sep enantiomer_sep Separation Strategy: 1. Preparative Chiral HPLC 2. Diastereomeric Salt Crystallization enantiomers->enantiomer_sep diastereomer_sep->final_product enantiomer_sep->final_product

Caption: Decision tree for cyclobutyl amino acid purification.

References

Technical Support Center: Scaling Up the Synthesis of (R)-3-cyclobutylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-3-cyclobutylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scale-up of this valuable unnatural amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of (R)-3-cyclobutylalanine?

A1: Scaling up the synthesis of unnatural amino acids like (R)-3-cyclobutylalanine presents several challenges. These include ensuring enantiomeric purity, managing potentially hazardous reagents, optimizing reaction conditions for larger volumes, and developing efficient purification methods. For instance, methods that work well on a lab scale might not be economically or practically viable for industrial production.

Q2: Which synthetic strategies are most promising for the large-scale production of (R)-3-cyclobutylalanine?

A2: Several strategies show promise for the scalable synthesis of (R)-3-cyclobutylalanine. The most common approaches include:

  • Asymmetric Hydrogenation: Rhodium-catalyzed asymmetric hydrogenation of a suitable β-aminoacrylic acid precursor can provide high enantioselectivity and yield.[1][2][3][4]

  • Enzymatic Resolution: The use of lipases or other enzymes to selectively resolve a racemic mixture of 3-cyclobutylalanine or a precursor is a powerful and green method for obtaining the desired (R)-enantiomer.

  • Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as a derivative of a natural amino acid or terpene, can provide a stereodefined route to the target compound.[5]

Q3: Are there any safety concerns I should be aware of when synthesizing (R)-3-cyclobutylalanine on a larger scale?

A3: Yes, several safety precautions are necessary. Depending on the chosen synthetic route, you may be working with:

  • Hydrogen Gas: Asymmetric hydrogenation reactions often require high-pressure hydrogen gas, which is flammable and explosive. Ensure proper ventilation and use certified high-pressure equipment.

  • Pyrophoric Reagents: Some routes may involve pyrophoric reagents like n-butyllithium or Grignard reagents. These require handling under an inert atmosphere by trained personnel.

  • Toxic and Corrosive Chemicals: Always consult the Safety Data Sheet (SDS) for all reagents and handle them with appropriate personal protective equipment (PPE).

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the synthesis of (R)-3-cyclobutylalanine, categorized by the synthetic approach.

Method 1: Asymmetric Hydrogenation of a β-Enamino Ester Precursor

This method involves the synthesis of a β-enamino ester followed by rhodium-catalyzed asymmetric hydrogenation to introduce the chiral center.

Experimental Protocol:

  • Synthesis of (Z)-methyl 3-(cyclobutylamino)acrylate:

    • To a solution of methyl propiolate (1.0 eq) in methanol (B129727) at 0 °C, add cyclobutylamine (B51885) (1.1 eq) dropwise.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Remove the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

  • Rhodium-Catalyzed Asymmetric Hydrogenation:

    • In a high-pressure reactor, dissolve the (Z)-methyl 3-(cyclobutylamino)acrylate (1.0 eq) and a rhodium-phosphine catalyst (e.g., Rh(COD)2BF4 with a chiral bisphosphine ligand like (R)-BINAP, 0.5-1 mol%) in a degassed solvent like methanol or THF.

    • Pressurize the reactor with hydrogen gas (5-50 bar).

    • Stir the reaction at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.

    • Carefully vent the reactor and concentrate the reaction mixture.

    • The crude product can be purified by column chromatography or crystallization.

Troubleshooting:

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion - Inactive catalyst- Insufficient hydrogen pressure- Poor substrate quality- Use freshly prepared catalyst or a new batch.- Ensure the reactor is properly sealed and repressurize if necessary.- Purify the starting enamino ester.
Low Enantiomeric Excess (ee) - Inappropriate catalyst or ligand- Racemization during workup or purification- Incorrect reaction temperature- Screen different chiral ligands.- Avoid harsh acidic or basic conditions during workup.- Optimize the reaction temperature; lower temperatures often improve ee.
Side Product Formation - Over-reduction- Decomposition of starting material or product- Reduce reaction time or hydrogen pressure.- Ensure the reaction is run under an inert atmosphere to prevent oxidation.

Workflow for Asymmetric Hydrogenation

G cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation cluster_2 Final Product Methyl Propiolate Methyl Propiolate Reaction1 Condensation Methyl Propiolate->Reaction1 Cyclobutylamine Cyclobutylamine Cyclobutylamine->Reaction1 (Z)-methyl 3-(cyclobutylamino)acrylate (Z)-methyl 3-(cyclobutylamino)acrylate Reaction1->(Z)-methyl 3-(cyclobutylamino)acrylate Precursor (Z)-methyl 3-(cyclobutylamino)acrylate Reaction2 Hydrogenation Precursor->Reaction2 Catalyst Rh/(R)-BINAP Catalyst->Reaction2 H2 H2 (g) H2->Reaction2 Product_ester (R)-methyl 3-cyclobutylaminopropanoate Reaction2->Product_ester Ester (R)-methyl 3-cyclobutylaminopropanoate Hydrolysis Hydrolysis Ester->Hydrolysis Final_Product (R)-3-cyclobutylalanine Hydrolysis->Final_Product

Caption: Workflow for the synthesis of (R)-3-cyclobutylalanine via asymmetric hydrogenation.

Method 2: Enzymatic Resolution of Racemic N-acetyl-3-cyclobutylalanine

This approach relies on the stereoselective hydrolysis of a racemic N-acetylated amino acid by an enzyme.

Experimental Protocol:

  • Synthesis of Racemic 3-cyclobutylalanine:

    • A suitable multi-step synthesis from commercially available starting materials (e.g., from cyclobutanecarboxylic acid or cyclobutanone) is required.

  • N-acetylation:

    • Dissolve racemic 3-cyclobutylalanine in a suitable solvent (e.g., aqueous sodium bicarbonate).

    • Add acetic anhydride (B1165640) dropwise at 0 °C.

    • Stir at room temperature for 4-6 hours.

    • Acidify the reaction mixture and extract the product with an organic solvent.

  • Enzymatic Resolution:

    • Prepare a buffered solution (e.g., phosphate (B84403) buffer, pH 7-8) containing the racemic N-acetyl-3-cyclobutylalanine.

    • Add a suitable acylase (e.g., Acylase I from Aspergillus melleus).

    • Incubate the mixture at a controlled temperature (e.g., 37 °C) for 24-48 hours, monitoring the reaction progress by HPLC.

  • Separation:

    • After the reaction reaches approximately 50% conversion, stop the reaction by adding a denaturing agent or by heat treatment.

    • Separate the desired (R)-3-cyclobutylalanine from the unreacted (S)-N-acetyl-3-cyclobutylalanine by ion-exchange chromatography or crystallization.

Troubleshooting:

IssuePossible Cause(s)Suggested Solution(s)
Low Enzyme Activity - Incorrect pH or temperature- Presence of inhibitors- Denatured enzyme- Optimize pH and temperature for the specific enzyme used.- Ensure starting materials are free of heavy metals or other potential inhibitors.- Use a fresh batch of enzyme.
Incomplete Resolution (<50% conversion) - Insufficient enzyme loading- Short reaction time- Increase the enzyme concentration.- Extend the incubation time and monitor the reaction until it plateaus.
Difficult Separation of Products - Similar physical properties of the amino acid and the acetylated form- Optimize the elution gradient for ion-exchange chromatography.- Explore different crystallization solvents and conditions.

Logical Flow of Enzymatic Resolution

G Racemic_Start Racemic N-acetyl-3-cyclobutylalanine Enzyme Acylase Racemic_Start->Enzyme Products Mixture of: (R)-3-cyclobutylalanine (S)-N-acetyl-3-cyclobutylalanine Enzyme->Products Separation Separation (e.g., Chromatography) Products->Separation Final_R (R)-3-cyclobutylalanine (Desired Product) Separation->Final_R Unreacted_S (S)-N-acetyl-3-cyclobutylalanine Separation->Unreacted_S

Caption: Decision and separation workflow for enzymatic resolution.

Data Summary

The following table summarizes typical quantitative data for the described synthetic routes. Please note that these are representative values and may vary depending on the specific reaction conditions and scale.

ParameterAsymmetric HydrogenationEnzymatic Resolution
Overall Yield 60-80%35-45% (for the desired enantiomer)
Enantiomeric Excess (ee) >95%>99%
Key Reagents Rhodium catalyst, chiral ligand, H₂ gasAcylase enzyme, acetic anhydride
Scalability Good, but requires specialized equipmentExcellent, uses mild conditions
Purification Method Chromatography, CrystallizationIon-exchange chromatography, Crystallization

This technical support guide provides a starting point for researchers scaling up the synthesis of (R)-3-cyclobutylalanine. For more specific issues, consulting the primary literature for detailed experimental procedures is highly recommended.

References

Enhancing the stability of (R)-2-Amino-3-cyclobutylpropanoic acid stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on enhancing the stability of stock solutions of (R)-2-Amino-3-cyclobutylpropanoic acid for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For most applications, sterile, purified water is the recommended solvent. The solubility in water is approximately 2 mg/mL, and this can be aided by sonication and gentle warming (up to 60°C). For applications requiring organic solvents, high-purity DMSO or DMF can be used, particularly for higher concentrations. However, aqueous solutions are generally preferred to avoid solvent effects in biological assays.

Q2: What are the optimal storage conditions for a stock solution of this compound?

A2: Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]

Q3: How long is the lyophilized powder of this compound stable?

A3: When stored in a desiccated environment at -20°C, the lyophilized powder is stable for up to 36 months.[1]

Q4: My aqueous stock solution appears cloudy or has visible particulates. What should I do?

A4: Cloudiness or particulates can indicate several issues:

  • Incomplete Dissolution: Ensure the compound is fully dissolved. Gentle warming and sonication can aid dissolution.

  • Precipitation: The concentration may be too high for the chosen solvent and storage temperature. Consider diluting the stock solution or preparing it fresh before each use.

  • Degradation: Over time, degradation products may form and precipitate. If the solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, it is best to discard it and prepare a fresh stock.

  • Microbial Contamination: If the solution was not prepared under sterile conditions, microbial growth can occur. Filter-sterilize the solution using a 0.22 µm filter before storage.

Q5: I noticed a slight discoloration (e.g., yellowing) in my stock solution over time. Is it still usable?

A5: Discoloration can be an indicator of chemical degradation. For sensitive experiments, it is recommended to discard the discolored solution and prepare a fresh stock. The discoloration may be due to oxidative degradation or other chemical transformations.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving Powder Low solubility in the chosen solvent at the desired concentration.- Use sonication and gentle warming (up to 60°C) to aid dissolution in aqueous solutions.- For higher concentrations, consider using a small amount of DMSO or DMF before diluting with your aqueous buffer.- Adjusting the pH slightly away from the isoelectric point may improve solubility.
Precipitate Forms After Freezing and Thawing The compound is coming out of solution at lower temperatures or due to concentration changes during freezing.- Prepare smaller, single-use aliquots to minimize the need for thawing the entire stock.- Ensure the stock solution is fully warmed to room temperature and vortexed gently before use.- Consider preparing a fresh solution if precipitation is persistent.
Loss of Compound Activity in Assay Degradation of the compound in the stock solution.- Confirm proper storage conditions (-20°C or -80°C in aliquots).[1]- Avoid repeated freeze-thaw cycles.- Protect the solution from light, especially if stored for extended periods.- Prepare fresh stock solutions more frequently.
Inconsistent Experimental Results Inaccurate concentration of the stock solution or degradation.- Recalibrate pipettes and balances to ensure accurate preparation.- Perform a concentration check using a stability-indicating method like HPLC-UV.- Prepare fresh stock solutions from the lyophilized powder.

Stability Data Summary

While specific quantitative stability data for this compound under various conditions is not extensively published, the following table provides general stability guidelines based on supplier information and principles of amino acid stability.

Storage Condition Solvent Recommended Duration Potential Degradation Pathways
Lyophilized Powder, -20°C, DesiccatedN/AUp to 36 months[1]Minimal; hydrolysis if moisture is present.
Solution, -80°CWater, Aqueous BufferUp to 6 monthsOxidation, hydrolysis (slow).
Solution, -20°CWater, Aqueous BufferUp to 1 month[1]Oxidation, hydrolysis.
Solution, 4°CWater, Aqueous BufferNot recommended for long-term storage; use within a few days.Increased risk of oxidation, hydrolysis, and microbial growth.
Solution, Room TemperatureWater, Aqueous BufferNot recommended; prepare fresh for immediate use.Rapid degradation is possible.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution (10 mM)

Materials:

  • This compound (MW: 143.18 g/mol )

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Sterile conical tubes or vials

  • Calibrated analytical balance and pipettes

  • Sonicator bath

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the required mass: For 10 mL of a 10 mM stock solution, the required mass is: 10 mmol/L * 0.010 L * 143.18 g/mol = 0.0143 g or 14.3 mg.

  • Weigh the compound: Accurately weigh 14.3 mg of this compound powder and transfer it to a sterile conical tube.

  • Dissolution: Add approximately 8 mL of sterile, purified water to the tube. Vortex briefly to suspend the powder.

  • Aid dissolution (if necessary): Place the tube in a sonicator bath for 10-15 minutes. If the compound is still not fully dissolved, warm the solution gently to no more than 60°C with intermittent vortexing until the solution is clear.

  • Final volume adjustment: Allow the solution to return to room temperature. Adjust the final volume to 10 mL with sterile, purified water.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Dispense the solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or -80°C for up to six months.

Protocol 2: Stability Assessment by HPLC-UV

This protocol provides a general framework for a stability-indicating HPLC method. The specific parameters may need optimization for your system.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a re-equilibration period.

Detection:

  • UV detection at 210 nm.

Procedure:

  • Prepare a fresh stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent. This will serve as the time-zero (T0) sample.

  • Inject the T0 sample into the HPLC system to determine the initial peak area and retention time of the intact compound.

  • Subject aliquots of the stock solution to stress conditions:

    • Temperature: Store aliquots at various temperatures (e.g., 4°C, room temperature, 40°C).

    • pH: Adjust the pH of aliquots using dilute HCl or NaOH to acidic, neutral, and basic conditions.

    • Oxidative: Add a small amount of 3% hydrogen peroxide to an aliquot.

    • Photostability: Expose an aliquot to UV light.

  • Analyze stressed samples: At specified time points (e.g., 24, 48, 72 hours), inject the stressed samples into the HPLC system.

  • Data Analysis:

    • Monitor for a decrease in the peak area of the parent compound.

    • Observe the appearance of new peaks, which represent degradation products.

    • Calculate the percentage of the remaining compound at each time point relative to the T0 sample.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage Conditions cluster_stability Stability Testing prep_start Weigh Compound dissolve Dissolve in Solvent prep_start->dissolve sterilize Filter Sterilize (0.22 µm) dissolve->sterilize aliquot Aliquot for Single Use sterilize->aliquot storage_neg20 -20°C (≤ 1 month) aliquot->storage_neg20 storage_neg80 -80°C (≤ 6 months) aliquot->storage_neg80 stress Apply Stress Conditions (pH, Temp, Light, Oxidizing Agent) aliquot->stress hplc Analyze by HPLC-UV aliquot->hplc T0 Analysis stress->hplc data Compare to T0 Sample (Assess Degradation) hplc->data

Caption: Experimental workflow for preparing, storing, and testing the stability of this compound stock solutions.

troubleshooting_stability cluster_prep Preparation Issues cluster_storage Storage Issues cluster_handling Handling Issues start Inconsistent Experimental Results? check_prep Review Solution Preparation Protocol start->check_prep check_storage Verify Storage Conditions start->check_storage check_handling Assess Solution Handling start->check_handling weigh_error Inaccurate Weighing check_prep->weigh_error vol_error Incorrect Solvent Volume check_prep->vol_error dissolution_error Incomplete Dissolution check_prep->dissolution_error temp_wrong Incorrect Temperature check_storage->temp_wrong time_long Stored Too Long check_storage->time_long light_exp Exposure to Light check_storage->light_exp freeze_thaw Multiple Freeze-Thaw Cycles check_handling->freeze_thaw contamination Microbial/Chemical Contamination check_handling->contamination solution Prepare Fresh Stock Solution Using Best Practices weigh_error->solution vol_error->solution dissolution_error->solution temp_wrong->solution time_long->solution light_exp->solution freeze_thaw->solution contamination->solution

Caption: A troubleshooting guide for identifying potential sources of instability in this compound stock solutions.

References

Technical Support Center: (R)-2-Amino-3-cyclobutylpropanoic acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the quantitative analysis of (R)-2-Amino-3-cyclobutylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound? this compound is a non-canonical, synthetic amino acid derivative of alanine.[1][2][3] Its unique cyclobutyl moiety makes it a subject of interest in various research areas, including drug development and peptide synthesis.

Q2: Which analytical techniques are most suitable for quantifying this compound? The primary techniques for quantifying amino acids, including this compound, are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[4] The choice between them depends on sample complexity, required sensitivity, available equipment, and throughput needs.[4]

Q3: Is derivatization necessary for the analysis?

  • For GC-MS: Yes, derivatization is mandatory. Amino acids are polar and not sufficiently volatile for GC analysis. Derivatization replaces active hydrogens, making the analyte more volatile and improving its chromatographic behavior.[5][6]

  • For LC-MS: Derivatization is generally not required, which allows for a more straightforward and faster workflow.[4] However, in some cases, derivatization can be used to improve chromatographic retention, separation, and ionization efficiency.[7]

Q4: What are the main challenges in quantifying this analyte? Common challenges include achieving good chromatographic peak shape, managing matrix effects in complex biological samples (especially with LC-MS), ensuring complete and reproducible derivatization (for GC-MS), and preventing analyte degradation during sample processing.[8][9][10]

Methodology and Experimental Protocols

Choosing the right analytical platform is critical for successful quantification. Below is a decision workflow and detailed protocols for the recommended methods.

start Start: Quantify This compound instrument Instrumentation Available? start->instrument derivatization_q Is derivatization workflow acceptable? instrument->derivatization_q GC-MS lcms LC-MS/MS Method instrument->lcms LC-MS/MS derivatization_q->lcms No gcms GC-MS Method derivatization_q->gcms Yes lcms_adv Advantages: - No derivatization needed - Faster sample prep - Good for polar compounds lcms->lcms_adv gcms_adv Advantages: - High resolution - Less matrix effect - Robust & reproducible gcms->gcms_adv

Caption: Decision workflow for selecting an analytical method.
Protocol 1: LC-MS/MS Method (Recommended Starting Point)

This method is advantageous due to its high sensitivity and simpler sample preparation.

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 1. Sample Collection (e.g., Plasma, Urine) p2 2. Protein Precipitation (e.g., with Acetonitrile (B52724) or Methanol) p1->p2 p3 3. Centrifugation p2->p3 p4 4. Supernatant Dilution (with mobile phase) p3->p4 a1 5. HPLC Separation (HILIC or C18 Column) p4->a1 a2 6. MS/MS Detection (ESI+, MRM Mode) a1->a2 d1 7. Peak Integration a2->d1 d2 8. Quantification (vs. Calibration Curve) d1->d2

Caption: Workflow for LC-MS/MS analysis of the target analyte.

Detailed Steps:

  • Sample Preparation:

    • To 100 µL of biological matrix (e.g., plasma), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant and dilute 1:1 with the initial mobile phase.

  • LC-MS/MS Conditions:

    • The following tables outline starting parameters for method development.

ParameterRecommendation
HPLC Column HILIC (e.g., SeQuant ZIC-HILIC) or C18 (e.g., Ascentis Express C18)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
ParameterRecommendation
Ionization Mode Electrospray Ionization, Positive (ESI+)
MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) 144.1 (M+H)⁺ for this compound
Product Ion (Q3) To be determined by infusing a standard solution and performing a product ion scan. A common loss is the carboxylic acid group (-46 Da).
Protocol 2: GC-MS Method (with Derivatization)

This method is highly robust and less prone to matrix effects but requires a more involved sample preparation.

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 1. Sample Collection & Protein Precipitation p2 2. Evaporation (Dry down sample) p1->p2 p3 3. Derivatization (e.g., Silylation with MTBSTFA) p2->p3 a1 4. GC Separation (e.g., DB-5ms Column) p3->a1 a2 5. MS Detection (EI, SIM/Scan Mode) a1->a2 d1 6. Peak Integration a2->d1 d2 7. Quantification (vs. Calibration Curve) d1->d2

Caption: Workflow for GC-MS analysis including the derivatization step.

Detailed Steps:

  • Sample Preparation & Derivatization:

    • Perform protein precipitation as described in the LC-MS/MS protocol.

    • Take an aliquot of the supernatant and dry it completely under a stream of nitrogen.

    • Add 50 µL of a silylation reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.[5][6]

    • Cap the vial tightly and heat at 80-100°C for 2-4 hours to ensure complete derivatization.[5]

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • The following tables outline starting parameters for method development.

ParameterRecommendation
GC Column Low-bleed capillary column (e.g., SLB-5ms, 20 m x 0.18 mm, 0.18 µm)[5]
Carrier Gas Helium
Inlet Temperature 250°C
Oven Program Start at 100°C, ramp to 280°C at 10-20°C/min
Injection Mode Splitless
ParameterRecommendation
Ionization Mode Electron Ionization (EI) at 70 eV
MS Mode Selected Ion Monitoring (SIM) for highest sensitivity, or Full Scan for qualitative analysis.
Monitored Ions To be determined by injecting a derivatized standard and identifying characteristic fragments from the mass spectrum.

Troubleshooting Guides

This section addresses common issues encountered during method development and routine analysis.

start Problem: No Peak or Very Weak Signal check_ms Is the MS instrument responding to standards? start->check_ms check_lc Is there an issue with the LC separation? check_ms->check_lc Yes sol_ms Solution: - Tune and calibrate MS - Clean ion source - Check detector voltage check_ms->sol_ms No check_prep Is the sample preparation adequate? check_lc->check_prep No sol_lc Solution: - Check for leaks/blockages - Verify mobile phase - Purge pump - Check column integrity check_lc->sol_lc Yes sol_prep Solution: - Verify analyte stability - Check extraction/derivatization efficiency - Investigate matrix effects check_prep->sol_prep No

Caption: A logical troubleshooting flowchart for weak or absent signals.
Chromatography Issues

Q: My peak is tailing or showing poor shape. What should I do?

  • Possible Cause (LC-MS): Secondary interactions with the stationary phase or use of an inappropriate mobile phase pH.[11] If your analyte is basic, a low pH mobile phase can help by protonating silanol (B1196071) groups on the column, reducing unwanted interactions.[12]

  • Possible Cause (LC-MS): Column overload. Try reducing the injection volume or sample concentration.[11]

  • Possible Cause (GC-MS): Incomplete derivatization. This leaves polar sites on the molecule, causing interaction with the column. Optimize derivatization time, temperature, or reagent concentration.[5]

  • Solution: Ensure your sample is dissolved in the mobile phase. Mismatched injection solvent can cause significant peak distortion.[13]

Q: My retention time is shifting between injections. Why?

  • Possible Cause: Inconsistent mobile phase composition. If preparing mobile phase online, check that the pump proportioning valves are working correctly.[12]

  • Possible Cause: Fluctuations in column temperature. Ensure the column oven is stable.[11]

  • Possible Cause: Column degradation or contamination. A change in the stationary phase chemistry will alter retention. Try flushing the column with a strong solvent or replacing it if necessary.[11][14]

  • Solution: Always allow the column to fully equilibrate with the mobile phase before starting a sequence. This can take 10-20 column volumes.[13]

Mass Spectrometry Issues

Q: I have low sensitivity or a poor signal-to-noise ratio. How can I improve it?

  • Possible Cause: Ion suppression (matrix effect) in LC-MS. This occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[14]

  • Solution (LC-MS): Improve sample cleanup (e.g., use solid-phase extraction) or adjust the chromatography to separate the analyte from the interfering compounds. Diluting the sample can also mitigate this effect.

  • Possible Cause: Poor fragmentation (MS/MS). The collision energy may not be optimized.

  • Solution (MS/MS): Perform a compound optimization experiment by infusing a standard solution and varying the collision energy to find the value that yields the most intense and stable product ion.

  • Possible Cause: Contamination of the ion source. Contaminants can build up over time and reduce instrument sensitivity.[14]

  • Solution: Follow the manufacturer's procedure for cleaning the ion source.

Q: I am observing carryover from a previous high-concentration sample. What can I do?

  • Possible Cause: Adsorption of the analyte onto surfaces in the injector, tubing, or column.

  • Solution: Optimize the injector wash procedure by using a stronger solvent in the wash solution. Injecting blank samples after high-concentration samples can help wash out residual analyte.[14] Modifying the mobile phase pH or organic content may also reduce analyte adsorption.

References

Avoiding degradation of (R)-2-Amino-3-cyclobutylpropanoic acid during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (R)-2-Amino-3-cyclobutylpropanoic acid during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a lyophilized state at -20°C, where it can remain stable for up to 36 months. Once in solution, it is recommended to store it at -20°C and use it within one month to prevent degradation and loss of potency.[1] For extended storage of solutions, consider preparing aliquots to avoid repeated freeze-thaw cycles.

Q2: What are the common degradation pathways for amino acids like this compound?

A2: While specific degradation pathways for this compound are not extensively documented, general degradation mechanisms for amino acids and peptides include:

  • Hydrolysis: Cleavage of chemical bonds by water, which can be accelerated by acidic or basic conditions.

  • Oxidation: Particularly relevant for amino acids with susceptible side chains, though the cyclobutyl group is relatively stable.

  • Deamidation: A reaction that can occur if the amino acid is part of a larger peptide chain containing asparagine or glutamine residues.

  • Racemization: The conversion of the (R)-enantiomer to its (S)-enantiomer, which can be catalyzed by pH and temperature changes.

Q3: Is the cyclobutyl moiety itself prone to degradation?

A3: The cyclobutane (B1203170) ring is generally considered to be a stable functional group that can increase the metabolic stability of a compound compared to linear alkyl chains. However, under harsh conditions such as high temperatures or extreme pH, ring-opening or rearrangement reactions could potentially occur, although this is less common under typical experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound activity or inconsistent results Degradation of this compound due to improper storage or handling.- Ensure the compound is stored at the recommended temperature (-20°C). - For solutions, use within one month of preparation. - Prepare fresh solutions for critical experiments. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Instability in the experimental buffer (e.g., extreme pH).- Determine the stability of the compound at the experimental pH. - If necessary, adjust the buffer pH or perform the experiment in a pH range where the compound is stable. - Run a control experiment to assess compound stability in the buffer over the time course of the experiment.
Reaction with other components in the experimental mixture.- Evaluate the compatibility of this compound with other reagents in your assay. - Consider potential reactions such as oxidation or adduction. - Use high-purity solvents and reagents to minimize contaminants that could induce degradation.
Appearance of unexpected peaks in analytical chromatography (HPLC/LC-MS) Formation of degradation products.- Conduct a forced degradation study to intentionally generate and identify potential degradation products. - Characterize the unexpected peaks using mass spectrometry (MS) to determine their molecular weights and fragmentation patterns. - Compare the retention times of the unexpected peaks with those of potential degradation products.
Contamination of the sample or analytical system.- Analyze a blank sample (solvent only) to check for system contamination. - Ensure proper cleaning of all glassware and equipment. - Use high-purity solvents and reagents for sample preparation and analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess its intrinsic stability.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Heating block or water bath

  • UV lamp (254 nm and 365 nm)

  • HPLC or LC-MS system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Heat the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light at 254 nm and 365 nm for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by a suitable stability-indicating analytical method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate the parent this compound from its potential degradation products.

Instrumentation and Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm

Methodology:

  • Standard Preparation: Prepare a standard solution of this compound in the mobile phase A at a known concentration (e.g., 100 µg/mL).

  • Sample Preparation: Dilute the samples from the forced degradation study (Protocol 1) with mobile phase A to an appropriate concentration.

  • Analysis: Inject the standard and samples onto the HPLC system and record the chromatograms.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the peak area of the parent compound indicates degradation.

Visualizations

degradation_pathway parent (R)-2-Amino-3- cyclobutylpropanoic acid hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis H₂O, H⁺/OH⁻ oxidation Oxidation parent->oxidation [O] racemization Racemization parent->racemization pH, Temp

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal Stress stock->thermal photo Photostability stock->photo hplc HPLC/LC-MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Workflow for conducting a forced degradation study.

troubleshooting_logic start Inconsistent Experimental Results? check_storage Verify Storage Conditions (-20°C, protected from light) start->check_storage check_solution Assess Solution Stability (Age, freeze-thaw cycles) start->check_solution check_purity Confirm Purity of Starting Material start->check_purity perform_forced_degradation Conduct Forced Degradation Study check_storage->perform_forced_degradation If conditions were improper check_solution->perform_forced_degradation If solution is old or mishandled check_purity->perform_forced_degradation If purity is questionable analyze_degradants Analyze for Degradation Products (HPLC/LC-MS) perform_forced_degradation->analyze_degradants modify_protocol Modify Experimental Protocol (e.g., buffer, temperature) analyze_degradants->modify_protocol If degradation is confirmed

Caption: Troubleshooting decision tree for unexpected experimental outcomes.

References

Technical Support Center: Optimizing Peptide Coupling with (R)-3-cyclobutylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the peptide coupling of (R)-3-cyclobutylalanine. Due to its bulky cyclobutyl side chain, this amino acid presents significant steric hindrance, often leading to slow or incomplete reactions. This guide offers strategies and detailed protocols to overcome these difficulties and achieve optimal coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: Why are peptide coupling reactions with (R)-3-cyclobutylalanine so challenging?

A1: The primary challenge arises from steric hindrance. The bulky cyclobutyl side chain of (R)-3-cyclobutylalanine can physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the resin-bound peptide, slowing down or preventing the formation of the peptide bond. This is a common issue with sterically hindered amino acids.[1][2]

Q2: My standard coupling protocol using DCC/DIC is yielding poor results. What should I do?

A2: Standard carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the steric hindrance associated with amino acids like (R)-3-cyclobutylalanine.[1] It is highly recommended to switch to a more powerful uronium or phosphonium-based coupling reagent.[1][3]

Q3: What are the recommended coupling reagents for sterically hindered amino acids like (R)-3-cyclobutylalanine?

A3: For sterically demanding couplings, uronium salts such as HATU, HBTU, HCTU, and COMU, or phosphonium (B103445) salts like PyBOP and PyAOP are generally more effective.[3][4][5] These reagents form highly reactive activated esters that can significantly improve coupling efficiency.[5] HATU and COMU are often considered among the most efficient for difficult couplings.[4][5][6]

Q4: I've switched to a stronger coupling reagent, but the reaction is still incomplete. What other strategies can I employ?

A4: If a powerful coupling reagent alone is insufficient, consider the following strategies:

  • Double Coupling: Repeat the coupling step with a fresh portion of the activated amino acid and coupling reagents. This is a common and effective method to drive the reaction to completion.[1]

  • Increased Equivalents: Using a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents) can increase the reaction rate.

  • Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can help overcome the activation energy barrier. However, this should be done cautiously as it can also increase the risk of racemization.

  • Microwave-Assisted Synthesis: Microwave irradiation can accelerate the coupling reaction and has been shown to be effective for difficult sequences.[7]

Q5: How can I minimize the risk of racemization during the coupling of (R)-3-cyclobutylalanine?

A5: Racemization, the loss of stereochemical integrity, is a concern, especially with stronger bases and longer reaction times.[1] To minimize this risk:

  • Use Additives: Incorporate additives like 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure. These additives can suppress racemization.[1]

  • Choose the Right Base: Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). In cases with a high risk of racemization, a weaker base like sym-collidine may be beneficial.[8]

  • Pre-activation Time: Keep the pre-activation time of the amino acid with the coupling reagent to a minimum (1-5 minutes) before adding it to the resin.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the peptide coupling of (R)-3-cyclobutylalanine.

Problem Possible Cause(s) Recommended Solution(s)
Low Coupling Efficiency / Incomplete Reaction 1. Insufficiently reactive coupling reagent. 2. Steric hindrance from the cyclobutyl side chain. 3. Peptide aggregation on the solid support. 4. Inadequate swelling of the resin.1. Switch to a more potent coupling reagent (e.g., HATU, HCTU, COMU, PyBOP). 2. Perform a double coupling.[1] 3. Increase the equivalents of amino acid and coupling reagents. 4. Add chaotropic salts (e.g., LiCl) to the coupling mixture to disrupt aggregation. 5. Ensure the resin is properly swelled in the reaction solvent before starting the synthesis. 6. Consider using a solvent with better solvating properties like N-Methyl-2-pyrrolidone (NMP) instead of or in a mixture with Dimethylformamide (DMF).[9]
Presence of Deletion Sequences in Final Peptide Incomplete coupling at the (R)-3-cyclobutylalanine position.1. Implement the solutions for "Low Coupling Efficiency". 2. After the coupling step, perform a capping step with acetic anhydride (B1165640) to block any unreacted amino groups and prevent the formation of deletion peptides.
Racemization of (R)-3-cyclobutylalanine 1. Prolonged exposure to activating conditions. 2. Use of a strong base. 3. Elevated reaction temperature.1. Minimize pre-activation time.[1] 2. Use an additive like HOAt or Oxyma Pure to suppress racemization.[1] 3. Use the weakest effective base for the coupling (e.g., NMM instead of DIPEA). 4. If using elevated temperatures, carefully monitor the reaction time to avoid prolonged heating.
Aggregation of the Peptide Chain The growing peptide chain, particularly if it contains other hydrophobic residues, may aggregate on the resin, hindering further reactions.[7]1. Use a solvent mixture known to reduce aggregation, such as DCM/DMF/NMP. 2. Incorporate backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on a preceding glycine (B1666218) or other suitable residue to disrupt secondary structure formation. 3. Use pseudoproline dipeptides in the sequence if applicable.

Comparison of Coupling Reagents for Hindered Amino Acids

Coupling Reagent Class Advantages Disadvantages
DCC / DIC CarbodiimideInexpensive.Low reactivity for hindered couplings, formation of insoluble urea (B33335) byproduct (DCC).[1][4]
HBTU / TBTU Uronium SaltGood reactivity, stable.Can cause guanidinylation of the N-terminal amine.[5]
HATU / HCTU Uronium SaltHigh reactivity, fast kinetics, low racemization (especially HATU).[4][5]More expensive.
COMU Uronium SaltVery high reactivity, often superior to HATU, good solubility, safer (non-explosive byproducts).[6][8]Higher cost.
PyBOP / PyAOP Phosphonium SaltHigh reactivity, low racemization.[3][5]Can be less stable in solution over time compared to uronium salts.[5]

Experimental Protocols

Protocol 1: Standard HATU-Mediated Coupling for (R)-3-cyclobutylalanine

This protocol is a good starting point for coupling (R)-3-cyclobutylalanine.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-(R)-3-cyclobutylalanine (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

  • Pre-activation: Allow the activation mixture to stand for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue color), the reaction is incomplete.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times).

Protocol 2: Double Coupling Protocol for Incomplete Reactions

If the Kaiser test in Protocol 1 remains positive after 2 hours, a double coupling is recommended.

  • First Coupling: Follow steps 1-7 of Protocol 1.

  • Washing: After the first coupling, wash the resin with DMF (3 times).

  • Second Coupling: Prepare a fresh solution of activated Fmoc-(R)-3-cyclobutylalanine as described in steps 4 and 5 of Protocol 1.

  • Add to Resin: Add the fresh activated amino acid solution to the resin and agitate for another 1-2 hours.

  • Monitoring and Washing: Repeat steps 7 and 8 of Protocol 1.

Visualizations

Peptide_Coupling_Workflow Resin Resin with N-terminal Amine Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash_1 Wash (DMF) Fmoc_Deprotection->Wash_1 Coupling Coupling (Add activated AA to resin) Wash_1->Coupling Wash_2 Wash (DMF, DCM) Coupling->Wash_2 AA_Activation Amino Acid Activation (AA + Coupling Reagent + Base) AA_Activation->Coupling Pre-activation (1-5 min) Next_Cycle Proceed to Next Cycle Wash_2->Next_Cycle

Caption: General workflow for a single amino acid coupling cycle in solid-phase peptide synthesis.

Troubleshooting_Logic Start Start Coupling of (R)-3-cyclobutylalanine Kaiser_Test Perform Kaiser Test Start->Kaiser_Test Result Negative? Kaiser_Test->Result Complete Coupling Complete Result->Complete Yes Incomplete Incomplete Coupling Result->Incomplete No Troubleshoot Troubleshooting Options Incomplete->Troubleshoot Double_Couple Double Couple Troubleshoot->Double_Couple Change_Reagent Use Stronger Reagent (e.g., COMU) Troubleshoot->Change_Reagent Increase_Temp Increase Temperature Troubleshoot->Increase_Temp

Caption: A decision-making workflow for troubleshooting incomplete peptide coupling reactions.

References

Technical Support Center: Resolving Enantiomers of 2-Amino-3-cyclobutylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of 2-Amino-3-cyclobutylpropanoic acid (also known as cyclobutylalanine).

Disclaimer: Detailed experimental data for the resolution of 2-Amino-3-cyclobutylpropanoic acid is limited in publicly available literature. The following protocols and data are based on established principles of chiral resolution for analogous amino acids and should be considered as starting points for method development and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving the enantiomers of 2-Amino-3-cyclobutylpropanoic acid?

A1: The most common methods for resolving racemic amino acids like 2-Amino-3-cyclobutylpropanoic acid are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[1][2][3]

  • Enzymatic Resolution: This method utilizes enzymes, such as lipases or acylases, that selectively catalyze a reaction with one enantiomer of a derivatized amino acid, allowing for the separation of the reacted and unreacted enantiomers.[4][5][6]

  • Chiral Chromatography (HPLC): This analytical and preparative technique uses a chiral stationary phase (CSP) to separate the enantiomers based on their differential interactions with the CSP.[7][8][9]

Q2: How do I choose the best resolution method for my application?

A2: The choice of method depends on several factors:

  • Scale: Diastereomeric salt crystallization is often preferred for large-scale resolutions due to its cost-effectiveness.

  • Purity Requirements: Chiral HPLC can achieve very high enantiomeric purity and is excellent for analytical purposes and small-scale preparations.

  • Availability of Starting Materials: Enzymatic resolution requires a suitable derivatized substrate and a specific enzyme.

  • Development Time: Asymmetric synthesis, which produces a single enantiomer from the start, can be an alternative to resolution and may be more efficient in the long run, though it may require more initial development.[2]

Q3: What is a chiral resolving agent and which one should I use for 2-Amino-3-cyclobutylpropanoic acid?

A3: A chiral resolving agent is an enantiomerically pure compound that reacts with a racemate to form a mixture of diastereomers. For resolving a racemic amino acid (which is amphoteric but can act as a base), a chiral acid is typically used. Common choices include:

  • (R)-(-)-Mandelic acid or (S)-(+)-Mandelic acid

  • Derivatives of tartaric acid, such as Di-p-toluoyl-L-tartaric acid or Di-O-benzoyl-L-tartaric acid

  • (1R)-(-)-10-Camphorsulfonic acid or (1S)-(+)-10-Camphorsulfonic acid

The optimal resolving agent and solvent system must be determined empirically through screening experiments.[2]

Troubleshooting Guides

Diastereomeric Salt Crystallization

Q: My diastereomeric salts are not crystallizing. What should I do?

A:

  • Increase Concentration: The solution may be too dilute. Try carefully evaporating some of the solvent.

  • Change Solvent: The diastereomeric salts may be too soluble in the current solvent. Experiment with different solvents or solvent mixtures to find one where the salts have lower solubility.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal if one is available.

  • Lower Temperature: Cool the solution slowly to a lower temperature to decrease solubility.

Q: I am getting low diastereomeric excess (d.e.) in my crystals. How can I improve it?

A:

  • Recrystallization: Perform one or more recrystallizations of the diastereomeric salt. This is a common method to enrich the less soluble diastereomer.

  • Optimize Solvent: The choice of solvent is crucial. A solvent that maximizes the solubility difference between the two diastereomers will yield higher d.e.

  • Slow Cooling: Allow the solution to cool slowly to promote the formation of well-ordered crystals of the less soluble diastereomer. Rapid cooling can trap the more soluble diastereomer in the crystal lattice.

Enzymatic Resolution

Q: The enzyme is not showing any activity or selectivity. What could be the problem?

A:

  • Incorrect Substrate: Ensure the amino acid is appropriately derivatized (e.g., as an ester or N-acyl derivative) for the chosen enzyme. Lipases typically act on esters, while acylases act on N-acyl groups.

  • Enzyme Denaturation: Check the reaction conditions. Extreme pH, temperature, or the presence of certain organic solvents can denature the enzyme.

  • Enzyme Inhibition: The substrate or product may be inhibiting the enzyme at the concentrations used. Try varying the substrate concentration.

  • Wrong Enzyme: Not all enzymes will be effective. It may be necessary to screen a variety of lipases or acylases to find one with good activity and enantioselectivity for your specific substrate.

Q: The reaction is very slow. How can I increase the rate?

A:

  • Optimize Temperature: Enzyme activity is temperature-dependent. Determine the optimal temperature for the chosen enzyme.

  • Increase Enzyme Concentration: Adding more enzyme will generally increase the reaction rate.

  • pH Optimization: Ensure the pH of the reaction medium is optimal for the enzyme's activity.

  • Agitation: Proper mixing is important to ensure good contact between the substrate and the immobilized or soluble enzyme.

Chiral HPLC Analysis

Q: I am not seeing any separation of the enantiomers. What should I try?

A:

  • Select the Right Chiral Stationary Phase (CSP): For underivatized amino acids, macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin or Vancomycin-based columns) are often effective.[9] Polysaccharide-based CSPs may require derivatization of the amino acid.

  • Optimize the Mobile Phase:

    • Solvent Composition: Vary the ratio of organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile) to the aqueous or non-polar phase.

    • Additives: For amino acids, adding small amounts of an acid (e.g., acetic acid, trifluoroacetic acid) and a base (e.g., triethylamine, diethylamine) to the mobile phase can significantly improve peak shape and resolution.

  • Adjust Temperature: Column temperature can affect enantioselectivity. Try running the separation at different temperatures (e.g., 10°C, 25°C, 40°C).

Q: The peaks are broad or tailing. How can I improve the peak shape?

A:

  • Adjust Mobile Phase Additives: As mentioned above, acidic and basic additives can improve the peak shape for ionizable compounds like amino acids.

  • Lower the Flow Rate: A lower flow rate can sometimes lead to sharper peaks and better resolution.

  • Check for Column Overload: Injecting too much sample can lead to broad peaks. Try injecting a smaller volume or a more dilute sample.

  • Ensure Sample is Dissolved in Mobile Phase: If possible, dissolve your sample in the initial mobile phase to prevent peak distortion.

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization

This protocol is a general guideline and should be optimized for 2-Amino-3-cyclobutylpropanoic acid.

  • Salt Formation:

    • Dissolve one equivalent of racemic 2-Amino-3-cyclobutylpropanoic acid in a suitable solvent (e.g., methanol, ethanol, or an aqueous mixture).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., (R)-(-)-Mandelic acid) in the same solvent.

    • Slowly add the resolving agent solution to the amino acid solution with stirring.

  • Crystallization:

    • Allow the solution to stand at room temperature. If no crystals form, slowly cool the solution in an ice bath or refrigerator.

    • If crystallization is still not observed, try concentrating the solution by slow evaporation of the solvent.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals. This is the first crop, enriched in one diastereomer.

    • To improve purity, the crystals can be recrystallized from a fresh portion of the solvent.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Adjust the pH to be basic (e.g., pH > 10) with a base like NaOH to liberate the free amino acid from an acidic resolving agent.

    • Isolate the enantiomerically enriched amino acid. This may involve extraction into an organic solvent if the amino acid is derivatized, or using ion-exchange chromatography.

  • Analysis:

    • Determine the diastereomeric excess of the salt and the enantiomeric excess of the final product using chiral HPLC or by measuring the specific rotation.

Protocol 2: Enzymatic Kinetic Resolution (Lipase-Catalyzed)

This protocol assumes the use of a lipase (B570770) to resolve an ester derivative of the amino acid.

  • Substrate Preparation: Synthesize the methyl or ethyl ester of racemic 2-Amino-3-cyclobutylpropanoic acid using standard methods (e.g., reaction with methanol/thionyl chloride).

  • Enzymatic Reaction:

    • Dissolve the racemic amino acid ester in a suitable organic solvent (e.g., toluene, hexane, or a phosphate (B84403) buffer/organic co-solvent system).

    • Add an immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B).

    • Add water (typically 1-2 equivalents) to facilitate the hydrolysis.

    • Stir the mixture at a controlled temperature (e.g., 30-50 °C).

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking small aliquots and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining ester and the formed acid.

    • Stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted ester and the product acid.

  • Work-up and Separation:

    • Filter off the immobilized enzyme (it can often be washed and reused).

    • Separate the resulting carboxylic acid from the unreacted ester. This can typically be achieved by an acid-base extraction.

  • Hydrolysis of the Remaining Ester:

    • The unreacted, enantiomerically enriched ester can be hydrolyzed (e.g., using aqueous HCl or NaOH) to obtain the other enantiomer of the amino acid.

  • Analysis:

    • Determine the enantiomeric excess of both the hydrolyzed product and the remaining ester using chiral HPLC.

Quantitative Data Summary

The following tables present illustrative data for the resolution of 2-Amino-3-cyclobutylpropanoic acid. Note: These are example values and actual results will vary depending on the specific experimental conditions.

Table 1: Example Data for Diastereomeric Salt Crystallization

Resolving AgentSolventCropYield (%)Diastereomeric Excess (d.e.) (%)
(R)-(-)-Mandelic AcidEthanol13585
(R)-(-)-Mandelic AcidEthanol2 (Recrystallized)28>98
Di-p-toluoyl-L-tartaric AcidMethanol14090
Di-p-toluoyl-L-tartaric AcidMethanol2 (Recrystallized)32>99

Table 2: Example Data for Enzymatic Kinetic Resolution

EnzymeSubstrateConversion (%)e.e. of Product (Acid) (%)e.e. of Substrate (Ester) (%)
Novozym 435Methyl Ester50>99>99
Pseudomonas cepacia LipaseEthyl Ester489592

Table 3: Example Chiral HPLC Method Parameters

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)k1' (Enantiomer 1)k2' (Enantiomer 2)Separation Factor (α)Resolution (Rs)
Teicoplanin-based80:20 Methanol:Water + 0.1% TFA1.0252.53.01.202.1
Vancomycin-based90:10 Acetonitrile:Water + 0.1% DEA0.8303.24.11.282.5

Visualizations

Diastereomeric_Salt_Crystallization racemate Racemic 2-Amino-3- cyclobutylpropanoic Acid salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R)-Mandelic Acid) resolving_agent->salt_formation solvent Solvent solvent->salt_formation diastereomers Mixture of Diastereomeric Salts ((R)-Acid-(R)-Base & (S)-Acid-(R)-Base) salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (Crystals) crystallization->less_soluble Precipitates more_soluble More Soluble Diastereomer (in Mother Liquor) crystallization->more_soluble Stays in solution liberation1 Liberation of Enantiomer (Base/Acid Treatment) less_soluble->liberation1 liberation2 Liberation of Enantiomer (Base/Acid Treatment) more_soluble->liberation2 enantiomer1 Enantiomer 1 liberation1->enantiomer1 enantiomer2 Enantiomer 2 liberation2->enantiomer2

Caption: Workflow for Diastereomeric Salt Crystallization.

Enzymatic_Kinetic_Resolution racemic_ester Racemic Ester of 2-Amino-3- cyclobutylpropanoic Acid (R-Ester & S-Ester) reaction Enzymatic Hydrolysis (Kinetic Resolution) racemic_ester->reaction enzyme Enzyme (e.g., Lipase) + Water enzyme->reaction mixture Mixture at ~50% Conversion reaction->mixture separation Separation (e.g., Acid-Base Extraction) mixture->separation unreacted_ester Unreacted Ester (e.g., R-Ester) separation->unreacted_ester product_acid Product Acid (e.g., S-Acid) separation->product_acid hydrolysis Chemical Hydrolysis unreacted_ester->hydrolysis enantiomer2 Enantiomer 2 (e.g., S-Amino Acid) product_acid->enantiomer2 enantiomer1 Enantiomer 1 (e.g., R-Amino Acid) hydrolysis->enantiomer1

Caption: Workflow for Enzymatic Kinetic Resolution.

References

Technical Support Center: HPLC Analysis of (R)-2-Amino-3-cyclobutylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of (R)-2-Amino-3-cyclobutylpropanoic acid.

Troubleshooting Guides & FAQs

This section addresses specific issues in a question-and-answer format to help you resolve common problems in your experiments.

Question: What are the common causes of peak tailing for this compound?

Answer:

Peak tailing, where the peak asymmetry results in a drawn-out tail, is a frequent issue in the HPLC analysis of polar compounds like amino acids. The primary causes include:

  • Secondary Interactions: Unwanted interactions between the basic amino group of your analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase are a major contributor to peak tailing.[1][2][3] These interactions can be more pronounced if the mobile phase pH is not optimized.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a broadened and tailing peak.[2][3][4]

  • Column Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[3][5] A void at the column inlet can also cause tailing.[5]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and unionized forms, leading to peak distortion.[1][6][7][8]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[1][4]

Question: My peaks are fronting. What could be the cause and how can I fix it?

Answer:

Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is often caused by:

  • Sample Overload: Injecting too high a concentration of the analyte is a common cause of fronting.[2][9][10] Try reducing the injection volume or diluting your sample.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[11][12] It is best to dissolve your sample in the initial mobile phase.

  • Column Collapse: A physical collapse of the column packing material can create a void at the inlet, leading to peak fronting.[9][13] This is a less common issue with modern, well-packed columns but can occur due to physical shock or extreme pressure changes.

  • Poor Column Packing: An improperly packed column can lead to an uneven flow path and result in distorted peaks, including fronting.[12]

Question: How does the mobile phase pH affect the peak shape of my amino acid?

Answer:

The pH of the mobile phase is a critical parameter in the HPLC analysis of ionizable compounds like this compound.

  • Analyte Ionization: The pH of the mobile phase determines the ionization state of the amino and carboxylic acid functional groups. For basic compounds, a lower pH (around 2-3) will protonate residual silanol groups on the column, minimizing unwanted secondary interactions and reducing peak tailing.[5] For acidic compounds, a pH below the pKa is generally recommended.[5]

  • Peak Shape and Retention: Operating at a pH close to the analyte's pKa can lead to the co-existence of both ionized and non-ionized forms, resulting in split or broadened peaks.[6][7][8] Controlling the pH helps ensure a single, consistent form of the analyte interacts with the stationary phase, leading to sharp, symmetrical peaks.

Question: What type of HPLC column is best for analyzing this compound?

Answer:

The choice of HPLC column is crucial for achieving good separation and peak shape. For amino acid analysis, common choices include:

  • Reversed-Phase (RP) Columns (e.g., C18, C8): These are widely used for the analysis of derivatized amino acids.[14][15] To minimize tailing of basic amino acids, it is important to use end-capped columns or those with a polar-embedded phase.[1][5]

  • Ion-Exchange Columns: These columns separate molecules based on their net charge and are a classical technique for amino acid analysis.[14][16]

  • HILIC (Hydrophilic Interaction Liquid Chromatography) Columns: HILIC is well-suited for the separation of polar compounds like underivatized amino acids.[15][17]

Question: What are the key considerations for sample preparation for the HPLC analysis of this amino acid?

Answer:

Proper sample preparation is essential to avoid contaminating the column and to ensure accurate results. Key steps include:

  • Filtration: Always filter your samples through a 0.22 µm or 0.45 µm filter to remove any particulate matter that could clog the column.

  • Solvent Compatibility: Dissolve your sample in a solvent that is compatible with the mobile phase, ideally the initial mobile phase itself, to prevent peak distortion.[4]

  • Derivatization: Since many amino acids lack a strong UV chromophore, derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or dansyl chloride is often necessary for UV or fluorescence detection.[18][19]

  • Removal of Interferences: For complex matrices, sample cleanup steps like solid-phase extraction (SPE) or protein precipitation may be necessary to remove interfering substances.[20][21]

Data Presentation

The following table summarizes general HPLC parameters that can be used as a starting point for method development for the analysis of this compound.

ParameterRecommended Range/ConditionRationale
Column Type Reversed-Phase C18 (end-capped) or HILICC18 is suitable for derivatized amino acids, while HILIC is good for underivatized polar compounds. End-capping on C18 minimizes silanol interactions.
Mobile Phase pH 2.5 - 3.5 (for RP) or as per HILIC column recommendationLower pH protonates silanols on RP columns, reducing peak tailing for basic compounds.
Buffer 10-50 mM Phosphate or AcetateMaintains a stable pH to ensure consistent ionization and retention.
Organic Modifier Acetonitrile or MethanolUsed to control the elution strength of the mobile phase.
Flow Rate 0.8 - 1.5 mL/min (for standard 4.6 mm ID columns)A typical flow rate to ensure good separation efficiency without excessive backpressure.
Column Temperature 30 - 40 °CElevated temperature can improve peak shape and reduce viscosity, but should be kept within the column's stable range.
Injection Volume 5 - 20 µLShould be minimized to prevent column overload and peak distortion.
Sample Concentration Low (e.g., < 1 mg/mL)High concentrations can lead to peak fronting or tailing due to column overload.

Experimental Protocols

A detailed experimental protocol requires specific information about the available instrumentation and desired detection method. However, a general workflow is provided below.

General Experimental Workflow for HPLC Analysis:

  • Mobile Phase Preparation:

    • Prepare the aqueous buffer (e.g., 25 mM sodium phosphate).

    • Adjust the pH to the desired value (e.g., 3.0) using an appropriate acid (e.g., phosphoric acid).

    • Filter the buffer through a 0.22 µm membrane filter.

    • Prepare the organic mobile phase (e.g., HPLC-grade acetonitrile).

    • Degas both mobile phase components before use.

  • Sample Preparation:

    • Accurately weigh a small amount of this compound standard.

    • Dissolve the standard in the initial mobile phase composition to a known concentration.

    • If necessary, perform a derivatization step according to a validated procedure.

    • Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC System Setup:

    • Install the appropriate column (e.g., C18, 4.6 x 150 mm, 5 µm).

    • Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Set the flow rate, column temperature, and detector wavelength.

  • Analysis:

    • Inject a blank (initial mobile phase) to ensure the system is clean.

    • Inject the prepared standard solution.

    • Acquire the chromatogram and analyze the peak shape, retention time, and area.

Mandatory Visualization

The following diagram illustrates a logical troubleshooting workflow for addressing poor peak shape in HPLC.

TroubleshootingWorkflow cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_broad Broad/Split Peaks start Poor Peak Shape Observed tailing Is the peak tailing? start->tailing fronting Is the peak fronting? start->fronting broad Are peaks broad or split? start->broad check_ph_tailing Check Mobile Phase pH (Is it too high?) tailing->check_ph_tailing Yes check_overload_tailing Check for Overload (Reduce concentration/volume) check_ph_tailing->check_overload_tailing check_column_tailing Check Column Condition (Flush, regenerate, or replace) check_overload_tailing->check_column_tailing check_ecv_tailing Check Extra-Column Volume (Use shorter/narrower tubing) check_column_tailing->check_ecv_tailing check_overload_fronting Check for Overload (Reduce concentration/volume) fronting->check_overload_fronting Yes check_solvent_fronting Check Sample Solvent (Match with mobile phase) check_overload_fronting->check_solvent_fronting check_column_fronting Check Column Condition (Inspect for voids/collapse) check_solvent_fronting->check_column_fronting end_node Symmetrical Peak Achieved check_column_fronting->end_node check_ph_broad Check Mobile Phase pH (Is it near analyte pKa?) broad->check_ph_broad Yes check_temp_broad Check Column Temperature (Is it stable and optimal?) check_ph_broad->check_temp_broad check_flow_broad Check Flow Rate (Is it too low?) check_temp_broad->check_flow_broad check_connections_broad Check for Leaks/Loose Fittings check_flow_broad->check_connections_broad check_connections_broad->end_node ecv_tailing ecv_tailing ecv_tailing->end_node

Caption: Troubleshooting workflow for poor HPLC peak shape.

References

Technical Support Center: Enhancing the Bioavailability of (R)-2-Amino-3-cyclobutylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of (R)-2-Amino-3-cyclobutylpropanoic acid derivatives. The focus is on strategies to improve the biological availability of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative demonstrates high potency in in-vitro assays but shows poor efficacy in animal models. What is the likely cause?

A1: A common reason for the discrepancy between in-vitro potency and in-vivo efficacy is poor oral bioavailability. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to reach systemic circulation.[1] Low aqueous solubility and/or poor membrane permeability are primary factors that can lead to low bioavailability. It is essential to evaluate the physicochemical properties of your derivative, such as its solubility and permeability, to diagnose the issue.

Q2: What are the initial strategies to consider for improving the bioavailability of a poorly soluble this compound derivative?

A2: The initial focus should be on enhancing the compound's solubility and dissolution rate.[1][2][3] Key preliminary strategies include:

  • Salt Formation: For ionizable compounds, forming a salt is often an effective method to increase solubility and dissolution rates.[2]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the drug particles, leading to enhanced dissolution.[3]

  • Formulation with Solubilizing Excipients: Utilizing co-solvents, surfactants, or complexing agents like cyclodextrins can improve the solubility of the compound in the gastrointestinal tract.[2][4]

Q3: Can chemical modification of my this compound derivative improve its bioavailability?

A3: Yes, a prodrug approach can be a viable strategy. This involves chemically modifying the parent drug into a more permeable or soluble form that, once absorbed, converts back to the active compound. For amino acid derivatives, this could involve creating ester or amide prodrugs to enhance lipophilicity and membrane permeability.[5]

Q4: What are the key in-vitro assays to assess the potential bioavailability of my compound?

A4: Several in-vitro models can provide predictive data on oral bioavailability:[6]

  • Solubility Studies: Assessing the solubility of the compound in buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) is a fundamental first step.[6]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay predicts passive transcellular permeability.[6]

  • Caco-2 Cell Permeability Assay: This model uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It can provide information on both passive and active transport mechanisms.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Low in-vivo exposure despite good in-vitro permeability. High first-pass metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.Investigate metabolic stability: Use liver microsomes or hepatocytes to assess the metabolic rate. If metabolism is high, consider co-administration with a CYP450 inhibitor (in preclinical studies) or structural modifications to block metabolic sites.[4][7]
Compound precipitates out of the formulation upon storage or dilution. Supersaturation and instability: The concentration in the formulation may exceed its thermodynamic solubility.Optimize the formulation: Reduce the drug concentration, or add precipitation inhibitors such as polymers (e.g., HPMC, PVP).[1] For pH-sensitive compounds, use buffers to maintain an optimal pH.[1]
High variability in pharmacokinetic data between subjects. Food effects: The presence or absence of food can significantly impact the absorption of some drugs.Standardize feeding protocols: Conduct studies in both fasted and fed states to assess the impact of food on absorption.[1]
Poor absorption of a peptide-like derivative. Enzymatic degradation and low permeability: Peptides and their derivatives can be degraded by proteases in the GI tract and often have poor permeability.Employ permeation enhancers or enzyme inhibitors: Formulation strategies can include the use of absorption enhancers or protease inhibitors.[8][9][10][11] Encapsulation in nanoparticles or liposomes can also protect the compound from degradation and enhance absorption.[4]

Experimental Protocols

Protocol 1: In-Vitro Solubility Assessment

Objective: To determine the thermodynamic solubility of the this compound derivative at different physiologically relevant pH values.

Methodology:

  • Prepare buffer solutions at pH 1.2, 4.5, and 6.8.

  • Add an excess amount of the test compound to a fixed volume of each buffer solution in separate vials.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 37°C) for 24-48 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of the this compound derivative.

Methodology:

  • Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture until a confluent monolayer is formed.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare a solution of the test compound in a transport buffer.

  • Add the compound solution to the apical (A) side of the transwell and fresh transport buffer to the basolateral (B) side.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points, collect samples from the basolateral side and replace with fresh buffer.

  • To assess efflux, add the compound to the basolateral side and sample from the apical side.

  • Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral and basolateral-to-apical transport.

Visualizations

experimental_workflow Bioavailability Assessment Workflow cluster_invitro In-Vitro Assessment cluster_formulation Formulation Development cluster_invivo In-Vivo Studies solubility Solubility Assays (pH 1.2, 4.5, 6.8) permeability Permeability Assays (PAMPA, Caco-2) solubility->permeability metabolism Metabolic Stability (Microsomes, Hepatocytes) permeability->metabolism formulation Formulation Strategies (Solubilization, Particle Size Reduction) metabolism->formulation pk_studies Pharmacokinetic Studies (Animal Models) formulation->pk_studies bioavailability Determine Bioavailability (AUC, Cmax, Tmax) pk_studies->bioavailability

Caption: Workflow for assessing and improving the bioavailability of a drug candidate.

troubleshooting_logic Troubleshooting Low Bioavailability start Low In-Vivo Efficacy check_solubility Assess Solubility start->check_solubility check_permeability Assess Permeability check_solubility->check_permeability Good improve_solubility Improve Solubility (Formulation, Particle Size) check_solubility->improve_solubility Poor check_metabolism Assess Metabolism check_permeability->check_metabolism Good improve_permeability Improve Permeability (Prodrug, Enhancers) check_permeability->improve_permeability Poor reduce_metabolism Reduce Metabolism (Structural Modification) check_metabolism->reduce_metabolism High retest Re-evaluate In-Vivo check_metabolism->retest Low improve_solubility->retest improve_permeability->retest reduce_metabolism->retest

Caption: Decision tree for troubleshooting poor in-vivo performance.

References

Validation & Comparative

Comparative Analysis of (R)- and (S)-2-Amino-3-cyclobutylpropanoic Acid: A Data Deficit

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of experimental data directly comparing the biological activities of the enantiomers (R)-2-Amino-3-cyclobutylpropanoic acid and (S)-2-Amino-3-cyclobutylpropanoic acid. While both compounds are cataloged as non-proteinogenic amino acid derivatives, no peer-reviewed studies detailing their pharmacology, receptor binding affinities, or differential effects in biological systems could be identified.

Currently, information on these specific molecules is limited to entries from chemical suppliers, which provide basic physicochemical properties but no comparative biological data. As a result, it is not possible to construct a data-driven comparison guide that meets the core requirements of detailing experimental protocols, presenting quantitative data, or mapping associated signaling pathways.

General Context: The Importance of Stereochemistry in Drug Development

In pharmacology and drug development, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different or even opposing effects. One enantiomer may be therapeutically active, while the other could be inactive, less active, or contribute to undesirable side effects. This principle underscores the importance of studying enantiomers in isolation.

A typical workflow for comparing the biological activity of two enantiomers would involve a series of assays to determine their potency, efficacy, and mechanism of action.

G cluster_0 Synthesis & Separation cluster_1 Biological Evaluation cluster_2 Data Analysis racemic Racemic Synthesis chiral_sep Chiral Separation racemic->chiral_sep e.g., Chiral HPLC r_enantiomer (R)-Enantiomer chiral_sep->r_enantiomer s_enantiomer (S)-Enantiomer chiral_sep->s_enantiomer in_vitro In Vitro Assays (e.g., Receptor Binding) r_enantiomer->in_vitro s_enantiomer->in_vitro cell_based Cell-Based Assays (e.g., Functional Response) in_vitro->cell_based in_vivo In Vivo Models (e.g., Animal Studies) cell_based->in_vivo comparison Comparative Analysis (Potency, Efficacy, Toxicity) in_vivo->comparison

Caption: A generalized workflow for the comparative evaluation of chemical enantiomers.

Hypothetical Experimental Protocols

Without specific data for (R)- and (S)-2-Amino-3-cyclobutylpropanoic acid, we can outline the types of experiments that would be necessary to perform a meaningful comparison.

Receptor Binding Assays

To determine if the compounds interact with specific receptors (e.g., glutamate (B1630785) receptors, given their amino acid structure), competitive binding assays would be performed.

  • Objective: To determine the binding affinity (Ki) of each enantiomer for a panel of relevant receptors.

  • Methodology:

    • Prepare cell membrane homogenates expressing the target receptor.

    • Incubate the membranes with a known radiolabeled ligand for the receptor.

    • Add increasing concentrations of the test compound ((R)- or (S)-enantiomer) to displace the radioligand.

    • After incubation, separate bound from unbound radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the IC50 (concentration of test compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Functional Assays

To determine if the compounds act as agonists, antagonists, or modulators of a target receptor, a functional assay is required.

  • Objective: To measure the functional response (e.g., calcium influx, cAMP production) elicited by each enantiomer.

  • Methodology (Example: Calcium Flux Assay):

    • Culture cells expressing the target G-protein coupled receptor (GPCR).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Add varying concentrations of the test compound ((R)- or (S)-enantiomer) to the cells.

    • Measure the change in intracellular calcium concentration by monitoring fluorescence with a plate reader.

    • Plot the response against the compound concentration to determine the EC50 (concentration for 50% maximal response) for agonists or the IC50 for antagonists.

Data Presentation: A Template for Future Research

Should experimental data become available, it would be summarized for clear comparison.

Table 1: Hypothetical Receptor Binding Affinities (Ki, nM)

Receptor Target (R)-Enantiomer (S)-Enantiomer
Receptor A Data Data
Receptor B Data Data

| Receptor C | Data | Data |

Table 2: Hypothetical Functional Assay Results (EC50, nM)

Assay Type (R)-Enantiomer (S)-Enantiomer
Agonist Activity Data Data

| Antagonist Activity | Data | Data |

Conclusion and Future Outlook

The comparison of this compound and (S)-2-Amino-3-cyclobutylpropanoic acid remains an open area for investigation. There is currently no published data to support a comparative guide on their biological performance. The scientific community would require foundational research, including synthesis, chiral separation, and comprehensive pharmacological profiling, to elucidate the distinct roles these enantiomers may play. Researchers interested in the structure-activity relationships of non-proteinogenic amino acids are encouraged to pursue studies on these and related compounds.

Comparative Analysis of (R)- and (S)-3-Cyclobutylalanine: Elucidating Stereospecific Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct biological profiles of (R)- and (S)-3-cyclobutylalanine enantiomers. This document provides a comparative analysis of their mechanisms of action, receptor binding affinities, and functional activities, supported by experimental data and detailed protocols.

The stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological properties. This guide focuses on the (R)- and (S)-enantiomers of 3-cyclobutylalanine, a non-proteinogenic amino acid, to highlight the importance of chirality in drug design and development. While specific comparative data for these exact enantiomers is not extensively available in the public domain, this guide draws upon established principles of stereopharmacology and data from structurally related compounds to provide a framework for their potential biological differentiation.

Table 1: Hypothetical Comparative Biological Data of (R)- and (S)-3-Cyclobutylalanine
Parameter(R)-3-cyclobutylalanine(S)-3-cyclobutylalanine
Target Receptor e.g., Metabotropic Glutamate Receptor 4 (mGluR4)e.g., Metabotropic Glutamate Receptor 4 (mGluR4)
Binding Affinity (Ki, nM) 50500
Functional Activity (EC50, nM) 25 (Agonist)1000 (Weak Agonist)
Selectivity vs. Other Receptors HighModerate
In Vivo Efficacy (Model System) e.g., Reduction of motor deficits in a Parkinson's disease modele.g., Minimal effect on motor deficits
Observed Side Effects Low incidence of off-target effectsHigher incidence of off-target effects

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of enantiomers. Below are standard protocols that would be employed to generate the data presented in Table 1.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of (R)- and (S)-3-cyclobutylalanine for a target receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., mGluR4)

  • Radioligand specific for the target receptor (e.g., [³H]-L-AP4)

  • (R)-3-cyclobutylalanine and (S)-3-cyclobutylalanine

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 1.25 mM CaCl₂, 1 mM MgCl₂)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds ((R)- and (S)-3-cyclobutylalanine).

  • In a 96-well plate, add the cell membranes, radioligand, and varying concentrations of the test compounds or buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).

  • Incubate the plate at a specified temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (e.g., cAMP Assay for a Gi-coupled Receptor)

Objective: To determine the functional activity (EC50) and efficacy of (R)- and (S)-3-cyclobutylalanine as agonists or antagonists at a Gi-coupled receptor.

Materials:

  • Cells stably expressing the target receptor (e.g., CHO-K1 cells expressing mGluR4)

  • Forskolin (B1673556)

  • (R)-3-cyclobutylalanine and (S)-3-cyclobutylalanine

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture medium and reagents

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with a stimulation buffer.

  • Add serial dilutions of the test compounds ((R)- and (S)-3-cyclobutylalanine).

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

  • Generate dose-response curves and determine the EC50 values (concentration of the compound that produces 50% of the maximal response) using non-linear regression.

  • Efficacy is determined by the maximal response of the compound relative to a known full agonist.

Visualizing Biological Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs.

experimental_workflow cluster_synthesis Enantiomer Preparation cluster_assays Biological Evaluation cluster_analysis Data Analysis start Chiral Synthesis or Resolution R_enantiomer (R)-3-cyclobutylalanine start->R_enantiomer S_enantiomer (S)-3-cyclobutylalanine start->S_enantiomer binding_assay Radioligand Binding Assay (Determine Ki) R_enantiomer->binding_assay functional_assay Functional Assay (Determine EC50, Efficacy) R_enantiomer->functional_assay S_enantiomer->binding_assay S_enantiomer->functional_assay data_analysis Comparative Analysis of Potency and Efficacy binding_assay->data_analysis functional_assay->data_analysis conclusion Determine Stereospecific Activity data_analysis->conclusion

Caption: Experimental workflow for comparing the biological activity of (R)- and (S)-3-cyclobutylalanine.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling receptor Gi-coupled Receptor (e.g., mGluR4) adenylyl_cyclase Adenylyl Cyclase receptor->adenylyl_cyclase Inhibition cAMP cAMP adenylyl_cyclase->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation cellular_response Cellular Response PKA->cellular_response Phosphorylation of target proteins ligand (R)- or (S)-3-cyclobutylalanine ligand->receptor Binding

Comparative Guide to the Validation of Analytical Methods for (R)-2-Amino-3-cyclobutylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantitative determination and chiral purity assessment of (R)-2-Amino-3-cyclobutylpropanoic acid, a non-proteinogenic amino acid. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and performance data for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

Introduction to Analytical Challenges

The analysis of this compound presents two primary challenges: its polar nature and its chirality. An effective analytical method must be able to quantify the analyte accurately and precisely, while also being able to distinguish and quantify its (S)-enantiomer. The choice of analytical technique often depends on the sample matrix, required sensitivity, and available instrumentation.

Method Comparison

The following sections detail the principles, advantages, and disadvantages of HPLC, GC, and CE for the analysis of this compound. A summary of typical validation parameters is presented in the tables below.

HPLC is a versatile and widely used technique for the analysis of amino acids. For chiral separations, two main approaches are employed: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral reagent.

Experimental Protocol (Direct Chiral HPLC):

  • Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particle size.[1]

  • Mobile Phase: A simple, LC-MS compatible mobile phase can be used, for example, a mixture of water, methanol, and a small amount of formic acid. The exact ratio should be optimized to achieve the best resolution.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm or Mass Spectrometry (MS).

  • Sample Preparation: Dissolve the sample in the mobile phase. No derivatization is required for this direct method.[1]

Table 1: HPLC Method Validation Parameters

Parameter Typical Performance
Linearity (R²) > 0.999[2]
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) ng/mL range

| Limit of Quantitation (LOQ) | ng/mL to µg/mL range[3] |

GC offers high resolution and sensitivity but requires the amino acid to be derivatized to increase its volatility.[4][5] GC-MS is a powerful tool for both quantification and structural confirmation.[6][7]

Experimental Protocol (GC-MS with Derivatization):

  • Derivatization: A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[4][5] The reaction typically involves heating the dried sample with the reagent.[5]

  • Column: A chiral GC column, such as one based on a cyclodextrin (B1172386) derivative, is required for enantiomeric separation.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An optimized temperature gradient is used to separate the derivatized amino acid from other components.

  • Injection: Split/splitless inlet.

  • Detection: Mass Spectrometry (MS) in either full scan or selected ion monitoring (SIM) mode.

Table 2: GC-MS Method Validation Parameters

Parameter Typical Performance
Linearity (R²) > 0.99
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Limit of Detection (LOD) pg range[7]

| Limit of Quantitation (LOQ) | pg to ng range[7] |

CE is a high-efficiency separation technique that requires minimal sample volume.[8] Chiral separations are achieved by adding a chiral selector to the background electrolyte (BGE).[8][9][10]

Experimental Protocol (Chiral CE):

  • Capillary: Fused-silica capillary, typically 50 µm I.D. and 40-60 cm in length.

  • Background Electrolyte (BGE): A buffer at a specific pH containing a chiral selector. Cyclodextrins (e.g., γ-cyclodextrin) are commonly used chiral selectors for amino acids.[9]

  • Voltage: 15-30 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection is common. For higher sensitivity, laser-induced fluorescence (LIF) can be used after derivatization with a fluorescent tag.[8]

Table 3: CE Method Validation Parameters

Parameter Typical Performance
Linearity (R²) > 0.99
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 5%
Limit of Detection (LOD) µM range[7]

| Limit of Quantitation (LOQ) | µM range[7] |

Visualizations

The following diagrams illustrate the general workflow for analytical method validation and the principle of chiral separation.

G cluster_0 Method Development cluster_1 Method Validation Selectivity/Specificity Selectivity/Specificity Linearity Linearity System Suitability System Suitability Accuracy Accuracy Precision (Repeatability & Intermediate) Precision (Repeatability & Intermediate) Limit of Detection (LOD) Limit of Detection (LOD) Limit of Quantitation (LOQ) Limit of Quantitation (LOQ) Robustness Robustness Method Development Method Development Method Validation Method Validation G cluster_0 Chiral Selector (e.g., Cyclodextrin) cluster_1 Enantiomers cluster_2 Diastereomeric Complexes CS CS R_CS [(R)-CS] S_CS [(S)-CS] R (R)-enantiomer R->R_CS Forms less stable complex S (S)-enantiomer S->S_CS Forms more stable complex

References

Comparative Analysis of Cyclobutyl, Cyclopentyl, and Cyclohexyl Alanines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of cyclobutyl, cyclopentyl, and cyclohexyl alanines reveals their significant potential in enhancing the therapeutic profiles of peptide-based drugs. These non-proteinogenic amino acids, characterized by their cycloalkyl side chains, offer unique steric and lipophilic properties that can be leveraged to improve peptide stability, receptor binding affinity, and pharmacokinetic characteristics. This guide provides a comparative overview of these alanine (B10760859) analogues, supported by experimental data and detailed protocols for researchers in drug development.

The incorporation of unnatural amino acids is a key strategy in medicinal chemistry to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. Cycloalkyl alanines, specifically those with cyclobutyl, cyclopentyl, and cyclohexyl moieties, have emerged as valuable tools for modulating the conformational properties and biological activity of peptides. The size and nature of the cycloalkyl ring play a crucial role in dictating these effects.

Physicochemical Properties: A Comparative Overview

PropertyCyclobutyl AlanineCyclopentyl AlanineCyclohexyl Alanine
Molecular Weight ( g/mol ) ~143.19~157.22171.24[1]
Predicted LogP LowerIntermediateHigher
Steric Hindrance ModerateIncreasedSignificant
Conformational Rigidity HighModerateLower (due to chair/boat conformations)

Note: Predicted LogP values are based on the increasing number of carbon atoms in the cycloalkyl ring, which generally correlates with increased lipophilicity. Experimental determination is recommended for precise values.

Impact on Peptide Properties and Biological Activity

The introduction of cycloalkyl alanines into a peptide sequence can profoundly impact its structure-activity relationship (SAR). The steric bulk of the cycloalkyl group can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation that enhances receptor binding.

Enhanced Receptor Binding Affinity

A notable example of the differential effects of cycloalkyl alanines on receptor binding was observed in a study on peptide binders for the menin protein. The substitution of an amino acid with cyclobutyl alanine or cyclohexyl alanine at a specific position resulted in a significant increase in binding affinity. The apparent dissociation constants (KD) for the peptides containing cyclobutyl alanine and cyclohexyl alanine were 34 nM and 40 nM, respectively, representing a more than 100-fold improvement over the original peptide's KD of 3800 nM[2]. This demonstrates that even a subtle change in the size of the cycloalkyl ring can have a dramatic impact on biological activity.

Improved Metabolic Stability and Pharmacokinetics

Peptides are often susceptible to rapid degradation by proteases in the body. The steric hindrance provided by the bulky cycloalkyl side chains can shield the adjacent peptide bonds from enzymatic cleavage, thereby enhancing the metabolic stability of the peptide.

Studies on apelin-17 analogues have shown that the incorporation of cyclohexylalanine can lead to a significant increase in plasma half-life, with some analogues showing up to a 340-fold improvement compared to the native peptide[3]. This enhanced stability is crucial for developing peptide therapeutics with improved pharmacokinetic profiles, allowing for less frequent dosing. While direct comparative pharmacokinetic data for cyclobutyl and cyclopentyl alanines are limited, it is reasonable to infer that their bulk also contributes to increased metabolic stability, with the effect likely correlating with the size of the cycloalkyl ring.

Experimental Protocols

To aid researchers in the comparative analysis of these cycloalkyl alanines, detailed methodologies for key experiments are provided below.

Synthesis of Fmoc-Protected Cycloalkyl Alanines

The synthesis of peptides incorporating these unnatural amino acids typically utilizes solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) protecting group chemistry.

General Protocol for Fmoc-Amino Acid Synthesis:

  • Dissolve the desired cycloalkyl alanine in a 10% aqueous sodium carbonate solution.

  • Cool the solution in an ice bath.

  • Slowly add a solution of Fmoc-Cl in dioxane dropwise while stirring.

  • Continue stirring at room temperature for several hours.

  • Work up the reaction mixture by separating the aqueous phase, washing with ether, acidifying with HCl, and extracting the product with ethyl acetate.

  • The crude product can be purified by recrystallization[4][5].

A detailed protocol for the synthesis of Fmoc-N-methylated amino acids using 2-chlorotrityl chloride (2-CTC) resin has also been described, which can be adapted for these cycloalkyl alanines[6][7].

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of peptides containing cycloalkyl alanines to degradation by liver enzymes.

Protocol using Liver Microsomes:

  • Prepare an incubation mixture containing the test peptide (at a final concentration of 1 µM), liver microsomes (e.g., 0.5 mg/mL protein), and necessary cofactors (e.g., NADPH, UDPGA, MgCl2).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 10, 20, 30 minutes), withdraw aliquots and quench the reaction with a suitable solvent (e.g., acetonitrile).

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent peptide.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of the peptide[8].

Competitive Radioligand Binding Assay for GPCRs

This assay is used to determine the binding affinity of peptides containing cycloalkyl alanines to a specific G protein-coupled receptor (GPCR).

Protocol:

  • Prepare cell membranes from cells overexpressing the target GPCR.

  • In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled ligand known to bind to the receptor, and varying concentrations of the unlabeled test peptide.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through a filter mat.

  • Quantify the radioactivity retained on the filter using a scintillation counter.

  • Determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation[4][9][10][11][12].

GPCR Functional Assays

Functional assays measure the cellular response following receptor activation by a ligand.

cAMP Assay (for Gs or Gi-coupled GPCRs):

  • Plate cells expressing the target GPCR in a suitable assay plate.

  • Stimulate the cells with varying concentrations of the test peptide.

  • After incubation, lyse the cells and measure the intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels using a commercially available kit (e.g., HTRF, FRET, or ELISA-based)[2][5].

  • Generate a dose-response curve to determine the EC50 (effective concentration for 50% of maximal response).

Calcium Flux Assay (for Gq-coupled GPCRs):

  • Load cells expressing the target GPCR with a calcium-sensitive fluorescent dye.

  • Add varying concentrations of the test peptide to the cells.

  • Measure the transient increase in intracellular calcium concentration using a fluorescence plate reader (e.g., FLIPR)[13][14].

  • Generate a dose-response curve to determine the EC50.

Signaling Pathway and Experimental Workflow Visualization

experimental_workflow cluster_synthesis Peptide Synthesis cluster_characterization In Vitro Characterization cluster_data Data Analysis cluster_comparison Comparative Analysis s1 Fmoc-Protected Cycloalkyl Alanine Synthesis s2 Solid-Phase Peptide Synthesis (SPPS) s1->s2 c1 Metabolic Stability Assay (Liver Microsomes) s2->c1 c2 Receptor Binding Assay (Competitive Radioligand) s2->c2 c3 Functional Assays (cAMP / Calcium Flux) s2->c3 d1 Determine Half-life (t1/2) & Intrinsic Clearance (CLint) c1->d1 d2 Determine IC50 & Ki c2->d2 d3 Determine EC50 & Efficacy c3->d3 comp Compare Physicochemical Properties, Binding Affinity, Stability, & Function d1->comp d2->comp d3->comp

Figure 1: Experimental workflow for the comparative analysis of cycloalkyl alanines.

gpcr_signaling cluster_cytosol Cytosol Effector Effector Enzyme (Adenylyl Cyclase / PLC) Second_Messenger Second Messenger (cAMP / IP3, DAG) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction G_Protein G_Protein G_Protein->Effector Modulation

Figure 2: Generalized GPCR signaling pathway activated by a peptide ligand.

Conclusion

Cyclobutyl, cyclopentyl, and cyclohexyl alanines represent a valuable class of unnatural amino acids for peptide drug discovery. The choice of a specific cycloalkyl alanine allows for the fine-tuning of a peptide's physicochemical and biological properties. Increasing the ring size generally leads to greater lipophilicity and steric bulk, which can enhance metabolic stability and receptor binding. However, the optimal ring size is target-dependent and requires empirical determination through systematic comparative studies as outlined in this guide. By providing a framework for their synthesis, characterization, and evaluation, this guide aims to facilitate the rational design of next-generation peptide therapeutics with improved efficacy and drug-like properties.

References

Cross-Validation of HPLC and NMR for the Analytical Characterization of (R)-2-Amino-3-cyclobutylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The robust analytical characterization of novel drug candidates is fundamental to the pharmaceutical development process. (R)-2-Amino-3-cyclobutylpropanoic acid, a non-proteinogenic amino acid, presents a unique analytical challenge due to its chiral nature and aliphatic cyclobutyl moiety. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the qualitative and quantitative analysis of this compound. Detailed experimental protocols, comparative data, and a workflow for cross-validation are presented to ensure data integrity and support regulatory submissions.

Executive Summary

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of this compound, particularly for assessing enantiomeric purity. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, on the other hand, offers a primary method for determining the absolute purity and structural confirmation of the compound without the need for a specific reference standard of the analyte. The cross-validation of these two orthogonal methods provides a high degree of confidence in the analytical results.

Data Presentation: HPLC vs. NMR

The following tables summarize the hypothetical, yet representative, quantitative data obtained from the analysis of a sample of this compound using both HPLC and NMR.

Table 1: Chiral HPLC Analysis Data

Parameter(R)-enantiomer(S)-enantiomer
Retention Time (min)8.5410.21
Peak Area (%)99.850.15
Limit of Detection (LOD)0.01%0.01%
Limit of Quantitation (LOQ)0.03%0.03%

Table 2: Quantitative ¹H NMR (qNMR) Analysis Data

ParameterValue
Analyte Signal (Integral)1.00 (α-proton)
Internal Standard Signal (Integral)1.00 (Maleic Acid)
Calculated Purity (w/w %)99.5
Relative Standard Deviation (RSD)0.2%

Table 3: ¹H and ¹³C NMR Spectral Data

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C=O-175.8
α-CH3.65 (t, J = 7.5 Hz)54.2
β-CH₂1.95 (m)34.5
γ-CH2.30 (m)30.1
δ-CH₂1.80 (m)18.7

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This method is designed for the enantiomeric purity determination of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column, such as one based on teicoplanin (e.g., CHIROBIOTIC T).

  • Mobile Phase: A mixture of methanol, ethanol, and aqueous buffer (e.g., ammonium (B1175870) acetate). The exact ratio should be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Quantification: The percentage of each enantiomer is determined by the relative peak area.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol outlines the determination of the absolute purity of this compound.

  • Instrumentation: 500 MHz NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterium oxide (D₂O).

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial. Dissolve in 0.75 mL of D₂O.

  • ¹H NMR Parameters:

    • Pulse sequence with a long relaxation delay (e.g., 30 s) to ensure full signal recovery.

    • Number of scans: 16.

  • Data Processing: Apply Fourier transformation and phase correction. Calibrate the spectrum to the internal standard signal.

  • Purity Calculation: The purity of the analyte is calculated based on the integral ratio of a well-resolved analyte proton signal to a proton signal of the internal standard, taking into account their respective molecular weights and number of protons.

Method Cross-Validation Workflow

The cross-validation of HPLC and NMR data is crucial for ensuring the accuracy and reliability of the analytical characterization. This process involves a systematic comparison of the results obtained from both techniques.

CrossValidationWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Comparison cluster_conclusion Conclusion Sample Single Batch of This compound HPLC Chiral HPLC Analysis (Enantiomeric Purity) Sample->HPLC NMR qNMR Analysis (Absolute Purity & Structure) Sample->NMR Comparison Compare Purity Results HPLC->Comparison NMR->Comparison Validated Validated Analytical Data Comparison->Validated

Caption: Workflow for the cross-validation of HPLC and NMR methods.

Decision Pathway for Method Selection

The choice between HPLC and NMR for a specific analytical task depends on the information required. The following diagram illustrates a decision-making pathway.

DecisionPathway cluster_questions cluster_methods cluster_outcome Start Analytical Goal Question1 Need Enantiomeric Purity? Start->Question1 Question2 Need Absolute Purity/Structure? Start->Question2 UseHPLC Utilize Chiral HPLC Question1->UseHPLC Yes UseNMR Utilize qNMR & 2D NMR Question2->UseNMR Yes Outcome1 Enantiomeric Ratio UseHPLC->Outcome1 Outcome2 Purity & Structural Confirmation UseNMR->Outcome2

Caption: Decision pathway for selecting between HPLC and NMR.

Conclusion

Both HPLC and qNMR are indispensable tools for the comprehensive analysis of this compound. Chiral HPLC is the method of choice for determining enantiomeric purity with high sensitivity.[1][2][3] qNMR provides an accurate and precise determination of absolute purity and unequivocal structural confirmation without the need for an identical reference standard.[4][5][6] By employing a cross-validation strategy, researchers and drug development professionals can ensure the generation of reliable and defensible analytical data, thereby supporting confident decision-making throughout the drug development lifecycle.

References

A Comparative Guide to Enantiomeric Purity Analysis of (R)-2-Amino-3-cyclobutylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric purity is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of analytical methods for assessing the enantiomeric purity of (R)-2-Amino-3-cyclobutylpropanoic acid, a non-proteinogenic amino acid. The comparison is based on established techniques for chiral amino acid analysis, with performance data extrapolated from studies on structurally similar analytes due to the limited availability of specific data for the target compound.

Comparison of Analytical Methods

Three primary methodologies are evaluated for their suitability in determining the enantiomeric excess of this compound:

  • Direct Chiral High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).

  • Indirect Chiral High-Performance Liquid Chromatography (HPLC) following pre-column derivatization with a chiral derivatizing agent.

  • Indirect Chiral Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to form volatile diastereomers.

The following table summarizes the key performance characteristics of these methods.

FeatureDirect Chiral HPLC (CSP)Indirect Chiral HPLC (Derivatization)Indirect Chiral GC-MS (Derivatization)
Principle Enantiomers are separated directly on a chiral stationary phase based on differential transient diastereomeric interactions.Enantiomers are converted into diastereomers using a chiral derivatizing agent, which are then separated on a standard achiral column.Enantiomers are derivatized to form volatile diastereomers, which are then separated on an achiral capillary column and detected by mass spectrometry.
Sample Preparation Minimal, typically just dissolution in a suitable solvent.[1]Involves a chemical reaction to form diastereomers, followed by quenching and dilution.Requires a two-step derivatization (esterification and acylation) to increase volatility, followed by extraction.
Analysis Time Typically 10-30 minutes per sample.Derivatization adds 1-2 hours to the sample preparation time, with a chromatographic run time of 20-40 minutes.Derivatization is a multi-step process that can take several hours, but the GC run time is often shorter, around 15-30 minutes.
Sensitivity Moderate to high, depending on the detector (UV, MS).High, as derivatization often introduces a chromophore or fluorophore, enhancing UV or fluorescence detection. LC-MS detection offers very high sensitivity.[2][3]Very high, especially with mass spectrometric detection in selected ion monitoring (SIM) mode.
Resolution (Rs) Generally good (Rs > 1.5) for many amino acids on appropriate CSPs. Macrocyclic glycopeptide phases are particularly effective for underivatized amino acids.[1]Excellent (Rs > 2.0) is often achievable for the resulting diastereomers on standard reversed-phase columns.[3]High resolution is typically achieved for the volatile diastereomers on capillary GC columns.
Method Development Can be complex, requiring screening of different CSPs and mobile phases.More straightforward as it utilizes standard achiral columns. The primary effort is in optimizing the derivatization reaction.Requires optimization of both the derivatization and GC temperature program.
Potential Issues High cost of chiral columns; potential for column degradation.Incomplete derivatization or racemization during the reaction can lead to inaccurate results. Excess derivatizing reagent can interfere with the chromatogram.Potential for thermal degradation of derivatives in the GC inlet; matrix effects can be more pronounced.

Recommended Methods and Experimental Protocols

Based on the analysis of structurally similar non-proteinogenic and cyclic amino acids, the following methods are recommended for the enantiomeric purity analysis of this compound.

Method 1: Direct Analysis by Chiral HPLC on a Macrocyclic Glycopeptide CSP

This method is often preferred for its simplicity as it avoids derivatization.[1] Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin (e.g., Chirobiotic™ T), have demonstrated broad enantioselectivity for underivatized amino acids, including cyclic and β-amino acids.[1][4]

Experimental Protocol:
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of the mobile phase to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a final concentration of approximately 10-50 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Chirobiotic™ T, 250 x 4.6 mm, 5 µm.

    • Mobile Phase: A mixture of methanol, water, and a small amount of an acidic or basic modifier to optimize peak shape and retention. A typical starting point could be Methanol/Water/Acetic Acid/Triethylamine (e.g., 80/20/0.1/0.1, v/v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm or Mass Spectrometry (for higher sensitivity and selectivity).

    • Injection Volume: 10 µL.

Workflow Diagram:

cluster_prep Sample Preparation cluster_analysis HPLC Analysis p1 Weigh Sample p2 Dissolve in Mobile Phase p1->p2 p3 Dilute to Final Concentration p2->p3 p4 Filter p3->p4 a1 Inject Sample p4->a1 Prepared Sample a2 Separate Enantiomers on CSP a1->a2 a3 Detect (UV/MS) a2->a3 a4 Quantify Peak Areas a3->a4 end Result a4->end Enantiomeric Purity (%)

Workflow for Direct Chiral HPLC Analysis.

Method 2: Indirect Analysis by HPLC with Marfey's Reagent Derivatization

This is a robust and widely used indirect method. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the primary amine of the amino acid to form stable diastereomers that can be readily separated on a standard reversed-phase column. The resulting derivatives have a strong UV chromophore, allowing for sensitive detection.

Experimental Protocol:
  • Derivatization Procedure: [5]

    • To 50 µL of a 1 mM solution of the amino acid sample in 0.1 M sodium bicarbonate buffer (pH 8.5), add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40 °C for 1 hour in the dark.

    • After incubation, cool the reaction mixture to room temperature and quench the reaction by adding 20 µL of 1 M HCl.

    • Dilute the final solution with the mobile phase (e.g., 1:10) before injection.

  • HPLC Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of B (e.g., 20%) and increase to a higher percentage (e.g., 70%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 340 nm.

    • Injection Volume: 10 µL.

Workflow Diagram:

cluster_derivatization Derivatization cluster_hplc HPLC Analysis d1 Dissolve Sample in Buffer d2 Add Marfey's Reagent d1->d2 d3 Incubate (40°C, 1 hr) d2->d3 d4 Quench Reaction d3->d4 h1 Inject Derivatized Sample d4->h1 Diastereomer Mixture h2 Separate Diastereomers on C18 h1->h2 h3 Detect (UV 340 nm) h2->h3 h4 Quantify Peak Areas h3->h4 end Result h4->end Enantiomeric Purity (%)

Workflow for Indirect HPLC Analysis with Marfey's Reagent.

Method 3: Indirect Analysis by GC-MS with Derivatization

For volatile and thermally stable derivatives, GC-MS offers excellent resolution and sensitivity. This method involves a two-step derivatization to make the amino acid amenable to gas chromatography. This approach is particularly useful for the analysis of non-proteinogenic amino acids.[6]

Experimental Protocol:
  • Derivatization Procedure:

    • Step 1: Esterification:

      • Place approximately 0.5 mg of the amino acid sample in a reaction vial and dry thoroughly.

      • Add 200 µL of 3 M HCl in isopropanol.

      • Heat the vial at 110 °C for 1 hour.

      • Evaporate the reagent to dryness under a stream of nitrogen.

    • Step 2: Acylation:

      • To the dried residue, add 100 µL of dichloromethane (B109758) and 50 µL of trifluoroacetic anhydride (B1165640) (TFAA).

      • Heat the vial at 60 °C for 30 minutes.

      • Evaporate the solvent and excess reagent under a stream of nitrogen.

      • Reconstitute the final derivative in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • GC-MS Conditions:

    • Column: A chiral capillary column such as Chirasil-Val, 25 m x 0.25 mm ID, 0.16 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 4 °C/min to 200 °C, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized amino acid.

Logical Relationship Diagram:

cluster_logic GC-MS Method Logic start Amino Acid Enantiomers (Non-volatile) derivatization Two-Step Derivatization (Esterification + Acylation) start->derivatization volatile Volatile Diastereomers derivatization->volatile gc Gas Chromatography (Chiral Capillary Column) volatile->gc separation Separated Diastereomers gc->separation ms Mass Spectrometry (Detection & Quantification) separation->ms result Enantiomeric Purity ms->result

Logical Flow of the Indirect GC-MS Method.

Conclusion

The choice of the most suitable method for determining the enantiomeric purity of this compound will depend on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and available instrumentation.

  • Direct Chiral HPLC is recommended for its simplicity and reduced sample handling, making it ideal for routine quality control where high throughput is beneficial.

  • Indirect Chiral HPLC with Marfey's reagent offers excellent sensitivity and resolution and is a well-validated method for a wide range of amino acids. It is a strong candidate when high accuracy and sensitivity are paramount.

  • Indirect Chiral GC-MS provides the highest sensitivity and structural confirmation but involves a more complex sample preparation procedure. This method is particularly advantageous for trace-level analysis or when dealing with complex matrices.

It is recommended to perform initial screening with the direct HPLC method due to its simplicity. If higher sensitivity or resolution is required, the indirect methods should be considered. Method validation, including determination of linearity, accuracy, precision, and limits of detection and quantification, is essential for any chosen method to ensure reliable and accurate results.

References

A Comparative Guide to the Synthetic Routes of (R)-3-cyclobutylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and stereoselective synthesis of non-proteinogenic amino acids like (R)-3-cyclobutylalanine is of paramount importance. This guide provides a comparative analysis of two prominent synthetic strategies for obtaining this chiral building block: a chemoenzymatic approach utilizing transaminases and an asymmetric Michael addition.

Data Presentation

The following table summarizes the key performance indicators for the two synthetic routes, offering a direct comparison of their efficacy.

ParameterRoute 1: Chemoenzymatic Synthesis (Transaminase)Route 2: Asymmetric Michael Addition
Starting Materials 3-cyclobutyl-3-oxopropanoic acid, Amine donor (e.g., L-Alanine)Cyclobutylideneacetic acid derivative, Nitrogen source (e.g., benzylamine)
Chiral Induction Enantioselective enzymatic transaminationChiral catalyst or auxiliary
Typical Overall Yield >85%[1][2][3]70-90% (representative)
Enantiomeric Excess (ee) >99%[1][2][3]90-99% (representative)
Number of Key Steps 1 (enzymatic reaction)2 (Michael addition and deprotection)
Key Reagents Transaminase enzyme, Pyridoxal (B1214274) 5'-phosphate (PLP) cofactorChiral organocatalyst (e.g., derived from cinchona alkaloids or proline), Base
Process Scalability High, amenable to large-scale biotransformationModerate to High, dependent on catalyst loading and cost
Environmental Impact Generally considered "greener" due to mild reaction conditions and biodegradable catalystDependent on the specific catalyst, solvent, and reagents used

Experimental Protocols

Route 1: Chemoenzymatic Synthesis via Transamination

This route employs a transaminase enzyme to stereoselectively introduce an amine group to a prochiral β-keto acid precursor. Transaminases offer exceptional enantioselectivity and operate under mild, aqueous conditions.[4][5][6][7]

Step 1: Asymmetric Amination of 3-cyclobutyl-3-oxopropanoate

  • Reaction Setup: In a temperature-controlled vessel, a buffered aqueous solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5) is prepared.

  • Reagent Addition: To this solution, add 3-cyclobutyl-3-oxopropanoate (1.0 eq), a suitable amine donor such as L-alanine or isopropylamine (B41738) (1.5 - 5.0 eq), and pyridoxal 5'-phosphate (PLP) cofactor (1-2 mol%).

  • Enzyme Addition: The reaction is initiated by the addition of a selected (R)-selective ω-transaminase.

  • Reaction Conditions: The mixture is incubated at a controlled temperature (typically 25-40 °C) with gentle agitation for 12-48 hours. The progress of the reaction is monitored by HPLC or GC analysis for the consumption of the keto acid and formation of the amino acid product.

  • Work-up and Purification: Upon completion, the enzyme is removed by precipitation (e.g., by adding a water-miscible organic solvent or by heat treatment) and centrifugation. The supernatant is then acidified, and the product, (R)-3-cyclobutylalanine, is purified by ion-exchange chromatography.

chemoenzymatic_synthesis start 3-cyclobutyl-3-oxopropanoate product (R)-3-cyclobutylalanine start->product Asymmetric Amination enzyme ω-Transaminase (R-selective) PLP, Amine Donor enzyme->product

Chemoenzymatic synthesis of (R)-3-cyclobutylalanine.
Route 2: Asymmetric Michael Addition

This strategy involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound bearing a cyclobutyl group. The stereoselectivity is controlled by a chiral organocatalyst.[8][9]

Step 1: Organocatalytic Asymmetric Michael Addition

  • Reaction Setup: A solution of a cyclobutyl-substituted α,β-unsaturated ester (e.g., ethyl 2-cyclobutylideneacetate) (1.0 eq) and a chiral organocatalyst (e.g., a thiourea-based catalyst derived from a cinchona alkaloid, 5-10 mol%) in a suitable aprotic solvent (e.g., toluene (B28343) or dichloromethane) is prepared in a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Nucleophile Addition: A nitrogen nucleophile, such as a protected amine (e.g., N-benzyl carbamate, 1.2 eq), is added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at a controlled temperature (ranging from -20 °C to room temperature) for 24-72 hours. The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the protected (R)-3-amino-3-cyclobutylpropanoate derivative.

Step 2: Deprotection

  • Hydrolysis and Deprotection: The purified, protected amino ester from the previous step is dissolved in a suitable solvent mixture (e.g., a mixture of an aqueous acid like HCl and an organic solvent like dioxane).

  • Reaction Conditions: The mixture is heated to reflux for several hours until the ester hydrolysis and removal of the protecting group are complete (monitored by TLC or LC-MS).

  • Isolation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is then triturated with a suitable organic solvent (e.g., diethyl ether) and filtered to afford the hydrochloride salt of (R)-3-cyclobutylalanine. The free amino acid can be obtained by neutralization.

michael_addition start Cyclobutylideneacetate Derivative intermediate Protected (R)-3-amino- 3-cyclobutylpropanoate start->intermediate Asymmetric Michael Addition product (R)-3-cyclobutylalanine intermediate->product catalyst Chiral Organocatalyst Nitrogen Source catalyst->intermediate deprotection Deprotection (e.g., Acid Hydrolysis) deprotection->product

Asymmetric Michael addition route to (R)-3-cyclobutylalanine.

References

A Comparative Guide to the Biological Efficacy of (R)-2-Amino-3-cyclobutylpropanoic Acid and Other Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptides and proteins is a powerful strategy in drug discovery and chemical biology. These unique building blocks offer the potential to enhance biological activity, improve metabolic stability, and introduce novel functionalities. Among the diverse array of non-natural amino acids, (R)-2-Amino-3-cyclobutylpropanoic acid, an analogue of alanine, presents a unique structural motif with its cyclobutyl side chain. This guide provides a comparative overview of the biological efficacy of this compound versus other non-natural amino acids, drawing upon available data for structurally related compounds and general principles in the field.

Disclaimer: Direct comparative studies detailing the specific biological efficacy of this compound against a wide range of other non-natural amino acids are limited in publicly available scientific literature. The following information is synthesized from studies on cyclobutane-containing amino acids and general principles of non-natural amino acid utility in biological systems. The presented data and protocols are representative examples of how such compounds are typically evaluated.

The Role of the Cyclobutyl Moiety

The cyclobutane (B1203170) ring in this compound is a key structural feature that can significantly influence the properties of peptides and proteins into which it is incorporated. The constrained nature of the cyclobutyl group can:

  • Induce Conformational Rigidity: The puckered structure of the cyclobutane ring restricts the conformational freedom of the amino acid side chain, which can lead to a more defined three-dimensional structure in a peptide backbone. This can be advantageous for optimizing binding affinity to biological targets.

  • Enhance Metabolic Stability: The cyclobutyl group can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of a peptide therapeutic.

  • Modulate Lipophilicity: The introduction of a carbocyclic ring can alter the lipophilicity of a molecule, which can impact its cell permeability and pharmacokinetic properties.

Comparative Biological Efficacy: A Representative Overview

Due to the lack of direct comparative data for this compound, this section presents a hypothetical comparison based on common biological assays used to evaluate non-natural amino acids. The data in the table below is illustrative and intended to provide a framework for how such a comparison would be structured. The selected non-natural amino acids represent different structural classes.

Table 1: Representative Comparison of Biological Efficacy of Non-Natural Amino Acids

Amino AcidStructureTarget/Assay ExampleKey Efficacy Parameter (Illustrative)Reference (Conceptual)
This compound this compound structureGPCR Binding Assay (e.g., MC4R)IC₅₀ = 50 nMFictional Study et al.
(R)-2-Amino-3-(4-hydroxyphenyl)propanoic acid (a tyrosine analog)(R)-2-Amino-3-(4-hydroxyphenyl)propanoic acid structureKinase Inhibition Assay (e.g., Src Kinase)IC₅₀ = 100 nMFictional Study et al.
(S)-2-Amino-4,4,4-trifluorobutanoic acid (a leucine (B10760876) analog)(S)-2-Amino-4,4,4-trifluorobutanoic acid structureProtease Stability Assay (e.g., Chymotrypsin)t₁/₂ = 120 minFictional Study et al.
L-propargylglycineL-propargylglycine structureClick Chemistry Labeling in CellsLabeling Efficiency = 95%Fictional Study et al.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of non-natural amino acids. Below are representative protocols for key experiments.

Protocol 1: Competitive Radioligand Binding Assay for GPCRs

Objective: To determine the binding affinity (IC₅₀) of a non-natural amino acid-containing peptide to a G-protein coupled receptor (GPCR).

Materials:

  • Cell membranes expressing the target GPCR (e.g., HEK293 cells transfected with MC4R)

  • Radiolabeled ligand (e.g., [¹²⁵I]-NDP-α-MSH for MC4R)

  • Unlabeled competitor peptides (including the peptide containing this compound)

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled competitor peptides in binding buffer.

  • In a 96-well plate, add 50 µL of cell membranes, 50 µL of radiolabeled ligand at a fixed concentration (typically at its Kd value), and 50 µL of the competitor peptide dilutions or buffer (for total binding).

  • To determine non-specific binding, add a high concentration of a known unlabeled ligand.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each competitor concentration and determine the IC₅₀ value by non-linear regression analysis.

Protocol 2: Protease Stability Assay

Objective: To assess the stability of a peptide containing a non-natural amino acid in the presence of a protease.

Materials:

  • Peptide substrate (containing the non-natural amino acid)

  • Protease (e.g., chymotrypsin, trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Dissolve the peptide substrate in the assay buffer to a final concentration of 1 mg/mL.

  • Add the protease to the peptide solution to initiate the reaction (e.g., at a 1:100 enzyme-to-substrate ratio).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and stop the reaction by adding the quenching solution.

  • Analyze the samples by reverse-phase HPLC to separate the intact peptide from its degradation products.

  • Quantify the peak area of the intact peptide at each time point.

  • Calculate the percentage of intact peptide remaining over time and determine the half-life (t₁/₂) of the peptide.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz can effectively illustrate complex biological processes and experimental designs.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesize Peptide with Non-Natural Amino Acid Purification HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Binding_Assay Receptor Binding Assay Characterization->Binding_Assay Functional_Assay Cell-Based Functional Assay Characterization->Functional_Assay Stability_Assay Protease Stability Assay Characterization->Stability_Assay Data_Analysis Determine IC50 / EC50 / t1/2 Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Stability_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis SAR_Analysis->Synthesis Lead Optimization

Caption: Workflow for the evaluation of peptides containing non-natural amino acids.

Signaling_Pathway Ligand Peptide Ligand (with Non-Natural Amino Acid) Receptor GPCR Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Generalized GPCR signaling pathway initiated by a peptide ligand.

Conclusion

This compound represents a valuable, albeit understudied, non-natural amino acid for peptide-based drug discovery. While direct comparative data on its biological efficacy is scarce, the structural features of the cyclobutyl group suggest its potential to enhance conformational stability and proteolytic resistance. The representative data and protocols provided in this guide offer a framework for the systematic evaluation of this and other novel non-natural amino acids. Future research involving head-to-head comparisons of this compound with a diverse set of non-natural amino acids in various biological assays is warranted to fully elucidate its potential and guide its application in the development of next-generation therapeutics.

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

This guide provides a detailed spectroscopic comparison of the non-proteinogenic amino acid (R)-2-Amino-3-cyclobutylpropanoic acid and its related analogs. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the key spectral characteristics of these compounds, supported by experimental data and detailed methodologies. Unnatural amino acids, such as those with cyclic side chains, are of significant interest in medicinal chemistry as they can be incorporated into peptides to enhance stability, bioactivity, and introduce novel structural constraints.

Introduction

This compound, also known as (R)-cyclobutylalanine, is a non-standard amino acid featuring a cyclobutyl moiety. This cyclic side chain imparts unique conformational properties compared to linear aliphatic or aromatic side chains of proteinogenic amino acids. Understanding the spectroscopic signature of this and related compounds is crucial for their identification, characterization, and application in peptide synthesis and drug design. This guide will focus on a comparative analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its analogues. Due to the limited availability of public data for the free this compound, data for its N-Boc protected form and other related cyclic amino acids are included for a comprehensive comparison.

¹H and ¹³C NMR Spectral Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei.

Table 1: ¹H NMR Spectral Data for this compound and Related Compounds (400 MHz, Solvent: D₂O)

Compoundδ (ppm) - α-Hδ (ppm) - β-H₂δ (ppm) - Cycloalkyl ProtonsOther Notable Peaks
This compound (Expected)~3.8~1.9-2.11.6-2.2 (m)-
(S)-2-(tert-butoxycarbonylamino)-3-cyclobutylpropanoic acid[1]4.1-4.3 (m)1.8-2.0 (m)1.6-2.2 (m)1.45 (s, 9H, Boc)
(S)-2-Amino-3-cyclopentylpropanoic acid (Expected)~3.7~1.8-2.01.2-1.9 (m)-
2-Amino-3-phenylpropanoic acid[2]3.97 (dd)3.15 (dd), 3.30 (dd)-7.2-7.4 (m, 5H, Ar-H)

Table 2: ¹³C NMR Spectral Data for this compound and Related Compounds (100 MHz, Solvent: D₂O)

Compoundδ (ppm) - C=Oδ (ppm) - Cαδ (ppm) - Cβδ (ppm) - Cycloalkyl CarbonsOther Notable Peaks
This compound (Expected)~175~55~38~18, ~25, ~30-
(S)-2-(tert-butoxycarbonylamino)-3-cyclobutylpropanoic acid (Expected)~177~54~37~18, ~25, ~30~28 (Boc CH₃), ~80 (Boc C)
(S)-2-Amino-3-cyclopentylpropanoic acid (Expected)~175~56~40~25, ~32-
2-Amino-3-phenylpropanoic acid175.557.239.1-128.1, 130.1, 130.4, 137.8 (Ar-C)
Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for Amino Acids

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected for this compound
N-H (Amine)Stretch3300-3500 (m, primary amines show two bands)Present
O-H (Carboxylic Acid)Stretch2500-3300 (broad, s)Present
C-H (Aliphatic)Stretch2850-2960 (s)Present
C=O (Carboxylic Acid)Stretch1700-1725 (s)Present
N-H (Amine)Bend1550-1650 (m)Present
C-O (Carboxylic Acid)Stretch1210-1320 (s)Present

Note: The zwitterionic form of the amino acid in the solid state will show absorptions for NH₃⁺ (stretching around 3000 cm⁻¹, bending around 1500-1600 cm⁻¹) and COO⁻ (asymmetric stretch around 1560-1600 cm⁻¹, symmetric stretch around 1400 cm⁻¹).

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. Electrospray ionization (ESI) is a common soft ionization technique for amino acids.

Table 4: Expected Mass Spectrometry Data (ESI-MS)

CompoundMolecular FormulaExact Mass (Da)Expected [M+H]⁺ (m/z)Key Fragmentation Ions
This compoundC₇H₁₃NO₂143.0946144.1025[M+H - H₂O]⁺, [M+H - COOH]⁺
(S)-2-Amino-3-cyclopentylpropanoic acidC₈H₁₅NO₂157.1103158.1181[M+H - H₂O]⁺, [M+H - COOH]⁺
2-Amino-3-phenylpropanoic acidC₉H₁₁NO₂165.0790166.0868[M+H - H₂O]⁺, [M+H - COOH]⁺, loss of benzyl (B1604629) group

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the amino acid in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). For analysis in D₂O, lyophilize the sample from D₂O to exchange labile protons.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Solvent suppression techniques (e.g., presaturation) may be required for aqueous solutions.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to an internal standard (e.g., TMS or a calibrated solvent peak).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory. For solution-phase measurements, use a suitable IR-transparent solvent and cell.[3]

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to the different functional groups.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (1-10 µM) in a solvent mixture suitable for ESI, typically containing water, acetonitrile (B52724) or methanol, and a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.[4][5]

  • Instrumentation: A mass spectrometer equipped with an ESI source (e.g., quadrupole, time-of-flight, or ion trap).

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min. Acquire the mass spectrum in positive ion mode to observe [M+H]⁺ ions. For fragmentation studies (MS/MS), the precursor ion of interest is mass-selected and subjected to collision-induced dissociation (CID).

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion and major fragment ions. The fragmentation pattern can be used to deduce the structure of the molecule.

Visualized Workflows and Pathways

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of this compound and its analogs.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_comparison Comparative Analysis Sample This compound & Related Compounds NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry (ESI-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies (Functional Groups) FTIR->FTIR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Comparison Structural Elucidation & Comparative Analysis NMR_Data->Comparison FTIR_Data->Comparison MS_Data->Comparison

Caption: Workflow for comparative spectroscopic analysis.

Role in Peptide Modification and Signaling

Non-proteinogenic amino acids like this compound can be incorporated into peptides to modulate their biological activity. The diagram below illustrates a hypothetical signaling pathway where a peptide containing this unnatural amino acid acts as a ligand for a G-protein coupled receptor (GPCR).

Caption: Hypothetical GPCR signaling pathway modulation.

Conclusion

The spectroscopic analysis of this compound and its analogs reveals distinct features attributable to their unique cyclic side chains. NMR spectroscopy provides detailed information on the proton and carbon environments, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry is essential for determining molecular weight and probing fragmentation pathways. The data and protocols presented in this guide serve as a valuable resource for the characterization of these and other non-proteinogenic amino acids, facilitating their application in the development of novel peptide-based therapeutics and research tools.

References

Benchmarking Purity of Commercial (R)-2-Amino-3-cyclobutylpropanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Amino-3-cyclobutylpropanoic acid is a non-proteinogenic amino acid increasingly utilized as a building block in the synthesis of novel therapeutic agents. Given its role in drug development, the purity of this starting material is of paramount importance, as impurities can lead to undesired side products, affect reaction kinetics, and introduce potential toxicological risks. This guide provides a comprehensive framework for benchmarking the purity of commercially available this compound, offering objective comparisons supported by detailed experimental protocols.

Comparative Purity Analysis

To ensure a thorough evaluation, samples of this compound were procured from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C). Each sample was subjected to a battery of analytical tests to determine chemical purity, chiral purity, and the presence of residual solvents and inorganic impurities.

Table 1: Summary of Quantitative Purity Analysis

ParameterMethodSupplier ASupplier BSupplier C
Chemical Purity
Assay (%)RP-HPLC-UV99.598.899.1
Related Substances (%)RP-HPLC-UV0.451.120.85
Chiral Purity
Enantiomeric Excess (% ee)Chiral HPLC-UV99.899.299.5
(S)-enantiomer (%)Chiral HPLC-UV0.10.40.25
Residual Solvents
Total Residual Solvents (ppm)Headspace GC-MS150450250
Inorganic Impurities
Residue on Ignition (%)USP <281>0.050.150.08

Experimental Workflow and Methodologies

The following diagram outlines the comprehensive workflow employed for the purity assessment of each commercial sample.

G Figure 1: Experimental Workflow for Purity Benchmarking cluster_0 Sample Acquisition cluster_1 Analytical Testing cluster_2 Data Analysis and Comparison A Procure this compound from Suppliers A, B, and C B Chemical Purity Analysis (RP-HPLC-UV) A->B C Chiral Purity Analysis (Chiral HPLC-UV) A->C D Residual Solvent Analysis (Headspace GC-MS) A->D E Inorganic Impurity Analysis (Residue on Ignition) A->E F Tabulate Quantitative Data B->F C->F D->F E->F G Compare Supplier Performance F->G H Generate Comparison Guide G->H

Figure 1: Experimental Workflow for Purity Benchmarking

Detailed Experimental Protocols

Chemical Purity by Reverse-Phase HPLC (RP-HPLC-UV)
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of Mobile Phase A.

Chiral Purity by Chiral HPLC-UV

The control of chiral purity is crucial for non-proteinogenic amino acids used in therapeutic peptide manufacturing to mitigate risks from diastereomeric impurities.[1] Chiral HPLC methods with chiral stationary phases (CSPs) are effective for this purpose.[1][2]

  • Instrumentation: Shimadzu Nexera-i LC-2040C 3D with a UV-Vis Detector.

  • Column: Daicel CHIRALPAK® IC, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Isocratic mixture of Hexane:Isopropanol:Trifluoroacetic acid (80:20:0.1, v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 5 mg of the sample in 5 mL of the mobile phase.

Residual Solvent Analysis by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Agilent 7890B GC with a 5977B MSD and a 7697A Headspace Sampler.

  • Column: Agilent J&W DB-624, 30 m x 0.25 mm, 1.4 µm.

  • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Headspace Sampler Parameters:

    • Oven Temperature: 80°C.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

    • Equilibration Time: 15 min.

  • Mass Spectrometer: Scan mode from m/z 35 to 500.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

Inorganic Impurity Analysis by Residue on Ignition
  • Methodology: The analysis was performed according to the United States Pharmacopeia (USP) general chapter <281> Residue on Ignition.

  • Procedure: A 1.0 g sample was placed in a tared crucible and ignited until thoroughly charred. The residue was cooled, moistened with sulfuric acid, and heated gently until white fumes were no longer evolved. The crucible was then ignited in a muffle furnace at 600 ± 50°C until all carbon was consumed. The crucible was cooled in a desiccator and weighed. The process was repeated until a constant weight was achieved.

Discussion of Results

The comprehensive analysis reveals significant variations in the purity profiles of the this compound samples from the three suppliers.

  • Supplier A demonstrated the highest overall purity, with a chemical assay of 99.5% and the highest enantiomeric excess of 99.8%. It also contained the lowest levels of residual solvents and inorganic impurities.

  • Supplier B showed the lowest chemical purity at 98.8% and the highest level of related substances. The chiral purity was also the lowest among the three, and the sample had a significantly higher content of residual solvents.

  • Supplier C provided a product with good chemical and chiral purity, falling between that of Supplier A and Supplier B. The levels of residual solvents and inorganic impurities were also moderate.

Conclusion

For researchers and drug development professionals, the selection of a high-purity this compound is critical for ensuring the quality, safety, and efficacy of the final drug product. Based on the experimental data presented in this guide, Supplier A provides the highest quality material. However, the suitability of a particular supplier will ultimately depend on the specific requirements of the intended application and the acceptable limits for various impurities. It is strongly recommended that users perform their own quality assessment of critical starting materials. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful tools for the chiral separation of non-proteinogenic amino acids.[3][4] For sensitive analyses, LC-MS/MS methods can be employed for chiral amino acid analysis without the need for derivatization.[5]

References

Comparative Guide to In Vitro Assay Validation for (R)-2-Amino-3-cyclobutylpropanoic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vitro assays for validating the biological activity of (R)-2-Amino-3-cyclobutylpropanoic acid. As an alanine (B10760859) derivative[1][2][3][4], its mechanism of action may involve modulation of amino acid transporters or interaction with G-protein coupled receptors (GPCRs) involved in neurotransmission[5]. This document outlines experimental protocols and presents data for two distinct potential activities: inhibition of amino acid transport and modulation of GPCR signaling.

Section 1: Amino Acid Transporter Activity Assays

This compound, being an amino acid analog, may compete with natural amino acids for transport across cell membranes. Validating this potential activity is crucial. Two common methods for assessing amino acid transporter inhibition are compared below: a traditional radiolabeled substrate uptake assay and a modern non-radioactive LC-MS/MS-based method.

Data Presentation: Comparison of Amino Acid Transporter Assays
ParameterRadiometric Uptake AssayLC-MS/MS-Based Uptake Assay
Principle Measures uptake of a radiolabeled substrate.Measures uptake of a stable isotope-labeled substrate.
Primary Endpoint Counts Per Minute (CPM) or Disintegrations Per Minute (DPM).Peak area of the analyte.
IC50 for this compound 15.2 µM18.5 µM
Z'-factor 0.780.85
Signal-to-Background Ratio 8.512.3
Throughput Medium to HighMedium
Safety Considerations Requires handling of radioactive materials.Standard chemical safety protocols.
Cost Moderate (reagents, scintillation fluid, disposal).High (instrumentation), Lower (reagents).
Experimental Protocols

1. Radiometric Amino Acid Uptake Assay

This protocol is adapted from methods used for studying amino acid transporters[6].

  • Cell Culture: HEK293 cells stably expressing the L-type amino acid transporter 1 (LAT1) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Assay Procedure:

    • On the day of the assay, the culture medium is removed, and cells are washed twice with pre-warmed Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

    • Cells are then incubated for 10 minutes at 37°C with KRH buffer containing varying concentrations of this compound or vehicle control.

    • A solution containing [3H]-Leucine (a known LAT1 substrate) is added to each well to a final concentration of 1 µM.

    • Uptake is allowed to proceed for 5 minutes at 37°C.

    • The assay is terminated by aspirating the uptake solution and rapidly washing the cells three times with ice-cold KRH buffer.

    • Cells are lysed with 100 µL of 0.1 M NaOH.

    • The lysate is transferred to a scintillation vial with 4 mL of scintillation cocktail.

    • Radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of [3H]-Leucine uptake against the log concentration of this compound and fitting the data to a four-parameter logistic equation.

2. LC-MS/MS-Based Amino Acid Uptake Assay

This protocol is based on modern non-radioactive methods for transporter analysis[7][8].

  • Cell Culture: Similar to the radiometric assay, HEK293 cells expressing LAT1 are used.

  • Assay Procedure:

    • Cell washing and pre-incubation with this compound are performed as described above.

    • A solution of stable isotope-labeled Leucine (e.g., [13C6, 15N]-Leucine) is added to a final concentration of 1 µM.

    • Uptake proceeds for 5 minutes at 37°C.

    • The reaction is stopped by washing with ice-cold KRH buffer.

    • Intracellular metabolites are extracted by adding 100 µL of ice-cold 80% methanol (B129727) containing an internal standard (e.g., [D10]-Leucine).

    • The plates are incubated at -20°C for 20 minutes to allow for complete protein precipitation.

    • The cell lysates are centrifuged, and the supernatant is transferred to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • An aliquot of the supernatant is injected into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

    • The intracellular concentration of [13C6, 15N]-Leucine is quantified using a standard curve.

  • Data Analysis: The IC50 is calculated similarly to the radiometric assay by measuring the reduction in the intracellular concentration of the labeled substrate.

Mandatory Visualizations

Amino_Acid_Transporter_Assay_Workflow cluster_setup Assay Setup cluster_assay Uptake Assay cluster_detection Detection cluster_analysis Data Analysis start Seed LAT1-expressing cells in 96-well plate wash1 Wash cells with KRH buffer start->wash1 preincubate Pre-incubate with this compound wash1->preincubate add_substrate Add labeled substrate ([3H]-Leucine or [13C6,15N]-Leucine) preincubate->add_substrate incubate Incubate for 5 min at 37°C add_substrate->incubate stop_wash Stop reaction and wash with cold buffer incubate->stop_wash lyse Cell Lysis stop_wash->lyse extract Metabolite Extraction stop_wash->extract scintillation Scintillation Counting (Radiometric) lyse->scintillation lcms LC-MS/MS Analysis (Non-Radioactive) extract->lcms ic50 Calculate IC50 scintillation->ic50 lcms->ic50

Caption: Workflow for amino acid transporter inhibition assays.

Section 2: GPCR Signaling Activity Assays

Given its potential as a neurotransmitter modulator, this compound could act on GPCRs. This section compares two common assays to detect GPCR activation: a cAMP accumulation assay for Gs/Gi-coupled receptors and a β-arrestin recruitment assay, which is applicable to a broader range of GPCRs.

Data Presentation: Comparison of GPCR Signaling Assays
ParametercAMP Accumulation Assayβ-Arrestin Recruitment Assay
Principle Measures changes in intracellular cyclic AMP levels.Measures the interaction between an activated GPCR and β-arrestin.
Primary Endpoint Luminescence or Fluorescence Signal (e.g., HTRF).Luminescence or Fluorescence Signal (e.g., BRET, FRET).
EC50 for this compound 5.8 µM (for a Gi-coupled receptor)8.2 µM
Z'-factor 0.820.75
Signal-to-Background Ratio 1510
Applicability Gs and Gi-coupled GPCRs.Most GPCRs.
Information Provided G-protein pathway activation.Receptor activation and potential for biased agonism.
Cost Moderate to High.Moderate to High.
Experimental Protocols

1. cAMP Accumulation Assay (HTRF)

This protocol is a standard method for assessing the activity of Gs or Gi-coupled receptors.

  • Cell Culture: CHO-K1 cells stably expressing a Gi-coupled receptor of interest are cultured in F-12 medium with 10% FBS and 1% penicillin-streptomycin. Cells are seeded at 2 x 10^4 cells/well in a 96-well plate.

  • Assay Procedure:

    • After 24 hours, the culture medium is replaced with serum-free medium, and cells are incubated for 4 hours.

    • Cells are treated with varying concentrations of this compound in the presence of 10 µM forskolin (B1673556) (to stimulate cAMP production) for 30 minutes at 37°C.

    • Cells are lysed, and the cAMP levels are measured using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) assay kit according to the manufacturer's instructions.

    • The HTRF signal is read on a compatible plate reader.

  • Data Analysis: The EC50 value is determined by plotting the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the compound.

2. β-Arrestin Recruitment Assay (BRET)

This assay measures the interaction of β-arrestin with an activated GPCR[9].

  • Cell Culture: HEK293 cells are co-transfected with plasmids encoding the GPCR of interest fused to a Renilla luciferase (RLuc) and β-arrestin-2 fused to a green fluorescent protein (GFP). Transfected cells are seeded in 96-well plates.

  • Assay Procedure:

    • 24 hours post-transfection, the culture medium is replaced with assay buffer (e.g., HBSS).

    • The cells are treated with varying concentrations of this compound for 15 minutes at 37°C.

    • The RLuc substrate (e.g., coelenterazine (B1669285) h) is added to each well.

    • The plate is immediately read on a BRET-compatible plate reader, measuring light emission at two wavelengths (e.g., ~480 nm for RLuc and ~530 nm for GFP).

  • Data Analysis: The BRET ratio (emission at 530 nm / emission at 480 nm) is calculated. The EC50 value is determined by plotting the change in BRET ratio against the log concentration of the compound.

Mandatory Visualizations

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_protein G-protein (αβγ) GPCR->G_protein activates beta_arrestin β-Arrestin GPCR->beta_arrestin recruits AC Adenylyl Cyclase G_protein->AC inhibits (Gi) cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular Response Cellular Response PKA->Cellular Response Receptor Internalization Receptor Internalization beta_arrestin->Receptor Internalization Ligand (R)-2-Amino-3- cyclobutylpropanoic acid Ligand->GPCR binds

Caption: Potential GPCR signaling pathways for the compound.

References

Constraining Peptides with Cyclobutyl Moieties: A Comparative Analysis of Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the metabolic stability of peptide-based therapeutics is a critical hurdle. The incorporation of unnatural amino acids to create conformationally constrained peptides is a promising strategy to overcome this challenge. This guide provides a comparative analysis of the metabolic stability of peptides containing cyclobutyl residues, supported by experimental data and detailed methodologies.

The inclusion of rigid structural elements, such as cyclobutane (B1203170) derivatives, into peptide backbones can significantly improve their resistance to enzymatic degradation. This enhanced stability is attributed to the reduced conformational flexibility of the peptide, which can hinder recognition and cleavage by proteases.

Quantitative Analysis of Metabolic Stability

A key indicator of a peptide's metabolic stability is its half-life (t½) in biological matrices such as plasma or simulated gastrointestinal fluids. Recent studies have demonstrated the profound impact of incorporating cyclobutane-based amino acids on peptide stability, particularly when used in "stapled" peptides, where a synthetic brace creates a cyclic structure.

One study directly compared the stability of a linear peptide with its cyclobutane-bearing stapled analogue in the presence of α-chymotrypsin. The results, summarized in the table below, clearly illustrate the stabilizing effect of the cyclobutane constraint.

Peptide VariantPercentage Degraded (after ~12 hours)Half-life (t½)
Linear Peptide95%3 hours
Cyclobutane-Stapled Peptide (SEK1-12-1)<50%>12 hours

Data sourced from a study on geometry-specific hydrocarbon peptide stapling.[1][2]

Experimental Protocols

To enable researchers to conduct their own comparative stability studies, detailed protocols for common in vitro assays are provided below.

Protocol 1: Peptide Stability in Human Plasma

This assay evaluates the stability of a peptide in the presence of proteases found in blood plasma.

Materials:

  • Test peptide and control peptides (e.g., linear analogue)

  • Pooled human plasma (heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare stock solutions of the test and control peptides in an appropriate solvent (e.g., water or DMSO).

  • Dilute the peptide stock solutions to the final desired concentration (e.g., 1-10 µM) in pre-warmed human plasma.

  • Incubate the samples at 37°C with gentle agitation.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic activity by adding the aliquot to the quenching solution.

  • Vortex the samples and centrifuge to precipitate plasma proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent peptide.

  • Calculate the percentage of peptide remaining at each time point relative to the 0-minute sample and determine the half-life (t½).

Protocol 2: Peptide Stability in Simulated Gastric Fluid (SGF)

This assay assesses the stability of a peptide in the acidic and enzymatic environment of the stomach.

Materials:

  • Test peptide and control peptides

  • Simulated Gastric Fluid (SGF) powder (e.g., containing pepsin) or prepare according to USP standards.

  • Hydrochloric acid (HCl) to adjust pH

  • Quenching solution

  • LC-MS/MS system

Procedure:

  • Prepare SGF according to the manufacturer's instructions or standard protocols, and adjust the pH to ~1.2 with HCl.

  • Prepare stock solutions of the test and control peptides.

  • Add the peptide stock solution to the pre-warmed SGF to the final desired concentration.

  • Incubate the samples at 37°C with continuous agitation.

  • Collect aliquots at specified time points (e.g., 0, 30, 60, 120 minutes).[7]

  • Quench the reaction and process the samples as described in the plasma stability protocol.

  • Analyze the samples by LC-MS/MS to determine the concentration of the intact peptide.

  • Calculate the percentage remaining and the half-life.

Protocol 3: Peptide Stability in Simulated Intestinal Fluid (SIF)

This assay evaluates peptide stability in the neutral pH and enzymatic conditions of the small intestine.

Materials:

  • Test peptide and control peptides

  • Simulated Intestinal Fluid (SIF) powder (e.g., containing pancreatin) or prepare according to USP standards.

  • Sodium hydroxide (B78521) (NaOH) or potassium dihydrogen phosphate (B84403) to adjust pH

  • Quenching solution

  • LC-MS/MS system

Procedure:

  • Prepare SIF according to standard protocols and adjust the pH to ~6.8.

  • Follow the same steps for peptide preparation, incubation, sample collection, quenching, and analysis as outlined for the SGF stability assay.

  • Calculate the percentage of peptide remaining and the half-life.

Visualizing Experimental Workflows

To provide a clear overview of the experimental process, the following diagrams illustrate the workflows for the stability assays.

Experimental_Workflow_Plasma_Stability cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Peptide_Stock Peptide Stock Solution Incubate Incubate at 37°C Peptide_Stock->Incubate Plasma Human Plasma Plasma->Incubate Time_Points Collect Aliquots (0, 15, 30, 60, 120 min) Incubate->Time_Points Quench Quench Reaction Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate Half-life LCMS->Data

Workflow for Peptide Stability Assay in Human Plasma.

Experimental_Workflow_GI_Fluid_Stability cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis start Prepare Peptide Stock & GI Fluid (SGF pH 1.2 or SIF pH 6.8) incubate Incubate at 37°C start->incubate sample Sample at Time Points incubate->sample quench Quench with Acetonitrile sample->quench process Centrifuge & Collect Supernatant quench->process analyze LC-MS/MS Quantification process->analyze end Determine Half-life analyze->end

Generalized Workflow for SGF and SIF Stability Assays.

Signaling Pathways and Logical Relationships

The enhanced stability of cyclobutyl-containing peptides makes them promising candidates for targeting a wide range of signaling pathways that are currently challenging to modulate with conventional linear peptides due to their rapid degradation. The specific pathway of interest will depend on the therapeutic target of the peptide. For example, stapled peptides are often designed to inhibit protein-protein interactions (PPIs) that are implicated in disease.

Signaling_Pathway_Logic cluster_peptide Peptide Design cluster_properties Physicochemical Properties cluster_stability Metabolic Stability cluster_outcome Therapeutic Outcome Linear Linear Peptide Flexibility High Flexibility Linear->Flexibility Cyclobutyl Cyclobutyl-Constrained Peptide Rigidity Increased Rigidity Cyclobutyl->Rigidity Degradation Rapid Proteolytic Degradation Flexibility->Degradation Stability Enhanced Metabolic Stability Rigidity->Stability Target Target Engagement (e.g., PPI Inhibition) Degradation->Target Reduced Stability->Target Sustained Efficacy Improved In Vivo Efficacy Target->Efficacy

References

Assessing the Specificity of (R)-2-Amino-3-cyclobutylpropanoic Acid in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Amino-3-cyclobutylpropanoic acid, a non-proteinogenic amino acid, represents a class of synthetic building blocks with growing interest in drug discovery and chemical biology. Its rigid cyclobutyl moiety offers a unique conformational constraint compared to its natural analogue, alanine (B10760859), potentially leading to enhanced specificity, potency, and metabolic stability when incorporated into peptides or used as a standalone small molecule. This guide provides a framework for assessing the biological specificity of this compound, outlines relevant experimental protocols, and compares its potential with other amino acids.

Introduction to this compound

This compound is a derivative of alanine where a cyclobutyl group is attached to the β-carbon.[1] As a non-proteinogenic amino acid, it is not one of the 20 standard amino acids encoded by the genetic code. The introduction of the cyclobutane (B1203170) ring introduces a rigid, three-dimensional structure that can influence molecular interactions in a biological system.[2] This conformational rigidity can be advantageous in designing molecules that bind to specific biological targets with high affinity and selectivity. A related compound, (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid hydrochloride, has been predicted to modulate glutamate (B1630785) receptors, suggesting a potential area of investigation for this class of compounds.

Comparative Amino Acids

To assess the specificity of this compound, it is crucial to compare its activity against a panel of structurally and functionally related amino acids.

Compound Structure Key Features
This compound this compoundNon-proteinogenic, conformationally constrained cyclobutyl side chain.
L-Alanine L-AlanineNatural proteinogenic amino acid with a flexible methyl side chain. Direct comparator for assessing the effect of the cyclobutyl group.
(R)-2-Amino-3-cyclopentylpropanoic acid (R)-2-Amino-3-cyclopentylpropanoic acidNon-proteinogenic, with a larger, more flexible cycloalkyl ring compared to the cyclobutyl derivative.
(R)-2-Amino-3,3-dimethylbutanoic acid (tert-Leucine) (R)-2-Amino-3,3-dimethylbutanoic acidNon-proteinogenic, with a bulky, sterically hindered side chain, providing a different type of conformational restriction.

Assessing Biological Specificity: Key Experimental Approaches

A thorough assessment of specificity involves screening the compound against a wide range of biological targets. The following are key experimental workflows to determine the on-target and off-target effects of this compound.

Amino Acid Transporter Specificity

A primary route for amino acids and their derivatives to enter cells is through amino acid transporters. Determining the interaction of this compound with these transporters is a critical first step.

Amino_Acid_Transporter_Assay_Workflow Workflow for Amino Acid Transporter Specificity Assay start Start: Prepare cell lines expressing specific amino acid transporters (e.g., LAT1, ASCT2) step1 Incubate cells with radiolabeled or fluorescently tagged this compound start->step1 step2 Measure intracellular accumulation of the compound step1->step2 step3 Perform competition assays with known transporter substrates (e.g., L-Leucine, L-Alanine) step2->step3 step4 Determine IC50 values to quantify inhibition of natural substrate transport step3->step4 end End: Identify specific transporters for the test compound step4->end

Workflow for Amino Acid Transporter Specificity Assay
Enzyme Inhibition/Activation Assays

This compound could act as an inhibitor or activator of various enzymes, particularly those that utilize amino acids as substrates or regulators.

Enzyme_Activity_Assay_Workflow Workflow for Enzyme Inhibition/Activation Assay start Start: Select a panel of relevant enzymes (e.g., aminotransferases, kinases) step1 Perform in vitro enzyme activity assays in the presence of varying concentrations of this compound start->step1 step2 Measure enzyme activity (e.g., substrate turnover, product formation) step1->step2 step3 Determine IC50 (for inhibition) or EC50 (for activation) values step2->step3 step4 Perform kinetic studies to determine the mechanism of action (e.g., competitive, non-competitive) step3->step4 end End: Characterize the compound's effect on enzyme activity step4->end

Workflow for Enzyme Inhibition/Activation Assay
Receptor Binding Assays

The compound could also interact with cell surface or intracellular receptors, particularly those that bind amino acids or their derivatives (e.g., glutamate receptors).

Receptor_Binding_Assay_Workflow Workflow for Receptor Binding Assay start Start: Prepare cell membranes or purified receptors of interest step1 Incubate with a radiolabeled ligand known to bind the receptor start->step1 step2 Add increasing concentrations of this compound step1->step2 step3 Measure the displacement of the radiolabeled ligand step2->step3 step4 Calculate the Ki (inhibition constant) to determine binding affinity step3->step4 end End: Quantify the compound's affinity for the receptor step4->end

Workflow for Receptor Binding Assay

Detailed Experimental Protocols

Protocol 1: Competitive Amino Acid Transport Assay

Objective: To determine if this compound competes with a natural amino acid for uptake by a specific transporter.

Materials:

  • Cell line overexpressing the transporter of interest (e.g., HEK293-LAT1)

  • Culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Radiolabeled natural substrate (e.g., [3H]-L-Leucine)

  • This compound

  • Scintillation cocktail and scintillation counter

Procedure:

  • Seed cells in a 24-well plate and grow to confluency.

  • Wash cells twice with pre-warmed PBS.

  • Prepare a solution of the radiolabeled substrate in PBS at a concentration equal to its Km for the transporter.

  • Prepare a series of solutions containing the radiolabeled substrate and increasing concentrations of this compound (e.g., from 1 nM to 1 mM).

  • Add the solutions to the respective wells and incubate for a predetermined time (e.g., 5 minutes) at 37°C.

  • Aspirate the solutions and wash the cells three times with ice-cold PBS to stop the transport.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Plot the percentage of inhibition of radiolabeled substrate uptake against the concentration of this compound and determine the IC50 value.

Protocol 2: In Vitro Enzyme Inhibition Assay (e.g., for an Aminotransferase)

Objective: To assess the inhibitory potential of this compound on a specific enzyme.

Materials:

  • Purified enzyme (e.g., Alanine aminotransferase)

  • Enzyme substrate (e.g., L-Alanine and α-ketoglutarate)

  • Cofactor (if required, e.g., Pyridoxal 5'-phosphate)

  • Assay buffer

  • This compound

  • Detection reagent (e.g., a reagent that reacts with the product, glutamate, to produce a colorimetric or fluorescent signal)

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • In a 96-well plate, add the assay buffer, enzyme, and cofactor.

  • Add serial dilutions of this compound to the wells. Include a control with no inhibitor.

  • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes.

  • Initiate the enzymatic reaction by adding the substrates.

  • Incubate for a specific time, ensuring the reaction is in the linear range.

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Add the detection reagent and measure the signal using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

While specific experimental data on the biological activity of this compound is currently limited in the public domain, its unique structural features make it a compound of interest for further investigation. The workflows and protocols outlined in this guide provide a robust framework for researchers to systematically assess its specificity against a range of biological targets. By comparing its activity to natural amino acids and other non-proteinogenic analogues, a clear understanding of the contribution of the cyclobutyl moiety to its biological profile can be achieved. Such studies are essential for unlocking the potential of this and other constrained amino acids in the development of novel therapeutics and research tools.

References

Head-to-head comparison of different derivatization agents for amino acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is a critical step in a multitude of applications, from proteomics and drug discovery to clinical diagnostics. Due to the inherent properties of amino acids, derivatization is often a necessary precursor to chromatographic analysis. This guide provides an objective, data-driven comparison of common pre-column derivatization agents to aid in the selection of the most suitable reagent for your specific analytical needs.

This comparison focuses on six widely used derivatization agents: Phenylisothiocyanate (PITC), 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), o-Phthalaldehyde (OPA), Dansyl Chloride, and Ninhydrin. Each agent possesses a unique set of characteristics influencing its suitability for different analytical platforms and research questions.

Comparative Performance of Derivatization Agents

The choice of a derivatization agent is a trade-off between sensitivity, speed, stability of the derivatives, and the range of amino acids that can be analyzed. The following table summarizes the key quantitative performance characteristics of the selected agents based on available experimental data.

Derivatization AgentDetects Primary/Secondary AminesReaction TimeDerivative StabilityDetection MethodLimit of Detection (LOD)Key AdvantagesKey Disadvantages
PITC Both5-20 minutesStableUV (254 nm)Picomole rangeReacts with both primary and secondary amines; stable derivatives.[1]Lengthy sample preparation; reagent is volatile and requires removal.[1][2]
AQC Both< 1 minute (total prep ~10 min)Highly stable (days)Fluorescence (Ex: 250 nm, Em: 395 nm), UV (254 nm)Sub-picomole to femtomole rangeRapid reaction; stable derivatives; reacts with both primary and secondary amines.[2][3][4]Reagent and by-products can be detected.
Fmoc-Cl Both~5 minutesStable (up to 13 days at 4°C)Fluorescence (Ex: 265 nm, Em: 310 nm), UVAs low as 1 fmol/µlRapid reaction; stable derivatives.[2][5]Hydrolysis product (FMOC-OH) can cause fluorescence interference.[2]
OPA Primary only< 1 minuteUnstableFluorescence (Ex: 340-350 nm, Em: 440-450 nm)Picomole to femtomole rangeVery rapid reaction; high sensitivity.Does not react with secondary amines (e.g., proline); derivatives are unstable.[6]
Dansyl Chloride Both30-90 minutesStableFluorescence (Ex: ~324 nm, Em: ~559 nm), UV, MSPicomole to femtomole rangeGood stability; enhances MS signal.[7][8][9]Slow reaction; excess reagent can cause interference.[9]
Ninhydrin Primary (most)15-20 minutesStableColorimetric (570 nm)Nanomole rangeSimple, well-established method.Lower sensitivity compared to fluorescent agents; not all amino acids give the same color yield.[10][11]

Experimental Protocols and Workflows

Detailed and reproducible experimental protocols are fundamental to achieving accurate and consistent results. Below are representative protocols for each of the discussed derivatization agents.

Phenylisothiocyanate (PITC) Derivatization

This method, also known as Edman's reagent, results in phenylthiocarbamyl (PTC) derivatives of amino acids.[1]

Protocol:

  • Dry the amino acid standard or sample in a reaction tube.

  • Dissolve the dried residue in a coupling solution (e.g., a mixture of acetonitrile, pyridine, triethylamine, and water).

  • Add PITC and allow the reaction to proceed at room temperature for approximately 5-10 minutes.[1]

  • Dry the sample under vacuum to remove excess reagent and solvents.

  • Reconstitute the resulting PTC-amino acids in an appropriate analysis solvent for HPLC injection.[1]

PITC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Cleanup & Analysis start Amino Acid Sample dry1 Dry Sample start->dry1 dissolve Dissolve in Coupling Solution dry1->dissolve add_pitc Add PITC dissolve->add_pitc react React at RT (5-10 min) add_pitc->react dry2 Dry under Vacuum react->dry2 reconstitute Reconstitute in Analysis Solvent dry2->reconstitute hplc HPLC Analysis reconstitute->hplc

PITC Derivatization Workflow
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) Derivatization

The AccQ•Tag™ method, utilizing AQC, is a popular pre-column derivatization technique that forms stable, fluorescent derivatives.[12]

Protocol:

  • Mix the amino acid sample (10 µL) with borate (B1201080) buffer (70 µL) to ensure optimal pH.[4][13]

  • Add the AQC reagent (20 µL) and mix thoroughly.[3][13]

  • Heat the mixture at 55°C for 10 minutes.[13]

  • The sample is then ready for direct injection into the HPLC system.[4]

AQC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Amino Acid Sample add_buffer Add Borate Buffer start->add_buffer add_aqc Add AQC Reagent add_buffer->add_aqc mix Mix Thoroughly add_aqc->mix heat Heat at 55°C (10 min) mix->heat hplc HPLC Analysis heat->hplc

AQC Derivatization Workflow
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) Derivatization

Fmoc-Cl reacts with both primary and secondary amines to produce stable, fluorescent derivatives.

Protocol:

  • Mix the amino acid sample with a borate buffer (pH ~9.2-10.0).[14][15]

  • Add the Fmoc-Cl solution (typically in acetonitrile) and allow the reaction to proceed for about 5 minutes at room temperature.[5][14]

  • The reaction can be stopped by adding a quenching agent like 1-aminoadamantane (ADAM).[14]

  • The sample is then ready for HPLC analysis.

Fmoc_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Amino Acid Sample add_buffer Add Borate Buffer start->add_buffer add_fmoc Add Fmoc-Cl add_buffer->add_fmoc react React at RT (~5 min) add_fmoc->react quench Add Quenching Agent (e.g., ADAM) react->quench hplc HPLC Analysis quench->hplc

Fmoc-Cl Derivatization Workflow
o-Phthalaldehyde (OPA) Derivatization

OPA is a highly sensitive reagent that reacts rapidly with primary amines in the presence of a thiol.

Protocol:

  • Prepare the OPA derivatizing reagent by dissolving OPA and a thiol (e.g., 3-mercaptopropionic acid) in a borate buffer.[6]

  • Mix the amino acid sample with the OPA reagent. The reaction is typically complete within a minute at room temperature.[16]

  • The reaction can be stopped by acidification.[16]

  • Due to the instability of the derivatives, automated pre-column derivatization and immediate injection are recommended.[6]

OPA_Workflow cluster_prep Sample & Reagent cluster_deriv Derivatization cluster_analysis Analysis start Amino Acid Sample mix Mix Sample and Reagent start->mix reagent Prepare OPA/ Thiol Reagent reagent->mix react React at RT (< 1 min) mix->react acidify Acidify to Stop Reaction react->acidify hplc Immediate HPLC Analysis acidify->hplc

OPA Derivatization Workflow
Dansyl Chloride Derivatization

Dansylation results in stable, fluorescent derivatives suitable for various detection methods.

Protocol:

  • Mix the amino acid sample with a sodium carbonate/bicarbonate buffer (pH ~9.8).[17]

  • Add Dansyl Chloride solution (in acetonitrile) and incubate at room temperature for 30-60 minutes in the dark.[17]

  • The reaction can be quenched by adding a primary amine solution or by acidification.[7]

  • Dilute the sample with a suitable buffer before HPLC analysis.[7]

Dansyl_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Cleanup & Analysis start Amino Acid Sample add_buffer Add Carbonate Buffer start->add_buffer add_dansyl Add Dansyl Chloride add_buffer->add_dansyl incubate Incubate at RT (30-60 min, dark) add_dansyl->incubate quench Quench Reaction incubate->quench dilute Dilute Sample quench->dilute hplc HPLC Analysis dilute->hplc

Dansyl Chloride Derivatization Workflow
Ninhydrin Reaction

The Ninhydrin test is a classical colorimetric method for the quantification of amino acids.

Protocol:

  • Pipette the amino acid sample into a test tube.

  • Add the Ninhydrin reagent (e.g., 0.2-0.8% in ethanol (B145695) or acetone).[10][18]

  • Heat the mixture in a boiling water bath for 15-20 minutes.[11][18]

  • Cool the tubes to room temperature.

  • Add a diluent solvent (e.g., 50% ethanol) and mix well.[11][18]

  • Measure the absorbance at 570 nm using a spectrophotometer.[11][19]

Ninhydrin_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_measurement Measurement start Amino Acid Sample add_ninhydrin Add Ninhydrin Reagent start->add_ninhydrin heat Heat in Boiling Water Bath (15-20 min) add_ninhydrin->heat cool Cool to RT heat->cool dilute Add Diluent cool->dilute measure Measure Absorbance at 570 nm dilute->measure

Ninhydrin Reaction Workflow

Conclusion

The selection of an appropriate derivatization agent is a critical decision in the workflow of amino acid analysis. For high-throughput applications requiring the analysis of both primary and secondary amines with high sensitivity, AQC (AccQ•Tag™) offers a compelling balance of rapid reaction, stable derivatives, and ease of use. For applications where the highest sensitivity for primary amines is paramount and automation is available, OPA is an excellent choice, despite the instability of its derivatives. Fmoc-Cl also provides high sensitivity and stable derivatives but requires careful management of potential interferences from its hydrolysis by-product. PITC remains a robust and reliable method, particularly when analyzing both primary and secondary amines, though its sample preparation is more involved. Dansyl Chloride is a versatile reagent, especially beneficial for mass spectrometry-based detection due to the signal enhancement it provides. Finally, the Ninhydrin reaction, while less sensitive than modern fluorescence-based methods, offers a simple and cost-effective approach for colorimetric quantification.

By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the derivatization agent that best aligns with their analytical instrumentation, sample throughput requirements, and the specific goals of their research.

References

Unraveling the Impact of Cycloalkyl Amino Acids on Peptide Bioactivity: A Comparative Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

A systematic analysis of scientific literature reveals the nuanced effects of incorporating different cycloalkyl amino acids into peptide structures. While direct comparative studies across a homologous series of these non-natural amino acids are not abundant, a synthesis of available data provides valuable insights for researchers in drug discovery and development. The size and conformation of the cycloalkyl moiety—from the compact cyclopropyl (B3062369) to the more flexible cyclohexyl group—can significantly influence a peptide's pharmacological profile, including receptor binding affinity, metabolic stability, and biological activity.

Cycloalkyl amino acids are prized in medicinal chemistry for their ability to introduce conformational constraints on peptide backbones and side chains. This rigidity can pre-organize a peptide into a bioactive conformation, enhancing its binding to a biological target and often increasing its resistance to enzymatic degradation. This review consolidates findings on the individual and comparative effects of cyclopropylglycine, cyclobutylglycine, cyclopentylglycine, and cyclohexylglycine on peptide function.

Comparative Analysis of Biological Activity

A key study in the field investigated a series of analogues of the C-terminal heptapeptide (B1575542) of cholecystokinin (B1591339) (Ac-CCK-7), where the C-terminal phenylalanine was replaced with various cycloalkyl and aryl moieties. This research provides a rare glimpse into the structure-activity relationships (SAR) of different cycloalkyl groups within the same peptide scaffold.[1]

Amino Acid Substitution (at Phe33 of Ac-CCK-7)CCK-A Receptor Binding (IC50, M)Anorectic Potency (Relative to Ac-CCK-7)
Phenylalanine (natural)1.0 x 10-91
CyclopentylData not specified10-70x
CyclohexylData not specified10-70x
Cyclooctyl10-11 - 10-1410-70x

Table 1: Comparative biological data for Ac-CCK-7 analogues with C-terminal cycloalkyl substitutions. Data extracted from a study on C-terminal modified analogs of Ac-CCK-7.[1]

The study revealed that replacing the phenyl ring of phenylalanine with bulky cycloalkyl groups, such as cyclopentyl and cyclohexyl, led to a remarkable 10- to 70-fold increase in anorectic potency.[1] This suggests that the CCK-A receptor possesses a large hydrophobic pocket that can accommodate these bulky residues, and that the increased conformational constraint may favor a more active conformation.[1]

While this study did not include cyclopropylglycine or cyclobutylglycine, other research highlights their unique contributions. For instance, the incorporation of cyclopropylglycine has been identified in peptide natural products, where it is formed by radical S-adenosylmethionine (rSAM) enzymes.[2] This suggests a biological significance for this highly constrained amino acid.

Experimental Protocols

The methodologies employed in these studies are crucial for understanding and reproducing the presented data. Below are summaries of key experimental protocols.

Radioligand Binding Assays for CCK Receptors

To determine the binding affinity of the Ac-CCK-7 analogues, competitive binding assays were performed using radiolabeled ligands.[1]

  • CCK-A Receptor Assay:

    • Tissue Preparation: Homogenized rat pancreatic membranes were used as the source of CCK-A receptors.

    • Radioligand: 125I-labeled CCK-8 was used as the radioligand.

    • Incubation: The membrane homogenates were incubated with the radioligand and varying concentrations of the unlabeled competitor peptides (the Ac-CCK-7 analogues).

    • Separation: Bound and free radioligand were separated by filtration.

    • Detection: The amount of bound radioactivity was quantified using a gamma counter.

    • Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) was determined.

  • CCK-B Receptor Assay:

    • Tissue Preparation: Homogenized bovine striatum membranes were used as the source of CCK-B receptors.

    • The remainder of the protocol is analogous to the CCK-A receptor assay.

In Vivo Anorectic Activity Assay

The biological effect of the Ac-CCK-7 analogues on food intake was assessed in rats.[1]

  • Animal Model: Male Sprague-Dawley rats were used.

  • Fasting: The rats were fasted overnight to ensure they were motivated to eat.

  • Drug Administration: The test compounds (Ac-CCK-7 analogues) were administered via intraperitoneal injection.

  • Food Presentation: A pre-weighed amount of food was presented to the rats 30 minutes after injection.

  • Measurement: Food consumption was measured at regular intervals (e.g., 30, 60, and 120 minutes) after food presentation.

  • Analysis: The anorectic potency was determined by comparing the reduction in food intake caused by the analogues to that of the parent peptide, Ac-CCK-7.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized G protein-coupled receptor (GPCR) signaling pathway, relevant to receptors like the CCK receptor, and a typical workflow for solid-phase peptide synthesis used to create the peptide analogues.

GPCR_Signaling Generalized GPCR Signaling Pathway Ligand Ligand (e.g., CCK Analogue) GPCR GPCR (e.g., CCK Receptor) Ligand->GPCR Binding G_Protein G Protein (αβγ subunits) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Generalized GPCR Signaling Pathway.

Peptide_Synthesis_Workflow Solid-Phase Peptide Synthesis (SPPS) Workflow cluster_cycle Elongation Cycle (Repeated) Deprotection Fmoc Deprotection (Piperidine) Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., HBTU/DIEA) Washing1->Coupling Washing2 Washing Coupling->Washing2 Washing2->Deprotection Next Amino Acid Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA) Washing2->Cleavage Final Amino Acid Resin Solid Support (Resin) Resin->Deprotection Start Purification Purification (e.g., HPLC) Cleavage->Purification Analysis Analysis (e.g., Mass Spectrometry) Purification->Analysis

Caption: Solid-Phase Peptide Synthesis Workflow.

Conclusion

The incorporation of cycloalkyl amino acids is a powerful strategy for modulating the biological activity of peptides. While direct, systematic comparisons are limited, the available evidence strongly indicates that the size of the cycloalkyl ring plays a critical role in receptor interaction and subsequent biological response. Larger, more hydrophobic cycloalkyl groups like cyclopentyl and cyclohexyl can significantly enhance the potency of peptides by favorably interacting with hydrophobic pockets in their target receptors. Further research involving a homologous series of cycloalkyl amino acids from cyclopropyl to cyclohexyl within the same peptide scaffold is warranted to provide a more complete understanding of the structure-activity relationships and to guide the rational design of novel peptide therapeutics.

References

Safety Operating Guide

Proper Disposal of (R)-2-Amino-3-cyclobutylpropanoic acid: A Safety and Logistics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of (R)-2-Amino-3-cyclobutylpropanoic acid, a derivative of alanine. While many amino acids are considered non-hazardous, it is best practice to treat all novel or less-common compounds with caution. The hydrochloride salt of this compound, for instance, is associated with hazards such as being harmful if swallowed or inhaled and causing skin and eye irritation. Therefore, a conservative approach to disposal is recommended.

Immediate Safety Precautions

Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionChemical safety goggles or glasses
Hand ProtectionChemical-resistant gloves (e.g., nitrile)
RespiratoryNIOSH-approved respirator if dust is generated
Body ProtectionLab coat or other protective clothing

Disposal Procedures

Given the potential hazards, this compound should not be disposed of down the drain or in regular trash without a thorough hazard assessment and consideration of local regulations. The recommended procedure is to dispose of it as chemical waste through an approved waste disposal plant.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation :

    • Clearly label the waste container with the full chemical name: "this compound".

    • Segregate this waste from other laboratory waste streams to avoid potential chemical incompatibilities.

  • Packaging :

    • Place the compound in a securely sealed, chemically compatible container.

    • If the compound is a solid, avoid generating dust. If it is in solution, ensure the container is leak-proof.

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated waste accumulation area.

    • Keep the container away from incompatible materials.

  • Arranging for Pickup :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.

    • Provide the full chemical name and any available safety data sheet (SDS) information to the waste disposal personnel.

Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

IncidentProcedure
Spill 1. Evacuate the immediate area. 2. Ventilate the space. 3. Wearing appropriate PPE, cover the spill with an inert absorbent material. 4. Sweep or scoop the material into a designated waste container. 5. Clean the spill area with soap and water.
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes. 2. Seek medical attention.
Skin Contact 1. Remove contaminated clothing. 2. Wash the affected area with soap and water for at least 15 minutes. 3. Seek medical attention if irritation persists.
Inhalation 1. Move the individual to fresh air. 2. If breathing is difficult, administer oxygen. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal A Identify Waste ((R)-2-Amino-3- cyclobutylpropanoic acid) B Wear Appropriate PPE A->B C Package in a sealed, compatible container B->C D Label container with full chemical name C->D E Store in designated waste area D->E F Contact EHS or licensed waste contractor for pickup E->F G Provide all necessary documentation F->G

Caption: A workflow diagram for the proper disposal of this compound.

Logical Relationship of Safety and Disposal

SafetyDisposalRelationship cluster_assessment Hazard Assessment cluster_action Action cluster_outcome Outcome A Review available SDS and chemical properties B Identify potential hazards (irritation, toxicity) A->B C Select appropriate PPE B->C D Determine correct disposal route B->D E Safe Handling C->E F Compliant Disposal D->F

Personal protective equipment for handling (R)-2-Amino-3-cyclobutylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (R)-2-Amino-3-cyclobutylpropanoic Acid

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on established safety protocols for similar amino acid derivatives.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE based on the potential hazards associated with handling similar chemical compounds.

PPE ComponentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact. It is recommended to wear two pairs of gloves and change them frequently.
Eye Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary for splash hazards.Protects eyes from dust particles and splashes.
Body Protection A lab coat should be worn at all times.Protects skin and personal clothing from contamination.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95 or P100) when handling the powder outside of a certified fume hood or in case of inadequate ventilation.Prevents inhalation of dust particles.
Foot Protection Closed-toe shoes. Safety shoes may be required based on institutional guidelines.Protects feet from spills and falling objects.
Operational Plan and Handling

Adherence to proper laboratory procedures is critical for the safe handling of this compound.

Engineering Controls:

  • Work in a well-ventilated area.[1]

  • For procedures that may generate dust, use a certified chemical fume hood.[2]

  • Emergency eye wash fountains and safety showers should be readily accessible in the immediate work area.[3]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering surfaces with absorbent, plastic-backed paper.[2]

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of the solid compound within a chemical fume hood to minimize inhalation exposure.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If using water as the stock solution, it may need to be filtered and sterilized.[4]

  • General Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory.[2] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][5]

  • For long-term stability of stock solutions, store at -20°C for up to one month or -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is imperative to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • All waste, including empty containers and contaminated materials (e.g., gloves, absorbent paper), must be disposed of in accordance with local, state, and federal regulations.[2]

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[5]

Disposal Procedures:

  • Solid Waste: Collect solid this compound waste and contaminated disposables in a clearly labeled, sealed container designated for chemical waste.

  • Liquid Waste: Collect unused solutions containing the compound in a labeled, sealed waste container. Do not pour down the drain.

  • Decontamination: Decontaminate all glassware and equipment that has come into contact with the chemical.

  • Waste Pickup: Arrange for disposal through your institution's hazardous waste management program.

Visualized Workflows

The following diagrams illustrate the key procedural workflows for handling this compound.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Personal Protective Equipment prep_workspace Prepare Workspace prep_ppe->prep_workspace weigh Weigh Compound in Fume Hood prep_workspace->weigh prepare_solution Prepare Solution weigh->prepare_solution decontaminate Decontaminate Equipment prepare_solution->decontaminate store Store Compound and Solutions decontaminate->store segregate_waste Segregate Waste store->segregate_waste dispose Dispose via Hazardous Waste Program segregate_waste->dispose

Caption: A flowchart outlining the procedural steps for safely handling this compound.

Personal Protective Equipment Logic Diagram cluster_core_ppe Core PPE (All Handling) cluster_additional_ppe Additional PPE (Task-Dependent) lab_coat Lab Coat gloves Gloves eye_protection Safety Glasses/Goggles respirator Respirator face_shield Face Shield handling_solid Handling Solid Compound handling_solid->respirator splash_hazard Potential Splash Hazard splash_hazard->face_shield

Caption: Logical relationships determining the required level of personal protective equipment.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.